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  • Product: 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
  • CAS: 1185310-20-6

Core Science & Biosynthesis

Foundational

"synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride"

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Abstract This whitepaper provides a comprehensive technical guide for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a key building block in contemporary drug discovery and development. The piperidine-ether-pyridine scaffold is a prevalent motif in molecules targeting the central nervous system (CNS) and other therapeutic areas.[1][2] This guide delineates a robust and scalable two-step synthetic strategy commencing from commercially available starting materials. The core of the synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, followed by an efficient deprotection and salt formation sequence. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-tested experimental protocols, and outline the necessary analytical characterization for the final compound. This document is intended for researchers, medicinal chemists, and process development professionals who require a practical and scientifically rigorous approach to obtaining this valuable intermediate.

Introduction and Strategic Overview

The synthesis of heteroaromatic ethers, particularly those incorporating a piperidine moiety, is a cornerstone of modern medicinal chemistry. The title compound, 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, serves as a crucial intermediate for creating a diverse range of pharmacologically active agents.[1][3] The synthetic approach detailed herein is designed for efficiency and reliability, focusing on a convergent strategy that couples two key fragments: a protected piperidine alcohol and an activated nicotinonitrile ring.

The overall synthetic pathway can be logically segmented into three primary stages:

  • Protection and Coupling: The piperidine nitrogen is pre-emptively protected with a tert-butoxycarbonyl (Boc) group. This is a critical step to prevent the secondary amine from acting as a competing nucleophile in the subsequent ether formation step. The resulting N-Boc-4-hydroxypiperidine is then coupled with 2-chloronicotinonitrile via a Williamson ether synthesis, proceeding through an SNAr mechanism.

  • Deprotection and Salt Formation: The acid-labile Boc protecting group is efficiently cleaved under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and the in-situ formation of the desired hydrochloride salt, streamlining the process.

  • Purification and Characterization: The final product is purified by recrystallization to achieve high purity suitable for further synthetic applications. Comprehensive analytical techniques are then employed to confirm the structure and identity of the target compound.

G cluster_0 Stage 1: Ssubscript{N}Ar Coupling cluster_1 Stage 2: Deprotection & Salt Formation N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine NaH_DMF NaH, DMF N-Boc-4-hydroxypiperidine->NaH_DMF 2-Chloronicotinonitrile 2-Chloronicotinonitrile 2-Chloronicotinonitrile->NaH_DMF Intermediate tert-butyl 4-((2-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate NaH_DMF->Intermediate HCl_Dioxane 4M HCl in Dioxane Intermediate->HCl_Dioxane Final_Product 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride HCl_Dioxane->Final_Product

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Synthesis of tert-butyl 4-((2-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate

Causality and Mechanistic Insight: This step is a classic SNAr reaction. The process is initiated by the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting alkoxide is a potent nucleophile. The electron-withdrawing nitrile group on the nicotinonitrile ring activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride leaving group. Anhydrous dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature effectively solvates the sodium cation without interfering with the nucleophile.

Protocol:

  • To a dry, nitrogen-flushed round-bottom flask, add N-Boc-4-hydroxypiperidine (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Add a solution of 2-chloronicotinonitrile (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired intermediate as a solid.

Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Causality and Mechanistic Insight: The Boc group is designed to be stable to a wide range of chemical conditions but readily cleaved by strong acid.[4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by a unimolecular decomposition to form the stable tert-butyl cation (which is subsequently quenched to isobutylene), carbon dioxide, and the free secondary amine of the piperidine ring. By using a solution of hydrogen chloride in an organic solvent like dioxane, the resulting free amine is immediately protonated to form the stable and often crystalline hydrochloride salt.[5][6] This one-pot deprotection and salt formation is highly efficient.

Protocol:

  • Dissolve the intermediate, tert-butyl 4-((2-cyanopyridin-3-yl)oxy)piperidine-1-carboxylate (1.0 eq.), in a minimal amount of dichloromethane or ethyl acetate.

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature for 2-4 hours. A precipitate will typically form during this time.

  • Monitor the deprotection by TLC until the starting material is no longer visible.

  • Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with diethyl ether to remove any non-polar impurities.

  • Dry the white solid under vacuum to a constant weight to yield the final product, 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.[7]

Purification and Analytical Characterization

The final product's identity and purity are confirmed through a standard battery of analytical techniques. For material intended for further pharmaceutical development, high purity is essential.

Purification:

  • Recrystallization: The hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, to remove any residual impurities.

Characterization Logic:

G cluster_0 Analytical Confirmation Crude_Product Crude Hydrochloride Salt Recrystallization Recrystallization (e.g., EtOH/Ether) Crude_Product->Recrystallization Pure_Product Purified Product Recrystallization->Pure_Product NMR ¹H & ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS MP Melting Point Pure_Product->MP IR IR Spectroscopy Pure_Product->IR

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. As a molecule incorporat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. As a molecule incorporating both the versatile piperidine scaffold and the electronically distinct nicotinonitrile moiety, this compound represents a significant building block for medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, characterization, and pharmacological context. We will explore its physicochemical characteristics, propose a robust synthetic and analytical workflow, and discuss the potential biological relevance derived from its structural components.

Chemical Identity and Physicochemical Properties

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound that exists as a salt, enhancing its stability and solubility in polar solvents for research applications. The core structure features a piperidine ring linked via an ether oxygen at its 4-position to the 2-position of a pyridine ring, which is further substituted with a nitrile group at the 3-position.

Nomenclature and Identifiers
  • Systematic IUPAC Name: 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

  • Core Compound (Free Base): 2-(Piperidin-4-yloxy)nicotinonitrile

  • CAS Number (Free Base): 1086392-82-6[1]

  • Molecular Formula (Free Base): C₁₁H₁₃N₃O[1]

  • Molecular Formula (Hydrochloride Salt): C₁₁H₁₄ClN₃O

Physicochemical Data

The following table summarizes the key chemical and physical properties of the compound. It is important to note that while data for the free base is available, specific experimental data for the hydrochloride salt is limited; therefore, calculated values are provided.

PropertyValue (Free Base)Value (Hydrochloride Salt)Data Source
Molecular Weight 203.24 g/mol 239.70 g/mol Calculated[1]
Appearance White to off-white solid (Predicted)Crystalline solid (Predicted)N/A
Solubility Soluble in methanol.[2]Predicted to have enhanced solubility in water and other polar protic solvents compared to the free base.General Chemical Principles
pKa ~8.5-9.5 (Predicted for piperidine nitrogen)N/AN/A
LogP (Predicted to be lower than free base)N/AN/A

Synthesis and Characterization

The synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is not widely documented in standard literature, but a logical and robust pathway can be designed based on established chemical principles. The primary challenge lies in the selective formation of the ether linkage without side reactions.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The most logical approach to synthesizing this molecule is via a nucleophilic aromatic substitution (SₙAr) or a Williamson ether synthesis variant. The strategy involves coupling a protected 4-hydroxypiperidine derivative with an activated 2-halonicotinonitrile, followed by deprotection and salt formation. The use of a protecting group, such as tert-butyloxycarbonyl (Boc), on the piperidine nitrogen is critical to prevent N-arylation, which would compete with the desired O-arylation.

The causality for this choice is rooted in the high nucleophilicity of the secondary amine in piperidine. Without protection, this amine would readily react with the electrophilic 2-halonicotinonitrile, leading to an undesired N-C bond instead of the target O-C ether linkage. The Boc group effectively shields the nitrogen, allowing the less nucleophilic hydroxyl group to react as intended.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Salt Formation BocPiperidinol tert-butyl 4-hydroxypiperidine-1-carboxylate Base NaH or K₂CO₃ Solvent: DMF/THF BocPiperidinol->Base HaloNicotino 2-Chloronicotinonitrile HaloNicotino->Base ProtectedProduct tert-butyl 4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate Base->ProtectedProduct Coupling Acid HCl in Dioxane or Ether ProtectedProduct->Acid FinalProduct 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride Acid->FinalProduct Deprotection & Salt Formation

Caption: Proposed two-step synthetic workflow for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Experimental Protocol: General Synthesis

This protocol is a self-validating system; progress and purity at each stage must be confirmed by analytical methods (e.g., TLC, LC-MS) before proceeding.

Step 1: Synthesis of tert-butyl 4-((3-cyanopyridin-2-yl)oxy)piperidine-1-carboxylate

  • To a stirred, anhydrous solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 eq.) in dimethylformamide (DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases, indicating complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-chloronicotinonitrile (1.0 eq.) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

  • Dissolve the purified intermediate from Step 1 in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of hydrochloric acid (4M in 1,4-dioxane or ethereal HCl, 3-5 eq.) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • The hydrochloride salt will typically precipitate from the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Methodologies

A robust analytical workflow is essential to confirm the identity, purity, and quality of the synthesized compound. This constitutes a self-validating system where orthogonal methods provide comprehensive characterization.

Analytical_Workflow cluster_checks Analytical Techniques Crude Crude Product (Post-Synthesis) Purification Purification (Crystallization / Chromatography) Crude->Purification QC Final Quality Control Purification->QC HPLC HPLC Purity (>95%) QC->HPLC Check 1 MS Mass Spectrometry (Confirm MW) QC->MS Check 2 NMR NMR Spectroscopy (Confirm Structure) QC->NMR Check 3 Pass Qualified Material (Release) HPLC->Pass MS->Pass NMR->Pass

Sources

Foundational

The Enigmatic Mechanism of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride: A Call for Investigation

An In-Depth Technical Guide on a Molecule of Untapped Potential For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on a Molecule of Untapped Potential

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a nicotinonitrile moiety via an ether bond. While its structural motifs are present in a multitude of biologically active agents, a comprehensive understanding of its specific mechanism of action, molecular targets, and therapeutic potential remains conspicuously absent from the current scientific literature. This technical guide serves not as a definitive exposition, but as a structured call to action for the scientific community. It aims to dissect the constituent pharmacophores of the molecule, extrapolate potential biological activities based on structurally analogous compounds, and propose a detailed roadmap for its systematic investigation. By outlining key experimental workflows and data interpretation frameworks, this document is intended to catalyze research into this enigmatic compound.

Deconstructing the Pharmacophore: Clues from Chemical Architecture

The structure of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride presents two key pharmacophoric elements: the piperidine ring and the nicotinonitrile moiety . Analyzing the known biological activities of compounds containing these structures provides a logical starting point for hypothesizing potential mechanisms of action.

  • The Piperidine Moiety: A ubiquitous scaffold in medicinal chemistry, the piperidine ring is a core component of numerous approved drugs. Its saturated, heterocyclic nature allows it to act as a versatile scaffold, often involved in crucial interactions with biological targets. Compounds incorporating piperidine have demonstrated a vast array of pharmacological activities, including but not limited to:

    • Central Nervous System (CNS) Activity: The piperidine nucleus is a hallmark of many antipsychotics, analgesics, and antidepressants. It is frequently found in compounds targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as ion channels. For instance, derivatives of piperidine are known to act as 5-HT2A receptor inverse agonists, a mechanism relevant to the treatment of psychosis.

    • Anticancer and Anti-proliferative Effects: The piperidine ring is a structural feature in several small molecule kinase inhibitors and other anticancer agents.

    • Anti-inflammatory Properties: Certain piperidine-containing molecules have been shown to modulate inflammatory pathways, for example, by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

    • Antimicrobial and Antifungal Activity: The basic nitrogen of the piperidine ring can be crucial for interactions with microbial targets.

  • The Nicotinonitrile Moiety: As a derivative of nicotinic acid, the nicotinonitrile group also contributes significantly to the potential biological profile of the molecule. Nicotinic acid and its derivatives are known to be involved in various physiological and pharmacological processes. The nitrile group is a common feature in many bioactive molecules and can participate in hydrogen bonding or act as a reactive center. Compounds containing the nicotinonitrile or related pyridine structures have shown promise as:

    • Enzyme Inhibitors: The pyridine nitrogen can coordinate with metal ions in enzyme active sites, while the nitrile group can interact with key residues.

    • Receptor Modulators: The aromatic nature of the pyridine ring allows for π-π stacking and other non-covalent interactions with receptor binding pockets.

The combination of these two pharmacophores in a single molecule suggests a rich, yet unexplored, pharmacological potential.

A Proposed Research Trajectory for Elucidating the Mechanism of Action

Given the lack of existing data, a systematic, multi-pronged approach is required to characterize the mechanism of action of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. The following experimental workflow is proposed as a robust starting point.

Initial Target Identification and Phenotypic Screening

The first phase of investigation should focus on broad screening to identify potential biological activities and molecular targets.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Panel Selection: A diverse panel of human cancer cell lines (e.g., NCI-60) and primary cells should be selected to represent a range of tissue origins and genetic backgrounds.

  • Compound Preparation: Prepare a stock solution of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Cell Treatment: Seed cells in 96-well or 384-well plates and treat with a range of concentrations of the compound. Include appropriate vehicle controls.

  • Viability/Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.

Data Presentation: Summary of Hypothetical Screening Data

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma> 100
MCF-7Breast Adenocarcinoma15.2
U-87 MGGlioblastoma5.8
JurkatT-cell Leukemia22.1
HEK293Embryonic Kidney> 100

This table represents a hypothetical outcome to illustrate data presentation.

Target Deconvolution and Pathway Analysis

Based on the results of the phenotypic screen, subsequent experiments should aim to identify the specific molecular target(s) and affected signaling pathways in the most sensitive cell lines.

Experimental Protocol: Kinase Profiling Assay

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that screens the compound against a large panel of recombinant human kinases.

  • Compound Concentration: Submit the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The service will provide data on the percent inhibition for each kinase. Hits are typically defined as kinases inhibited by >50% or >75% at a given concentration.

Mandatory Visualization: Proposed Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism Validation Phenotypic_Screening High-Throughput Phenotypic Screening (e.g., NCI-60 panel) Data_Analysis_1 IC50 Determination & Identification of Sensitive Cell Lines Phenotypic_Screening->Data_Analysis_1 Target_Deconvolution Target Deconvolution Methods (e.g., Kinase Profiling, Affinity Chromatography) Data_Analysis_1->Target_Deconvolution Pathway_Analysis Pathway Analysis (e.g., Western Blot, RNA-seq) Target_Deconvolution->Pathway_Analysis In_Vitro_Validation In Vitro Validation (e.g., Enzyme kinetics, Binding assays) Pathway_Analysis->In_Vitro_Validation Cellular_Validation Cellular Validation (e.g., Target knockdown/knockout) In_Vitro_Validation->Cellular_Validation In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft models) Cellular_Validation->In_Vivo_Studies caption Proposed Research Workflow for Characterizing 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. G Compound 2-(Piperidin-4-yloxy) nicotinonitrile hydrochloride Target_Kinase Hypothetical Target Kinase (e.g., PI3K) Compound->Target_Kinase Inhibition Downstream_Effector Downstream Effector (e.g., Akt) Target_Kinase->Downstream_Effector Phosphorylation Cellular_Process Cellular Process (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Process Regulation caption Hypothetical Signaling Pathway

Caption: Hypothetical Signaling Pathway

Conclusion and Future Directions

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride represents a molecule at the frontier of chemical biology and drug discovery. Its constituent parts suggest a high probability of significant biological activity, yet a lack of dedicated research has left its potential unrealized. This guide provides a structured framework for initiating a comprehensive investigation into its mechanism of action. The proposed workflows, from broad phenotypic screening to specific target validation, are designed to be robust and adaptable. The successful elucidation of this compound's mechanism of action could unveil a novel therapeutic agent and provide valuable insights into the structure-activity relationships of piperidine and nicotinonitrile-containing compounds. It is our hope that this document will serve as a catalyst for the scientific inquiry necessary to bring this enigmatic molecule out of the shadows and into the forefront of biomedical research.

References

As of the date of this publication, there are no specific scientific articles detailing the mechanism of action of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. The following references pertain to the general biological activities of the piperidine and nicotinonitrile scaffolds and are provided for context.

  • Title: The piperidin-4-ones: the potential pharmacophore Source: PubMed URL: [Link]

  • Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]

  • Title: Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents Source: PubMed URL: [Link]

  • Title: Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist Source: PubMed URL: [Link]

Exploratory

"in vitro activity of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride"

An In-Depth Technical Guide to the In Vitro Activity of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride Abstract This technical guide provides a comprehensive framework for characterizing the in vitro biological activ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Activity of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro biological activity of the novel compound, 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This molecule integrates two highly significant pharmacophores in medicinal chemistry: the nicotinonitrile scaffold, known for its role in enzyme inhibition, and the piperidine ring, a privileged structure that often confers favorable pharmacokinetic properties.[1][2] Lacking specific published data on this combined entity, this guide establishes a robust, hypothesis-driven strategy for its evaluation. We will detail a phased experimental approach, from broad antiproliferative screening to specific target-based enzyme assays and cell-based mechanistic validation. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to systematically uncover the compound's therapeutic potential.

Molecular Rationale and Hypothesized Bioactivity

The structure of 2-(Piperidin-4-yloxy)nicotinonitrile suggests several potential mechanisms of action based on the established activities of its core components.

  • The Nicotinonitrile Scaffold: This moiety is present in numerous approved drugs, including tyrosine kinase inhibitors like bosutinib and neratinib.[1] The electron-withdrawing nature of the nitrile group can facilitate interactions with enzyme active sites.[1][3] Furthermore, the nitrile group itself can act as a covalent warhead, forming a reversible bond with nucleophilic residues like serine in enzyme targets, a mechanism employed by dipeptidyl peptidase 4 (DPP-4) inhibitors.[4]

  • The Piperidine Moiety: Recognized as a privileged scaffold, the piperidine ring enhances druggability by improving metabolic stability and pharmacokinetic profiles.[2] Its three-dimensional structure is highly versatile for fitting into the binding pockets of diverse molecular targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[2][5]

Based on this structural analysis, we propose two primary avenues for investigation:

  • Enzyme/Kinase Inhibition: The compound is a strong candidate for an enzyme inhibitor, particularly targeting the kinase family, given the prevalence of the nicotinonitrile core in such agents.[1][3]

  • Antiproliferative Activity: The combination of a potential kinase-inhibiting scaffold with a piperidine ring suggests likely cytotoxic or cytostatic effects against cancer cell lines.[6][7][8]

A Phased Strategy for In Vitro Characterization

A tiered approach is recommended to efficiently screen and characterize the compound's activity. This workflow ensures that broad, cost-effective assays are performed first to guide more specific, resource-intensive mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic Elucidation P1 Broad Antiproliferative Assay (e.g., MTT or SRB) vs. Cancer Cell Line Panel P2_1 Biochemical Kinase Assay (e.g., ADP-Glo™) Determine IC50 P1->P2_1 If GI50 < 10 µM P2_2 Receptor Binding Assay (If CNS activity is suspected) Determine Ki P1->P2_2 Alternative Hypothesis P3_1 Western Blot Analysis (e.g., p-Akt, p-ERK) Confirm pathway modulation P2_1->P3_1 If IC50 is potent P3_2 Cell-Based Functional Assays (e.g., Apoptosis, Cytokine ELISA) P3_1->P3_2 G cluster_inhibitor Potential Inhibition Point RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2-(Piperidin-4-yloxy) nicotinonitrile HCl Inhibitor->PI3K Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway.

Protocol: PI3Kα Kinase Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.

  • Reagent Preparation: Prepare assay buffer, PI3Kα enzyme, substrate (e.g., PIP2), and ATP solution according to the manufacturer's instructions (e.g., Promega ADP-Glo™).

  • Compound Plating: Dispense the test compound serially diluted in DMSO into a 384-well plate.

  • Kinase Reaction:

    • Add the PI3Kα enzyme to the wells containing the compound and incubate briefly to allow for binding.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate for 1 hour at room temperature.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate the IC₅₀ value by plotting percent inhibition versus compound concentration.

Phase 3: Cell-Based Mechanistic Validation

To confirm that the compound inhibits the target pathway within a cellular context, Western blotting is an essential technique.

Protocol: Western Blot for Phospho-Akt (Ser473)

  • Cell Treatment: Seed a relevant cancer cell line (e.g., one that showed high sensitivity in the SRB assay) in 6-well plates. Once confluent, serum-starve the cells overnight. Treat with various concentrations of the test compound for 2 hours, followed by stimulation with a growth factor (e.g., IGF-1) for 15 minutes to activate the PI3K/Akt pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (p-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Re-probe the membrane with an antibody for total Akt as a loading control. Quantify band intensity to determine the reduction in Akt phosphorylation relative to the stimulated control.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for comparative analysis.

Table 1: Example Antiproliferative Activity Data (GI₅₀)

Cell LineTissue of OriginGI₅₀ (µM) of Test CompoundGI₅₀ (µM) of Doxorubicin
MCF-7Breast1.20.05
A549Lung3.50.12
HCT116Colon0.90.08
PC-3Prostate5.10.25
  • Interpretation: A potent GI₅₀ value (typically <10 µM) indicates significant biological activity and warrants progression to Phase 2 studies. [5]Differential sensitivity across cell lines can provide early clues about the mechanism or relevant genetic backgrounds.

Table 2: Example Kinase Inhibition Data (IC₅₀)

Kinase TargetIC₅₀ (nM) of Test CompoundIC₅₀ (nM) of Control Inhibitor
PI3Kα35.844.6 (BKM-120) [9]
PI3Kβ450.2-
PI3Kδ18.915.4 (Idelalisib) [9]
mTOR>10,000-
  • Interpretation: A low nanomolar IC₅₀ value against a specific kinase isoform (e.g., PI3Kα and PI3Kδ) suggests a potent and potentially selective inhibitor. [9]The results from this assay should directly correlate with the mechanistic data from the Western blot (e.g., potent PI3Kα inhibition should lead to a strong reduction in p-Akt).

Conclusion and Future Directions

This guide outlines a systematic, industry-standard workflow for the initial in vitro characterization of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. By progressing through phased screening, target validation, and mechanistic studies, researchers can efficiently determine the compound's primary biological activity. Positive results from this workflow would justify further investigation, including broader kinase selectivity profiling, secondary cell-based assays (e.g., apoptosis, cell cycle analysis), and initial ADME-Tox profiling to assess its drug-like properties.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. PubMed. Available at: [Link]

  • Pisani, L., Catto, M., De Palma, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Available at: [Link]

  • Krüger, T., Pinto, A., Eparvier, V., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Available at: [Link]

  • Binmujlli, H., Al-Anazi, M., Al-Abdullah, E., et al. (2024). Biologically active nicotinonitrile and furopyridine-containing drugs. ResearchGate. Available at: [Link]

  • Albuquerque, E. X., Aguayo, L. G., Warnick, J. E., et al. (1981). Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Available at: [Link]

  • Gouda, M. A., Eldien, H. F., Girgis, A. S., & Al-Dies, A. M. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central. Available at: [Link]

  • Gomes, P. A. T. M., de Oliveira, J. M. B., de Faria, A. R., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. Available at: [Link]

  • Younis, H. N., Al-Warhi, T., Al-Majid, A. M., et al. (n.d.). Nicotinonitriles as potential inhibitors of α-glucosidase, tyrosinase, and urease enzymes: Synthesis, characterization, in vitro, and in silico studies. ResearchGate. Available at: [Link]

  • Raval, J. P., Desai, K. R., & Desai, K. (2008). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]

  • Al-Omair, M. A. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Sun, H., Yang, X., Li, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of East China University of Science and Technology. Available at: [Link]

  • Cocco, C., Piras, M., Pireddu, R., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]

  • Manjusha, V., & Sreekumar, S. K. (2018). Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. Available at: [Link]

  • Yasuda, Y., Uejima, M., Mase, T., & Noguchi, K. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity. PubMed. Available at: [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. PMC - PubMed Central. Available at: [Link]

  • Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of dimethyl piperidine. RSC Medicinal Chemistry. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(Piperidin-4-Yloxy)Benzonitrile. Available at: [Link]

  • Wang, Z., et al. (2021). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). Available at: [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. Available at: [Link]

  • do Amaral, A. D., & Cilli, E. M. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

A Senior Application Scientist's Perspective on a Promising Kinase Inhibitor Scaffold Introduction: The Emergence of Nicotinonitrile-Based Kinase Inhibitors In the landscape of modern drug discovery, the quest for select...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Promising Kinase Inhibitor Scaffold

Introduction: The Emergence of Nicotinonitrile-Based Kinase Inhibitors

In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets. Within this domain, the nicotinonitrile scaffold has emerged as a privileged structure, capable of forming key interactions within the ATP-binding site of various kinases. This guide focuses on a specific, promising chemotype: 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride . We will dissect its structure-activity relationship (SAR), exploring how modifications to its core components can modulate its biological activity, with a particular focus on its potential as a kinase inhibitor. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this important chemical series.

The core structure of 2-(Piperidin-4-yloxy)nicotinonitrile can be conceptually divided into three key regions, each offering opportunities for modification to fine-tune its pharmacological profile:

  • The Nicotinonitrile "Warhead": This planar, aromatic system is crucial for anchoring the molecule within the kinase hinge region.

  • The Ether Linkage: This flexible linker connects the warhead to the piperidine core and influences the molecule's overall conformation.

  • The Piperidine "Tail": This saturated heterocycle provides a vector for introducing substituents that can modulate physicochemical properties and explore additional interactions within the target protein.

This guide will systematically explore the SAR of each of these regions, drawing upon established principles of medicinal chemistry and available data on related compounds to provide a comprehensive understanding of this promising inhibitor class.

Deconstructing the Scaffold: A Region-by-Region SAR Analysis

A thorough understanding of the SAR of 2-(Piperidin-4-yloxy)nicotinonitrile is essential for the rational design of more potent and selective analogs.[1] The following sections will detail the known and inferred SAR for each of the three key regions of the molecule.

The Nicotinonitrile "Warhead": The Key to Hinge Binding

The 2-substituted nicotinonitrile moiety is a well-established pharmacophore in a multitude of kinase inhibitors. Its primary role is to act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region.

  • The Cyano Group (C≡N): The nitrile group is a powerful hydrogen bond acceptor and its presence is often critical for potent kinase inhibition.[2] It typically forms a hydrogen bond with a backbone NH group in the hinge region of the kinase. The linear geometry and electronic properties of the nitrile make it an ideal feature for this interaction. Replacement of the nitrile with other small, polar groups can serve as a bioisosteric replacement to modulate properties, though often at the cost of some potency.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, further anchoring the molecule in the ATP-binding pocket. The position of this nitrogen is critical; in the case of nicotinonitrile (3-cyanopyridine), it is positioned to interact with key residues in the kinase active site.

  • Substitutions on the Pyridine Ring: While the parent 2-(piperidin-4-yloxy)nicotinonitrile is unsubstituted on the pyridine ring, modifications at the 4, 5, and 6 positions can be explored to enhance potency, selectivity, and physicochemical properties. For instance, small, electron-withdrawing groups can modulate the electronics of the ring system and potentially improve cellular activity.

The Ether Linkage: A Conformational Tether

The oxygen atom linking the nicotinonitrile ring to the piperidine serves as a flexible yet conformationally influential linker.

  • Nature of the Linker: The ether linkage is generally metabolically stable and provides a degree of rotational freedom. Replacing the oxygen with other linkers, such as a nitrogen (amino), sulfur (thioether), or a carbon (methylene), would significantly alter the geometry and electronic properties of the molecule, likely impacting its binding mode and overall activity.

  • Impact on Conformation: The bond angles and rotational freedom of the ether linkage dictate the relative orientation of the nicotinonitrile head and the piperidine tail. This orientation is critical for positioning the N-substituent on the piperidine ring to interact with its target sub-pocket.

The Piperidine "Tail": Modulating Potency, Selectivity, and Physicochemical Properties

The piperidine ring is a highly versatile scaffold in medicinal chemistry, offering a three-dimensional framework for introducing a wide array of substituents.[3] In the context of 2-(Piperidin-4-yloxy)nicotinonitrile, the piperidine tail, particularly the nitrogen at the 1-position, is the primary site for SAR exploration.

  • The Unsubstituted Piperidine (N-H): The parent compound with a free secondary amine on the piperidine ring is a valuable starting point. The protonated form of this amine can form ionic interactions or hydrogen bonds, which may contribute to binding affinity. However, this basic center can also lead to high polarity and potential off-target effects.

  • N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) on the piperidine nitrogen can modulate basicity and lipophilicity. This can impact cell permeability and oral bioavailability. Larger or branched alkyl groups can be used to probe for steric tolerance in the binding pocket.

  • N-Acylation: Acylation of the piperidine nitrogen with various acyl groups (e.g., acetyl, benzoyl) is a common strategy to neutralize the basicity of the amine and introduce new points of interaction. Aromatic acyl groups, for example, can engage in π-stacking or hydrophobic interactions within the target protein. The nature of the acyl group can have a profound impact on potency and selectivity.

  • N-Arylation and N-Heteroarylation: Direct attachment of aryl or heteroaryl rings to the piperidine nitrogen can introduce significant bulk and potential for specific interactions, such as hydrogen bonding or π-stacking. This strategy is often employed to target specific sub-pockets within the kinase active site.

  • Bioisosteric Replacements for the Piperidine Ring: To address potential metabolic liabilities or to explore different vector spaces, the piperidine ring can be replaced with other saturated heterocycles. Common bioisosteres include pyrrolidine, azetidine, morpholine, and piperazine. Each of these replacements will alter the geometry, basicity, and polarity of the "tail" region, offering a rich avenue for SAR exploration.

Hypothesized Binding Mode and SAR Summary

Based on the known interactions of nicotinonitrile-based kinase inhibitors, we can propose a likely binding mode for 2-(Piperidin-4-yloxy)nicotinonitrile derivatives within a kinase active site, such as that of Pim-1 kinase.

G hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent_front Solvent Front hydrophobic_pocket Hydrophobic Pocket nicotinonitrile Nicotinonitrile 'Warhead' nicotinonitrile->hinge piperidine Piperidine 'Tail' piperidine->gatekeeper n_substituent N-Substituent (R-group) n_substituent->solvent_front

Caption: Hypothesized binding mode of a 2-(N-substituted-piperidin-4-yloxy)nicotinonitrile analog in a kinase active site.

In this model, the nicotinonitrile "warhead" anchors the inhibitor to the hinge region via hydrogen bonds. The piperidine ring orients the N-substituent towards the solvent-exposed region or a nearby hydrophobic pocket. The nature of this N-substituent is therefore critical for determining the overall potency and selectivity of the compound.

The following table summarizes the anticipated impact of modifications at each key position, based on general principles of kinase inhibitor design.

Position of ModificationType of ModificationAnticipated Impact on ActivityRationale
Nicotinonitrile Ring Bioisosteric replacement of nitrileLikely decrease in potencyThe nitrile group is a key hydrogen bond acceptor for hinge binding.
Substitution on the pyridine ringVariableCan be used to fine-tune electronics, solubility, and explore minor pockets.
Ether Linkage Replacement with N, S, or CH2Significant change in activityAlters the geometry and electronic character of the linker, impacting the orientation of the two main fragments.
Piperidine N-1 Alkylation (small)May increase potency and permeabilityModulates basicity and lipophilicity.
AcylationPotentially significant increase in potencyNeutralizes the basic center and introduces new interaction points (e.g., H-bonding, π-stacking).
Arylation/HeteroarylationHigh potential for potency and selectivity gainsAllows for targeting of specific sub-pockets within the kinase.
Piperidine Ring Bioisosteric replacementVariableCan improve metabolic stability and explore different vector spaces.

Experimental Protocols for SAR Elucidation

To systematically explore the SAR of the 2-(Piperidin-4-yloxy)nicotinonitrile scaffold, a series of well-defined experimental protocols are required. These include the chemical synthesis of analogs and their biological evaluation in both biochemical and cellular assays.

General Synthetic Scheme

The synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile analogs typically begins with the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinonitrile with the hydroxyl group of a suitably protected piperidine derivative.

G start 2-Chloronicotinonitrile + N-Boc-4-hydroxypiperidine step1 SNAr Reaction (e.g., NaH, DMF) start->step1 intermediate1 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)nicotinonitrile step1->intermediate1 step2 Boc Deprotection (e.g., TFA or HCl) intermediate1->step2 product1 2-(Piperidin-4-yloxy)nicotinonitrile step2->product1 step3 N-Functionalization (Alkylation, Acylation, etc.) product1->step3 final_products Target Analogs step3->final_products

Caption: General synthetic workflow for the preparation of 2-(Piperidin-4-yloxy)nicotinonitrile analogs.

Step-by-Step Synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)nicotinonitrile:

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of 2-chloronicotinonitrile (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the title compound.

Subsequent N-functionalization can be achieved through standard organic chemistry transformations, such as reductive amination, amide coupling, or nucleophilic substitution on the deprotected piperidine nitrogen.

Biochemical Kinase Inhibition Assay

A biochemical assay is essential to determine the direct inhibitory effect of the synthesized compounds on the target kinase (e.g., Pim-1). A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol for a Luminescence-Based Kinase Assay (e.g., Kinase-Glo®):

  • Prepare a reaction buffer containing the kinase, a suitable substrate peptide, and magnesium chloride.

  • Add serial dilutions of the test compounds (typically in DMSO) to a 384-well plate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Kinase Inhibition Assay

To assess the activity of the compounds in a cellular context, a Western blot-based assay can be used to measure the phosphorylation of a known downstream substrate of the target kinase.

Protocol for a Cellular Western Blot Assay:

  • Culture a relevant cell line that expresses the target kinase.

  • Treat the cells with various concentrations of the test compounds for a specified time.

  • Lyse the cells to extract the proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the phospho-protein signal to the total protein signal (using an antibody for the total, non-phosphorylated protein) to determine the extent of inhibition.

Conclusion and Future Directions

The 2-(Piperidin-4-yloxy)nicotinonitrile scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its modular nature allows for systematic exploration of the structure-activity relationship, with the N-substituent of the piperidine ring being a key determinant of potency and selectivity.

Future work in this area should focus on:

  • Systematic SAR exploration of the piperidine N-substituent: A diverse library of N-acyl, N-alkyl, and N-aryl analogs should be synthesized and evaluated to build a comprehensive SAR model.

  • Kinome-wide selectivity profiling: Promising compounds should be screened against a broad panel of kinases to assess their selectivity profile and identify potential off-target effects.

  • Structure-based drug design: Obtaining a co-crystal structure of a lead compound bound to its target kinase would provide invaluable insights for the rational design of next-generation inhibitors with improved properties.

  • Optimization of pharmacokinetic properties: Lead compounds should be evaluated for their metabolic stability, solubility, and other ADME properties to ensure their suitability for in vivo studies.

By leveraging the principles of medicinal chemistry and a systematic approach to SAR exploration, the 2-(Piperidin-4-yloxy)nicotinonitrile scaffold holds significant potential for the discovery of new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Hassan, A. E. A., & Aboul-Enein, H. Y. (2017). Nicotinonitrile as a Precursor for the Synthesis of Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry, 17(13), 1246–1263.
  • Łowicki, D., & Przybylski, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11.
  • Fleming, P. E., & Ghose, A. K. (2016). The Role of the Nitrile Group in Drug Design. Journal of Medicinal Chemistry, 59(22), 10067–10088.
  • Ancellin, N., et al. (2004). Synthesis and structure-activity relationships of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3151-3155.
  • BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Baran, P. S. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Holder, S., & Zlotos, D. P. (2020). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 25(18), 4308.
  • Davis, M. I., et al. (2011). A quantitative analysis of kinase inhibitor selectivity.
  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
  • PubChem. (n.d.). 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. Retrieved from [Link]

  • Patrick, G. L. (2013). An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

Sources

Exploratory

A Comprehensive Guide to the Physicochemical Properties of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is param...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a candidate molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior from the earliest stages of formulation development through to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the essential physicochemical properties of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a heterocyclic compound of interest in medicinal chemistry.

This document is structured to provide not only the "what" but, more critically, the "why" and "how" of physicochemical characterization. As such, it details the experimental methodologies required to elucidate these properties, offering a framework for rigorous and reproducible scientific investigation. The protocols described herein are designed to be self-validating, ensuring the integrity of the data generated.

Compound Identification and Structure

  • Chemical Name: 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

  • CAS Number: 1185310-20-6 (for the hydrochloride salt)

  • Molecular Formula (Free Base): C₁₂H₁₅N₃O[1]

  • Molecular Weight (Free Base): 217.27 g/mol

The structural framework of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, comprising a piperidine ring linked via an ether to a nicotinonitrile moiety, suggests several key physicochemical characteristics. The presence of the basic piperidine nitrogen and the pyridine nitrogen makes the molecule amenable to protonation and, consequently, salt formation. The nitrile group and the aromatic ring contribute to its polarity and potential for hydrogen bonding.

Figure 1: Chemical Structure of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Caption: Structure of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride.

Key Physicochemical Properties and Their Determination

The following sections detail the critical physicochemical parameters and the standardized methodologies for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of a compound's purity and crystalline nature. For pharmaceuticals, a sharp melting range is often indicative of high purity.

Table 1: Physicochemical Data Summary (Illustrative)

PropertyMethodExpected Range/ValueSignificance in Drug Development
Melting PointUSP <741> Capillary Method150 - 250 °CPurity, solid-state stability, manufacturing processability
pKaPotentiometric Titration7.0 - 9.0 (Piperidine N)Solubility, absorption, formulation pH
Aqueous SolubilityShake-Flask MethodpH-dependentBioavailability, dissolution rate, formulation design
LogPHPLC-based Method1.0 - 3.0Membrane permeability, absorption, distribution

Experimental Protocol: Melting Point Determination (USP <741>)

This protocol adheres to the standards set forth in the United States Pharmacopeia (USP) for melting range or temperature determination.[2][3][4]

  • Sample Preparation: The sample is finely powdered and dried in a vacuum desiccator over silica gel for 24 hours to ensure the removal of residual solvents.[2]

  • Capillary Loading: The dried powder is packed into a capillary tube to a uniform height.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement: The temperature is ramped at a controlled rate. The "onset point," where the substance begins to collapse, and the "clear point," where the substance is completely molten, are recorded.[2]

  • Rationale: A narrow melting range suggests high purity. The hydrochloride salt is expected to have a relatively high melting point due to its ionic character.

Dissociation Constant (pKa)

The pKa is a measure of the acidity or basicity of a molecule and is critical for predicting its ionization state at different physiological pH values. This, in turn, influences solubility, absorption, and receptor binding.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[5][6][7]

  • Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM). The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[5][7]

  • Titration: The solution is titrated with a standardized solution of 0.1 M HCl or 0.1 M NaOH.[7]

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Analysis: The pKa is determined from the inflection point of the resulting titration curve.

  • Causality: The piperidine nitrogen is expected to be the primary basic center, and its pKa will dictate the pH at which the compound transitions from its ionized (more soluble) to its non-ionized (more lipophilic) form.

Figure 2: Workflow for pKa Determination

G A Prepare Compound Solution (Known Concentration, Constant Ionic Strength) C Titrate with Standardized Acid/Base A->C B Calibrate pH Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Inflection Point (pKa) E->F

Caption: Potentiometric titration workflow for pKa determination.

Aqueous Solubility

Solubility is a critical determinant of a drug's oral bioavailability. For ionizable compounds like 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, solubility is highly pH-dependent.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[8][9][10][11]

  • Preparation: An excess amount of the solid compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[11]

  • Sampling and Analysis: The resulting saturated solutions are filtered to remove undissolved solids. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Rationale: This method provides the thermodynamic solubility at different pH values, which is essential for developing oral formulations and predicting in vivo dissolution.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.

Experimental Protocol: LogP Determination by HPLC

HPLC-based methods offer a rapid and reliable alternative to the traditional shake-flask method for LogP determination.[12][13][14][15]

  • Methodology: The retention time of the compound on a reverse-phase HPLC column is measured.[15]

  • Calibration: A calibration curve is generated using a series of reference compounds with known LogP values.

  • Calculation: The LogP of the test compound is calculated from its retention time using the calibration curve.[15]

  • Justification: This method is less labor-intensive than the shake-flask method and requires a smaller amount of the compound. The LogP value provides insight into the compound's likely absorption, distribution, metabolism, and excretion (ADME) properties.

Stability Assessment

Stability testing is crucial to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life.

Solid-State Stability

This assesses the stability of the active pharmaceutical ingredient (API) in its solid form under various environmental conditions.

Experimental Protocol: Solid-State Stability Study

  • Conditions: Samples of the solid compound are stored under various temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).[16][17]

  • Timepoints: Samples are withdrawn at specified time points (e.g., 0, 3, 6, and 12 months) and analyzed.[17]

  • Analysis: The samples are analyzed for appearance, assay, and the presence of degradation products using a stability-indicating HPLC method.

Solution Stability

This evaluates the stability of the compound in solution, which is important for the development of liquid formulations and for understanding its behavior in biological fluids.

Experimental Protocol: Solution Stability Study

  • Preparation: Solutions of the compound are prepared in relevant solvents and buffers at various pH values.

  • Storage: The solutions are stored at different temperatures.

  • Analysis: Aliquots are taken at various time points and analyzed by HPLC to determine the remaining concentration of the parent compound and the formation of any degradants.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways. This information is essential for developing stability-indicating analytical methods.[18][19][20][21][22]

Table 2: Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents/Conditions
Acid Hydrolysis0.1 M to 1 M HCl, room temperature or elevated temperature
Base Hydrolysis0.1 M to 1 M NaOH, room temperature or elevated temperature
Oxidation3-30% H₂O₂
Thermal DegradationDry heat (e.g., 60-80°C)
PhotostabilityExposure to light as per ICH Q1B guidelines

Figure 3: Forced Degradation and Stability Testing Workflow

G cluster_forced_degradation Forced Degradation cluster_stability_testing Long-Term Stability A Acid Hydrolysis F Develop Stability- Indicating Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Solid-State Stability (ICH Conditions) I Characterize Degradants G->I H Solution Stability H->I F->G F->H

Caption: Integrated workflow for stability assessment.

Conclusion

The physicochemical properties of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride are fundamental to its development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this molecule. A thorough understanding of its melting point, pKa, solubility, LogP, and stability profile will enable informed decisions in formulation development, analytical method development, and preclinical studies. The data generated from these studies are not merely a collection of parameters but form the very foundation upon which a successful drug development program is built.

References

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]

  • MDPI. Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. [Link]

  • Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • USP. <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Academia.edu. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Massachusetts Institute of Technology. THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. [Link]

  • Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [Link]

  • PubChem. 3-Cyanopyridine. [Link]

  • ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

  • Google Patents.
  • Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Nicotinonitrile derivatives as antitumor agents. [Link]

  • Google Patents.
  • World Health Organization. 1.2.1. MELTING TEMPERATURE AND MELTING RANGE Draft proposal for inclusion in The International Pharmacopoeia (July 2023) DRAFT F. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • International Journal of Pharmaceutics. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • World Health Organization. Annex 4. [Link]

  • U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. [Link]

  • ResolveMass Laboratories Inc. Melting Point Determination. [Link]

  • ResearchGate. (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. [Link]

  • ResearchGate. Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in.... [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Pharmaffiliates. 2-Piperidin-4-yl-1H-benzimidazole. [Link]

Sources

Foundational

The Therapeutic Potential of Nicotinonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the burgeoning field of nicotinonitrile (3-cyanopyridine) derivatives and their significant therapeutic applications. As a core scaffold in medicinal chemistry, this versati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the burgeoning field of nicotinonitrile (3-cyanopyridine) derivatives and their significant therapeutic applications. As a core scaffold in medicinal chemistry, this versatile structure has given rise to a diverse array of pharmacologically active agents, some of which have already reached the market and demonstrated clinical success. This document will delve into the mechanistic underpinnings of these compounds, outline key therapeutic areas, provide exemplary experimental protocols for their evaluation, and offer insights into their structure-activity relationships (SAR).

The Nicotinonitrile Scaffold: A Privileged Structure in Medicinal Chemistry

The nicotinonitrile moiety is a key building block in the development of novel therapeutics due to its unique physicochemical properties. The pyridine ring serves as a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets. The nitrile group, a potent hydrogen bond acceptor and electron-withdrawing group, plays a crucial role in modulating the electronic properties of the molecule and can be a key pharmacophoric feature for target binding. This combination of features has led to the discovery of nicotinonitrile derivatives with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and cardiovascular effects.[1][2][3]

Key Therapeutic Applications and Mechanisms of Action

Nicotinonitrile derivatives have shown promise in a multitude of therapeutic areas. This section will explore some of the most significant applications and the underlying molecular mechanisms.

Oncology: A Multi-pronged Attack on Cancer

The fight against cancer represents one of the most fruitful areas for the application of nicotinonitrile derivatives. These compounds have been shown to inhibit various key targets involved in cancer cell proliferation, survival, and metastasis.[1][4]

A significant number of nicotinonitrile-based anti-cancer agents function as kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.

  • Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in various tumors. Nicotinonitrile hybrids have been developed as potent inhibitors of these kinases, leading to cell cycle arrest and apoptosis.[1]

  • VEGFR-2 Tyrosine Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. Nicotinonitrile-sulfonamide hybrids have demonstrated potent VEGFR-2 inhibitory activity, with some compounds showing lower IC50 values than the approved drug sorafenib.[1]

  • PIM-1 Kinase Inhibition: Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinases are proto-oncogenes involved in cell cycle progression and drug resistance.[1][5] Nicotinonitrile derivatives have been designed as PIM-1 inhibitors, inducing apoptosis in cancer cell lines.[1][5]

  • Dual PIM-1/VEGFR-2 Inhibition: A promising strategy involves the development of dual inhibitors that target multiple pathways simultaneously. Certain 3-cyanopyridine derivatives have shown potent inhibition of both PIM-1 kinase and VEGFR-2, leading to synergistic antitumor effects.[1]

  • Mps1 (TTK) Kinase Inhibition: Monopolar spindle 1 (Mps1) kinase is a critical component of the spindle assembly checkpoint. Its inhibition by aminopyridine-based nicotinonitriles represents a potential therapeutic strategy for cancer.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Several approved and clinical-stage EGFR inhibitors, such as neratinib and mobocertinib, feature the nicotinonitrile scaffold.[1][6] These drugs are particularly effective in non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[6]

Signaling Pathway: PIM-1 Kinase in Cancer Cell Survival

PIM1_Pathway PIM1 PIM-1 Kinase Cdc25 Cdc25 Phosphatases PIM1->Cdc25 Phosphorylates & Activates Cell_Cycle_Inhibitors Cell Cycle Inhibitors PIM1->Cell_Cycle_Inhibitors Phosphorylates & Inactivates Bad Bad PIM1->Bad Phosphorylates & Inactivates Nicotinonitrile_Inhibitor Nicotinonitrile Derivative Nicotinonitrile_Inhibitor->PIM1 Inhibits Cell_Cycle_Progression Cell Cycle Progression Cdc25->Cell_Cycle_Progression Cell_Cycle_Inhibitors->Cell_Cycle_Progression Apoptosis Apoptosis Bcl2 Bcl-2 Bad->Bcl2 Bcl2->Apoptosis

Caption: PIM-1 kinase signaling pathway and its inhibition by nicotinonitrile derivatives.

Microtubules, dynamic polymers of tubulin, are essential for cell division and are a validated target for anti-cancer drugs. Some nicotinonitrile hybrids have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cancer cell death.[1]

Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. Nicotinonitrile derivatives have demonstrated potent anti-inflammatory properties through various mechanisms.[1][3]

Crisaborole, a non-steroidal topical treatment for atopic dermatitis, contains a cyanophenoxy moiety.[2] The nitrile group is crucial for its inhibitory activity against PDE4, an enzyme that degrades cyclic AMP (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2]

Experimental Workflow: In Vitro PDE4 Inhibition Assay

PDE4_Assay_Workflow Start Start Compound_Prep Prepare Nicotinonitrile Derivative Dilutions Start->Compound_Prep Enzyme_Prep Prepare Recombinant PDE4 Enzyme Start->Enzyme_Prep Incubation Incubate Compound, Enzyme, and cAMP Compound_Prep->Incubation Enzyme_Prep->Incubation Detection Add Detection Reagent (e.g., HTRF) Incubation->Detection Measurement Measure Signal (e.g., Fluorescence) Detection->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: A generalized workflow for an in vitro PDE4 inhibition assay.

Cardiovascular Diseases

Nicotinonitrile derivatives have also made a significant impact in the treatment of cardiovascular conditions.

Milrinone and olprinone are bipyridine derivatives containing a nicotinonitrile core that are used in the management of congestive heart failure.[1][2] They act as selective inhibitors of phosphodiesterase 3 (PDE3), leading to increased intracellular cAMP in cardiac and vascular smooth muscle. This results in positive inotropic effects (increased heart contractility) and vasodilation.[2]

Other Therapeutic Areas

The versatility of the nicotinonitrile scaffold extends to other therapeutic areas, including:

  • Antioxidant Activity: Certain derivatives have shown potent radical scavenging activity, protecting cells from oxidative damage.[1]

  • Antimicrobial and Antifungal Activity: Some novel nicotinonitrile derivatives have demonstrated promising activity against various bacterial and fungal strains.[3][7]

  • A1 Adenosine Receptor Antagonism: This activity suggests potential applications as bronchodilators.[1]

  • Antidiabetic Activity: Dipeptidyl peptidase IV (DPP-4) inhibitors like vildagliptin, which contains a cyanopyrrolidine moiety, are used to treat type 2 diabetes.[2]

Synthesis and Chemical Manipulations

The synthesis of nicotinonitrile derivatives is well-established, with numerous methods available for the construction of the 3-cyanopyridine core and its subsequent functionalization.[1][5][7][8][9]

General Synthetic Strategies

A common approach involves multi-component reactions, which allow for the efficient construction of complex molecules in a single step. For instance, a one-pot, four-component reaction can be used to synthesize 6-((un)substituted phenyl)-4-(2-chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives.[5] This reaction typically involves the condensation of an aldehyde, an active methylene compound (like ethyl cyanoacetate), an acetophenone derivative, and a source of ammonia (e.g., ammonium acetate).[5]

Key Chemical Transformations
  • Deoxychlorination: The conversion of a cyanopyridinone to a 2-chloro-cyanopyridine can be achieved using reagents like phosphorus oxychloride (POCl3). This transformation is often a key step in creating intermediates for further derivatization.[5]

  • Nucleophilic Aromatic Substitution: The chloro group in 2-chloro-cyanopyridines is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups at this position.

Experimental Protocol: Synthesis of 2-Chloro-cyanopyridine Derivatives

Objective: To convert a cyanopyridinone derivative to its corresponding 2-chloro-cyanopyridine.

Materials:

  • Cyanopyridinone derivative

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, place the cyanopyridinone derivative.

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl3) to the flask. This reaction is typically performed neat (without a solvent).

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction time will vary depending on the substrate but can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a beaker. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with an organic solvent like dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-chloro-cyanopyridine derivative.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material on TLC and the appearance of a new spot corresponding to the product. The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The absence of the N-H and C=O signals and the presence of signals corresponding to the aromatic pyridine ring in the NMR spectra would confirm the conversion.[5]

Structure-Activity Relationship (SAR) and Drug Design Principles

The pharmacological activity of nicotinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine ring. SAR studies have provided valuable insights for the rational design of more potent and selective compounds.[2]

  • Substitution at the 2- and 6-positions: These positions are often modified to enhance target binding and selectivity. For instance, in the development of Mps1 kinase inhibitors, modifications at these positions of an aminopyridine scaffold were crucial for improving potency.[1]

  • The Role of the Nitrile Group: The cyano group is often a key pharmacophoric element, participating in hydrogen bonding or other interactions within the target's active site.[2]

  • Fusion with Other Heterocyclic Rings: Fusing the nicotinonitrile core with other ring systems can lead to novel compounds with improved pharmacological profiles.

Quantitative Data Summary

The following table summarizes the in vitro activity of selected nicotinonitrile derivatives against various targets.

Compound ClassTargetExample CompoundIC50/GI50Reference
Nicotinonitrile-sulfonamide hybridVEGFR-2Compound 19IC50 = 3.6 µM[1]
3-cyanopyridine derivativePIM-1 KinaseCompound 26IC50 = 343.87 nM[1]
3-cyanopyridine derivativeDual PIM-1/VEGFR-2Compound 29PIM-1 IC50 = 9.23 µM, VEGFR-2 IC50 = 5.22 µM[1]
Pyridinethione derivativeHCT-116 (Colon Cancer)Compound 3bIC50 = 5.8 µM[10]
Pyridinethione derivativeHepG-2 (Liver Cancer)Compound 7bIC50 = 6.1 µM[10]

Conclusion and Future Perspectives

Nicotinonitrile derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a broad range of therapeutic applications. The marketed drugs and numerous clinical candidates underscore their potential in treating complex diseases like cancer, inflammation, and cardiovascular disorders. Future research in this area will likely focus on the development of more selective and potent inhibitors, the exploration of novel therapeutic targets, and the use of advanced drug delivery systems to enhance the efficacy and safety of these promising compounds. The continued exploration of the chemical space around the nicotinonitrile core, guided by rational drug design principles and a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11.
  • Abdel-Aziz, N. I., et al. (2021). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ACS Omega, 6(50), 34389–34404. [Link]

  • Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1535-1556. [Link]

  • Gouda, M. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10585–10597. [Link]

  • A Review on The Chemistry of Nicotinonitriles and Their applications. (2025). ResearchGate. [Link]

  • Li, J., et al. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(1), 1448. [Link]

  • The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.[Link]

  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. [Link]

  • Catalytic synthesis of coumarin-linked nicotinonitrile derivatives in... (n.d.). ResearchGate. [Link]

  • Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. (2009). Acta Chimica Slovenica, 56, 908-919. [Link]

Sources

Exploratory

The Pharmacology of Piperidine-Containing Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Legacy of the Piperidine Scaffold The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in both natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Legacy of the Piperidine Scaffold

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals is a testament to its remarkable versatility.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of the pharmacology of piperidine-containing compounds. We will delve into the core principles that make this scaffold a "privileged" structure, explore its diverse therapeutic applications with a focus on the underlying mechanisms of action, and provide practical, field-proven insights into the experimental methodologies essential for their evaluation.

Part 1: The Piperidine Scaffold: A Privileged Element in Medicinal Chemistry

The Piperidine Moiety: More Than Just a Ring

The piperidine scaffold's success in drug design is not accidental; it stems from a unique combination of chemical and physical properties. Its saturated, non-aromatic nature allows for a three-dimensional arrangement of substituents, enabling precise interactions with the complex topographies of biological targets. The nitrogen atom, typically with a pKa in the range of 8-11, is protonated at physiological pH, allowing for crucial ionic interactions with acidic residues in protein binding pockets.

The conformational flexibility of the piperidine ring, primarily existing in a chair conformation, allows it to adapt to the steric demands of various receptors and enzymes. This conformational adaptability, coupled with its chemical stability, contributes to its status as a "privileged scaffold" in medicinal chemistry.[1][2][3][4]

Physicochemical Properties and Their Pharmacokinetic Implications

The piperidine moiety offers a powerful tool for fine-tuning the physicochemical properties of a drug candidate. The introduction of a piperidine ring can modulate a molecule's lipophilicity, aqueous solubility, and hydrogen bonding capacity, all of which are critical determinants of its pharmacokinetic profile.[5] For instance, the basic nitrogen can be a handle for salt formation, improving solubility and bioavailability.

Furthermore, the stereochemistry of substituents on the piperidine ring can have a profound impact on pharmacological activity and safety.[5] The synthesis of enantiomerically pure piperidine derivatives is often a critical step in drug development to isolate the desired therapeutic effect and minimize off-target activities.

Part 2: Pharmacological Applications and Mechanistic Insights

The versatility of the piperidine scaffold is reflected in the vast array of therapeutic areas where its derivatives have made a significant impact.

Central Nervous System (CNS) Pharmacology

Piperidine-containing compounds are particularly prominent in the realm of CNS disorders, where they interact with a variety of receptors and transporters.

The piperidine scaffold is the cornerstone of many potent opioid analgesics, including fentanyl and its analogues. These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) involved in pain modulation.

Mechanism of Action: Upon binding to the MOR, piperidine-based agonists induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This cascade of events ultimately results in a decrease in neuronal excitability and the inhibition of pain signal transmission.

Structure-Activity Relationship (SAR): The SAR of fentanyl analogues is well-established. Key features include the N-aralkyl substituent, the 4-anilido group, and the 4-substituent on the piperidine ring, all of which significantly influence potency and selectivity.[6][7]

CompoundR Group (at N1)Potency (Morphine = 1)
FentanylPhenethyl100
SufentanilThienylethyl500-1000
RemifentanilMethyl propanoate100-200

Table 1: Relative potencies of some fentanyl analogues.

Experimental Protocol: Radioligand Receptor Binding Assay

This protocol provides a framework for determining the binding affinity of a novel piperidine compound to the µ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • [³H]-DAMGO (a radiolabeled µ-opioid receptor agonist).

  • Test compound (piperidine derivative).

  • Naloxone (a non-selective opioid receptor antagonist, for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [³H]-DAMGO, and either buffer (for total binding), naloxone (for non-specific binding), or the test compound.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • [³H]-DAMGO: A high-affinity, selective µ-opioid receptor agonist is used to ensure that the binding being measured is specific to the target receptor.

  • Naloxone: A high concentration of a non-selective antagonist is used to block all specific binding, allowing for the determination of non-specific binding to the membranes and filters.

  • Rapid Filtration: This step is crucial to quickly separate the bound and free radioligand before significant dissociation of the bound ligand can occur.

Piperidine-containing compounds have also emerged as potent and selective modulators of sigma receptors (σ1 and σ2), which are implicated in a range of neurological and psychiatric conditions, including neuropathic pain, depression, and neurodegenerative diseases.[8]

Mechanism of Action: The precise functions of sigma receptors are still being elucidated, but they are known to modulate a variety of intracellular signaling pathways, including those involving ion channels and G-protein coupled receptors.

// Nodes Ligand [label="Piperidine\nLigand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sigma1R [label="Sigma-1\nReceptor", fillcolor="#FBBC05", fontcolor="#202124"]; IP3R [label="IP3 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal_Survival [label="Neuronal Survival\n& Plasticity", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Ligand -> Sigma1R [label="Binds"]; Sigma1R -> IP3R [label="Modulates"]; IP3R -> Ca_release [label="Regulates"]; Ca_release -> Neuronal_Survival [label="Promotes"]; } }

Caption: Simplified signaling pathway of a piperidine-based sigma-1 receptor agonist.

Anticancer Pharmacology

The piperidine scaffold is a common feature in a growing number of anticancer agents, targeting various hallmarks of cancer.

Many piperidine-containing compounds function as inhibitors of protein kinases, which are key regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a common driver of cancer.

Mechanism of Action: These compounds typically bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling pathway. Key pathways targeted include the PI3K/Akt and MAPK pathways.[9][10][11] The natural product piperine, found in black pepper, has been shown to inhibit the TGF-β signaling pathway, which is involved in cell growth and differentiation.[12]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival &\nProliferation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Piperidine_Inhibitor [label="Piperidine-based\nPI3K Inhibitor", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [label=""]; PIP3 -> Akt [label="Recruits & Activates"]; Akt -> Cell_Survival [label="Promotes"]; Piperidine_Inhibitor -> PI3K [label="Inhibits", style=dashed, color="#EA4335"]; }

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-containing compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay is a widely used method for assessing the cytotoxic effects of a compound on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a piperidine compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells).[13]

  • Cell culture medium and supplements.

  • Test compound (piperidine derivative).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Self-Validating System:

  • Positive Control: A known cytotoxic drug (e.g., doxorubicin) should be included to ensure the assay is performing as expected.

  • Vehicle Control: Cells treated with the solvent used to dissolve the test compound are essential to account for any effects of the solvent itself.

  • Blank Wells: Wells containing only medium and MTT should be included to determine the background absorbance.

Antimicrobial Pharmacology

Piperidine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound.

Objective: To determine the lowest concentration of a piperidine compound that inhibits visible growth (MIC) and kills 99.9% of the initial inoculum (MBC) of a specific microorganism.

Materials:

  • Bacterial or fungal strain.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[14]

  • Test compound (piperidine derivative).

  • Sterile 96-well microtiter plates.

  • Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard).

Procedure for MIC Determination:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well plate.

  • Add the standardized inoculum to each well.

  • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Procedure for MBC Determination:

  • Following the MIC determination, take a small aliquot from the wells that show no visible growth.

  • Plate the aliquots onto an appropriate agar medium.

  • Incubate the agar plates.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare_Dilutions [label="Prepare Serial Dilutions\nof Piperidine Compound", fillcolor="#FBBC05", fontcolor="#202124"]; Inoculate [label="Inoculate with\nMicroorganism", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_MIC [label="Incubate Plate", fillcolor="#FBBC05", fontcolor="#202124"]; Read_MIC [label="Determine MIC\n(No Visible Growth)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Plate_for_MBC [label="Plate Aliquots from\nClear Wells onto Agar", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_MBC [label="Incubate Agar Plates", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_MBC [label="Determine MBC\n(≥99.9% Killing)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare_Dilutions; Prepare_Dilutions -> Inoculate; Inoculate -> Incubate_MIC; Incubate_MIC -> Read_MIC; Read_MIC -> Plate_for_MBC [label="No Growth"]; Read_MIC -> End [label="Growth"]; Plate_for_MBC -> Incubate_MBC; Incubate_MBC -> Read_MBC; Read_MBC -> End; }

Caption: Workflow for determining the MIC and MBC of a piperidine compound.

Part 3: Drug Development Considerations

In Vitro ADME-Tox Profiling

Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of piperidine-containing compounds is crucial for successful drug development.[15][16][17][18][19]

AssayPurpose
Solubility Determines the aqueous solubility of the compound.
Permeability (e.g., PAMPA) Assesses the passive diffusion of the compound across a membrane.
Metabolic Stability (Microsomes, Hepatocytes) Evaluates the susceptibility of the compound to metabolism by liver enzymes.
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins.
CYP450 Inhibition Assesses the potential for drug-drug interactions.
hERG Inhibition Screens for potential cardiotoxicity.
Cytotoxicity (e.g., in HepG2 cells) Evaluates the general toxicity of the compound to liver cells.

Table 2: Key in vitro ADME-Tox assays for early-stage drug discovery.

Challenges in Piperidine Drug Development

Despite their advantages, piperidine-containing compounds are not without their challenges. Common issues include inhibition of the hERG potassium channel, which can lead to cardiotoxicity, and metabolic instability, often involving oxidation of the piperidine ring.[20] Careful structural modifications and a thorough understanding of the SAR are necessary to mitigate these risks. Additionally, practical challenges in synthesis and purification, such as the formation of azeotropes with water, require specific troubleshooting strategies.[21]

Conclusion

The piperidine scaffold continues to be a cornerstone of modern drug discovery, offering a remarkable blend of structural and physicochemical properties that make it amenable to the development of drugs for a wide range of diseases. A deep understanding of its pharmacology, coupled with the rigorous application of the experimental methodologies outlined in this guide, is essential for unlocking the full therapeutic potential of this privileged heterocyclic system.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Tucci, P., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 11(1), 1-16. [Link]

  • Singh, L., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Pharmaceutical Biotechnology, 23(9), 1132-1141. [Link]

  • Khan, K. M., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(1), 134-140. [Link]

  • Yilmaz, I., & Yilmaz, A. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • Symeres. (n.d.). In Vitro ADME-tox Services. Retrieved January 23, 2026, from [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • Li, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(4), 2147-2163. [Link]

  • de Almeida, P. D. O., et al. (2020). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. Cells, 9(4), 987. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Drug Discovery Today. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Discovery Today, 24(5), 1125-1130. [Link]

  • Tech tutorials. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • de Almeida, P. D. O., et al. (2020). Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells. Cells, 9(4), 987. [Link]

  • Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Toxins, 14(10), 699. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). A few examples of piperidine-based drugs and natural products. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved January 23, 2026, from [Link]

  • de F. O. da Costa, M., et al. (2022). Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. International Journal of Molecular Sciences, 23(21), 13354. [Link]

  • Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 791-795. [Link]

  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14. [Link]

  • Bezerra, D. P., et al. (2025). Alkaloids from Piper: A Review of its Phytochemistry and Pharmacology. Molecules. [Link]

  • Al-Ghorbani, M., et al. (2017). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 22(9), 1471. [Link]

  • Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4640-4654. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved January 23, 2026, from [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 875459. [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. [Link]

  • Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37823-37843. [Link]

  • Shrestha, H. B. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4), 1-10. [Link]

  • Li, Y., et al. (2023). Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment. Molecules, 28(22), 7545. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Salehi, B., et al. (2023). The Promise of Piperine in Cancer Chemoprevention. Cancers, 15(22), 5460. [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(5), 1-6. [Link]

  • Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 875459. [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved January 23, 2026, from [Link]

  • Latacz, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(24), 4640-4654. [Link]

  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381. [Link]

  • Singh, L., et al. (2022). Biological activities of piperidine alkaloids. Current Pharmaceutical Biotechnology, 23(9), 1132-1141. [Link]

  • VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved January 23, 2026, from [Link]

  • Asian Journal of Chemistry. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37(5), 1-6. [Link]

  • Wikipedia. (2024, January 20). Phencyclidine. [Link]

  • Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors (pp. 43-52). Humana Press, New York, NY. [Link]

  • Yilmaz, I., & Yilmaz, A. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

  • de Oliveira, R. G., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(1), 263-270. [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (PNU-120596) for Neuroscience Research

Introduction: Unlocking the Therapeutic Potential of α7 Nicotinic Acetylcholine Receptors The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) stands as a pivotal target in the landscape of neuroscience drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of α7 Nicotinic Acetylcholine Receptors

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR) stands as a pivotal target in the landscape of neuroscience drug discovery. These homomeric, ligand-gated ion channels are abundantly expressed in key brain regions, including the hippocampus and cortex, where they play a crucial role in cognitive processes.[1] Dysregulation of α7 nAChR function has been implicated in the pathophysiology of several neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease.[2] A significant challenge in therapeutically targeting these receptors lies in their intrinsic properties: a low probability of channel opening and rapid, profound desensitization upon agonist binding.[1]

This guide focuses on a powerful pharmacological tool that circumvents these challenges: 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, more commonly known in scientific literature as PNU-120596. This small molecule is a potent and selective Type II positive allosteric modulator (PAM) of the α7 nAChR.[1] Unlike direct agonists, PNU-120596 potentiates the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby enhancing natural signaling patterns. This guide will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of PNU-120596, from its fundamental mechanism of action to detailed protocols for its application in both in vitro and in vivo neuroscience research.

Core Mechanism of Action: A Tale of Two Desensitized States

PNU-120596 exerts its effects by binding to an allosteric site on the α7 nAChR, distinct from the acetylcholine binding site.[3] As a Type II PAM, its mechanism is characterized by a dramatic impact on the receptor's kinetics. In the presence of an agonist, PNU-120596 not only increases the peak amplitude of the current but also markedly prolongs the channel's open time by mitigating rapid desensitization.[2][3]

The prevailing model suggests that PNU-120596 differentially affects two distinct desensitized states of the α7 nAChR.[4] One state is sensitive to PNU-120596 and is readily destabilized by the modulator, allowing for sustained receptor activity. The other is a more profound, PNU-120596-insensitive desensitized state that can be induced by prolonged and intense receptor activation.[4] This dual-gate mechanism provides an intrinsic safety profile, potentially preventing excitotoxicity from overstimulation.

The binding of PNU-120596 is thought to trap the agonist within its binding site for an extended period, leading to a "trapped agonist cycle" that amplifies and prolongs the effect of acetylcholine.[3] This results in a substantial increase in Ca2+ influx through the channel, a hallmark of α7 nAChR activation.[1] This influx, in turn, triggers downstream signaling cascades critical for neuronal function and survival.

Signaling Pathways Activated by α7 nAChR Potentiation

The enhanced Ca2+ influx upon PNU-120596-mediated potentiation of α7 nAChRs activates several key intracellular signaling pathways, including:

  • PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and neuronal plasticity.[5][6]

  • JAK2/STAT3 Pathway: Activation of this pathway is heavily implicated in the anti-inflammatory effects of α7 nAChR stimulation.[7][8]

It is important to note that while PNU-120596 is highly selective for the α7 nAChR, it has been shown to have off-target effects, most notably the direct inhibition of p38 MAPK, which may contribute to its anti-inflammatory properties.[9]

Visualizing the Mechanism: α7 nAChR Signaling

alpha7_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) a7R α7 nAChR ACh->a7R Binds to orthosteric site PNU PNU-120596 (PAM) PNU->a7R Binds to allosteric site p38 p38 MAPK PNU->p38 Direct Inhibition (Off-target) Ca_ion Ca²⁺ a7R->Ca_ion Influx PI3K PI3K Ca_ion->PI3K JAK2 JAK2 Ca_ion->JAK2 Akt Akt PI3K->Akt Neuroprotection Neuroprotection & Synaptic Plasticity Akt->Neuroprotection STAT3 STAT3 JAK2->STAT3 AntiInflammation Anti-inflammatory Response STAT3->AntiInflammation p38->AntiInflammation

Caption: Signaling pathway of α7 nAChR potentiation by PNU-120596.

In Vitro Methodologies: Characterizing PNU-120596 in the Lab

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the ion flow through α7 nAChRs and quantifying the effects of PNU-120596.

patch_clamp_workflow cell_prep 1. Cell Preparation (e.g., GH4C1-rα7 cells or primary hippocampal neurons) patching 2. Establish Whole-Cell Configuration (Voltage-clamp at -75 mV) cell_prep->patching baseline 3. Baseline Recording (Apply agonist, e.g., ACh or Choline) patching->baseline pnu_app 4. PNU-120596 Application (Bath application or co-application) baseline->pnu_app recording 5. Record Potentiated Currents (Measure peak amplitude, decay kinetics) pnu_app->recording washout 6. Washout and Analysis (Confirm reversibility, analyze data) recording->washout

Caption: Workflow for whole-cell patch-clamp analysis of PNU-120596.

  • Cell Culture and Preparation:

    • Use a cell line stably expressing the α7 nAChR (e.g., GH4C1-rα7) or primary neurons cultured from relevant brain regions (e.g., hippocampus).

    • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Solutions:

    • External Solution (HBSS or similar): Containing (in mM): 138 NaCl, 5.3 KCl, 0.4 MgSO4, 0.5 MgCl2, 1.3 CaCl2, 4.2 NaHCO3, 1 NaH2PO4, 5.6 D-glucose, and 10 HEPES, pH adjusted to 7.4.

    • Internal (Pipette) Solution: Containing (in mM): 120 CsCl, 10 HEPES-CsOH, 10 EGTA, 5 QX314-Br, 4 ATP disodium salt, 0.3 GTP-disodium salt, and 4 MgCl2, pH adjusted to 7.3.[1]

    • Agonist Stock Solutions: Prepare high-concentration stock solutions of acetylcholine (ACh) or choline in water and dilute to the final desired concentration in the external solution on the day of the experiment.

    • PNU-120596 Stock Solution: Dissolve PNU-120596 in DMSO to create a high-concentration stock (e.g., 10-100 mM). Store at -20°C. Dilute to the final working concentration in the external solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Recording Procedure:

    • Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.[1]

    • Approach a cell and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -75 mV.[1]

    • Establish a baseline by applying the agonist (e.g., 3 mM ACh for 1-2 seconds) using a fast perfusion system.[1] This will elicit a rapidly activating and desensitizing inward current.

    • Apply PNU-120596 by adding it to the perfusion bath. Allow for equilibration (typically a few minutes).

    • Re-apply the agonist in the continued presence of PNU-120596.

    • Record the potentiated current, noting the increase in peak amplitude and the dramatic slowing of the decay (desensitization) phase.

    • To study "de-desensitization," first apply a high concentration of agonist to fully desensitize the receptors, then co-apply PNU-120596 in the continued presence of the agonist.[1]

  • Data Analysis:

    • Measure the peak amplitude of the inward current and the time constant of decay.

    • Construct dose-response curves for the agonist in the absence and presence of PNU-120596 to determine the shift in EC50.

    • Calculate the fold-potentiation of the peak current and the increase in total charge transfer (the integral of the current over time).

Calcium Flux Assay

This high-throughput-compatible assay indirectly measures α7 nAChR activation by detecting the increase in intracellular calcium concentration.

calcium_flux_workflow cell_plating 1. Cell Plating (e.g., SH-EP1 cells expressing α7*) in 96-well plates dye_loading 2. Loading with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) cell_plating->dye_loading baseline_read 3. Baseline Fluorescence Reading (Using a plate reader, e.g., FLIPR) dye_loading->baseline_read compound_add 4. Compound Addition (PNU-120596 followed by agonist) baseline_read->compound_add fluorescence_read 5. Measure Fluorescence Change (Quantify ΔRFU) compound_add->fluorescence_read data_analysis 6. Data Analysis (Calculate EC50 for potentiation) fluorescence_read->data_analysis

Caption: Workflow for a calcium flux assay to assess PNU-120596 activity.

  • Cell Culture:

    • Plate cells endogenously or recombinantly expressing α7 nAChRs (e.g., SH-EP1 cells) in 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour).

  • Assay Procedure:

    • Use an instrument capable of fluid addition and real-time fluorescence measurement (e.g., a FLIPR system).

    • Measure the baseline fluorescence of each well.

    • Add PNU-120596 (or vehicle control) to the wells and incubate for a predetermined period.

    • Add the α7 nAChR agonist (e.g., ACh) and immediately begin measuring the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence (ΔRFU - Relative Fluorescence Units) is proportional to the increase in intracellular calcium.

    • Determine the EC50 for PNU-120596's potentiation of the agonist-induced response by testing a range of PNU-120596 concentrations.

In Vivo Methodologies: Probing Cognitive Enhancement

PNU-120596 is active in vivo following systemic administration and has been instrumental in linking α7 nAChR modulation to cognitive functions.

Auditory Sensory Gating (P50 Suppression)

This electrophysiological paradigm assesses the brain's ability to filter out redundant sensory information, a process deficient in schizophrenia.

p50_workflow animal_prep 1. Animal Preparation (Anesthetized rat with recording electrodes in hippocampus) deficit_induce 2. Induce Gating Deficit (Optional) (e.g., Amphetamine administration) animal_prep->deficit_induce baseline_p50 3. Baseline P50 Recording (Paired-click paradigm: S1, S2) deficit_induce->baseline_p50 pnu_admin 4. PNU-120596 Administration (e.g., 1 mg/kg, i.v.) baseline_p50->pnu_admin post_pnu_p50 5. Post-PNU-120596 Recording (Repeat paired-click paradigm) pnu_admin->post_pnu_p50 data_analysis 6. Data Analysis (Calculate S2/S1 ratio) post_pnu_p50->data_analysis

Caption: Workflow for auditory gating (P50) experiments with PNU-120596.

  • Animal Preparation:

    • Anesthetize a rat (e.g., Sprague-Dawley) and place it in a stereotaxic frame.

    • Implant a recording electrode in the CA3 region of the hippocampus.

  • Stimulation and Recording:

    • Present pairs of auditory clicks (the conditioning, S1, and test, S2, stimuli) with a 500 ms inter-stimulus interval.[10]

    • Record the evoked field potentials. The P50 wave is a positive-going wave that occurs approximately 50 ms after the stimulus.

  • Procedure:

    • Establish a baseline P50 response. In a healthy, awake animal, the amplitude of the P50 response to the S2 stimulus is significantly smaller than to the S1 stimulus (P50 suppression).

    • To model the deficit seen in schizophrenia, a psychostimulant like amphetamine can be administered, which disrupts this suppression (S2 amplitude becomes similar to S1).[2]

    • Administer PNU-120596 (e.g., 1 mg/kg, i.v.).[2]

    • Record the P50 responses again.

  • Data Analysis:

    • Measure the peak amplitude of the P50 wave for both S1 and S2 responses.

    • Calculate the gating ratio (S2/S1). A ratio closer to 0 indicates better sensory gating, while a ratio closer to 1 indicates a deficit.

    • Assess the ability of PNU-120596 to restore a lower S2/S1 ratio in the deficit model.

Attentional Set-Shifting Task (ASST)

This behavioral task assesses cognitive flexibility, a facet of executive function that is often impaired in schizophrenia and other disorders.

  • Apparatus and Stimuli:

    • A testing box with two digging pots.

    • Different digging media (e.g., sawdust, sand) and distinct odors (e.g., mint, clove) serve as the dimensions for discrimination.[11]

  • Procedure:

    • Rats are first trained to dig in a pot to find a food reward.

    • The task consists of a series of discriminations where the rat must learn the rule to find the reward (e.g., "dig in sawdust, ignore the odor").

    • The critical phase is the "extra-dimensional shift" (EDS), where the previously irrelevant dimension (e.g., odor) becomes the new rule.[12]

    • To model cognitive deficits, rats can be treated sub-chronically with phencyclidine (PCP).[12]

    • On the testing day, PCP-treated rats are administered PNU-120596 (e.g., 10 mg/kg, s.c.) before the task.[12]

  • Data Analysis:

    • The primary measure is the number of trials required to reach a set criterion of consecutive correct choices for each phase.

    • A cognitive deficit is indicated by a significantly higher number of trials to reach criterion on the EDS phase.

    • The efficacy of PNU-120596 is determined by its ability to reduce the number of trials to criterion in the EDS phase in the deficit model.[12]

Data Summary: Quantitative Insights into PNU-120596

Physicochemical Properties
PropertyValueReference
IUPAC Name 1-(5-chloro-2,4-dimethoxyphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea
Synonyms PNU-120596
CAS Number 501925-31-1
Molecular Formula C13H14ClN3O4
Molecular Weight 311.72 g/mol
Solubility Soluble in DMSO (to 100 mM)
In Vitro Potency and Efficacy
AssayCell Line / SystemAgonistEC50 / IC50Key FindingsReference
Ca²⁺ Flux SH-EP1 (human α7*)Acetylcholine216 nMPotentiation of agonist-evoked Ca²⁺ influx[13]
Patch-Clamp GH4C1 (rat α7)Acetylcholine (ACh)~260 µM (ACh alone)PNU-120596 increases peak current and dramatically slows deactivation[1]
Patch-Clamp Xenopus oocytes (human α7)Acetylcholine48 µM (ACh + 10µM PNU)PNU-120596 increases agonist potency[4]
Selectivity Various nAChRs-No detectable effectHighly selective for α7 over α4β2, α3β4, and α9α10 subtypes
Off-Target p38 MAPK--Directly inhibits p38 MAPK activity[9]
In Vivo Dosing and Efficacy
ModelSpeciesDeficit InductionPNU-120596 Dose & RouteKey FindingsReference
Auditory Gating RatAmphetamine1 mg/kg, i.v.Improved the amphetamine-induced auditory gating deficit[2]
Attentional Set-Shifting RatSub-chronic PCP10 mg/kg, s.c.Reversed the PCP-induced deficit in the EDS phase[12]
Anti-inflammatory MouseLipopolysaccharide (LPS)1 or 4 mg/kg, i.p.Prevented LPS-induced depressive-like behavior and microglial activation[14]

Conclusion and Future Directions

PNU-120596 is an indispensable tool for neuroscience research, providing a means to selectively amplify the function of α7 nAChRs. Its well-characterized mechanism of action and demonstrated efficacy in preclinical models of cognitive and inflammatory deficits make it a cornerstone for studies investigating the therapeutic potential of α7 nAChR modulation. The detailed methodologies provided in this guide offer a robust framework for researchers to reliably incorporate PNU-120596 into their experimental designs.

Future research should continue to explore the therapeutic window of α7 nAChR PAMs, balancing pro-cognitive and anti-inflammatory effects with potential off-target activities and the induction of the PNU-120596-insensitive desensitized state. Understanding how compounds like PNU-120596 modulate neural circuits, particularly their effects on GABAergic interneurons in regions like the hippocampus, will be key to unlocking the full therapeutic potential of this important class of molecules.[15][16][17][18]

References

  • Sitzia, F., Brown, J. T., Randall, A. D., & Dunlop, J. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology, 2, 81. [Link]

  • Williams, D. K., Wang, J., & Papke, R. L. (2011). Investigation of the Molecular Mechanism of the α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator PNU-120596 Provides Evidence for Two Distinct Desensitized States. Journal of Pharmacology and Experimental Therapeutics, 339(1), 175-186. [Link]

  • Hurst, R. S., Hajós, M., Raggenbass, M., Wall, T. M., Higdon, N. R., Lawson, J. A., ... & Groppi, V. E. (2005). A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. The Journal of Neuroscience, 25(17), 4396-4405. [Link]

  • Uteshev, V. V. (2014). A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes. Journal of Neurophysiology, 111(4), 837-847. [Link]

  • Kim, D. H., Lee, S. Y., Lee, S. Y., & Kim, Y. S. (2020). PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptor, directly inhibits p38 MAPK. Biochemical and Biophysical Research Communications, 529(3), 696-702. [Link]

  • Szabo, A. K., & Mike, A. (2015). Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors. Pflügers Archiv - European Journal of Physiology, 467(1), 121-133. [Link]

  • Wang, H., Liu, Y., Wang, Y., Zhang, Y., & Wang, X. (2024). The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine. Science of The Total Environment, 912, 169604. [Link]

  • Hashimoto, K. (2015). Targeting of α7 Nicotinic Acetylcholine Receptors in the Treatment of Schizophrenia and the Use of Auditory Sensory Gating as a Translational Biomarker. Current Pharmaceutical Design, 21(27), 3857-3866. [Link]

  • McLean, S. L., Grayson, B., Idris, N. F., Neill, J. C., & Fone, K. C. (2012). PNU-120596, a positive allosteric modulator of α7 nicotinic acetylcholine receptors, reverses a sub-chronic phencyclidine-induced cognitive deficit in the attentional set-shifting task in female rats. Journal of Psychopharmacology, 26(9), 1265-1270. [Link]

  • del Barrio, L., Hernández-Vivanco, A., Bartolomé-Martín, D., de la Fuente, M. A., & Criado, M. (2011). Calcium signalling mediated through α7 and non-α7 nAChR stimulation is differentially regulated in bovine chromaffin cells to induce catecholamine release. British Journal of Pharmacology, 162(4), 857-872. [Link]

  • Kalappa, B. I., Gusev, A. G., & Uteshev, V. V. (2013). Somatic Integration of Single Ion Channel Responses of α7 Nicotinic Acetylcholine Receptors Enhanced by PNU-120596. PLoS ONE, 8(1), e51249. [Link]

  • de Oliveira, K. M., de Souza, A. S., de Fátima, A., & Donato, J., Jr. (2019). JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice. Cellular Physiology and Biochemistry, 53(4), 669-685. [Link]

  • Al-Amin, M. M., Zvejniece, L., Dambrova, M., & Rahman, S. (2018). Effects of alpha-7 nicotinic allosteric modulator PNU 120596 on depressive-like behavior after lipopolysaccharide administration in mice. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 86, 22-29. [Link]

  • Chen, Y. C., Chen, Y. L., & Chen, P. S. (2020). P50, N100, and P200 Auditory Sensory Gating Deficits in Schizophrenia Patients. Frontiers in Psychiatry, 11, 788. [Link]

  • Scientifica. (n.d.). Patch Clamp Protocol. Retrieved from [Link]

  • b-neuro. (n.d.). Attentional Set Shifting Task. Retrieved from [Link]

  • Wang, H., Liu, Y., Wang, Y., Zhang, Y., & Wang, X. (2025). The role of α7-nAChR-mediated PI3K/AKT pathway in lung cancer induced by nicotine. Science of The Total Environment, 987, 177894. [Link]

  • Martin, L. F., & Freedman, R. (2007). Varenicline and P50 Auditory Gating in Medicated Schizophrenic Patients: A Pilot Study. American Journal of Psychiatry, 164(2), 346-350. [Link]

  • Shi, S., Liang, D., Bao, M., Wang, X., Wang, Y., & Li, W. (2016). Gx-50 Inhibits Neuroinflammation via α7 nAChR Activation of the JAK2/STAT3 and PI3K/AKT Pathways. Journal of Alzheimer's Disease, 50(3), 859-871. [Link]

  • Lee, S. H., Marchionni, I., Bezaire, M., Varga, C., Danielson, N., Lovett-Barron, M., ... & Soltesz, I. (2014). How GABAergic interneurons in the hippocampus choose their postsynaptic partners. Neuron, 82(4), 793-806. [Link]

  • Heisler, J. M., Morales, J., Donegan, J. J., Jett, J. D., Redus, L., & O'Connor, J. C. (2015). The Attentional Set Shifting Task: A Measure of Cognitive Flexibility in Mice. Journal of Visualized Experiments, (96), e51944. [Link]

  • Ji, D., & Dani, J. A. (2000). Cholinergic Axons Modulate GABAergic Signaling among Hippocampal Interneurons via Postsynaptic α7 Nicotinic Receptors. Journal of Neuroscience, 20(24), 9209-9216. [Link]

  • de Oliveira, K. M., de Souza, A. S., de Fátima, Â., & Donato, J. (2019). JAK2/STAT3 Pathway is Required for α7nAChR-Dependent Expression of POMC and AGRP Neuropeptides in Male Mice. Cellular Physiology and Biochemistry, 53(4), 669-685. [Link]

  • Chen, J., Li, Y., & Wang, Y. (2022). Progression of the PI3K/Akt signaling pathway in chronic obstructive pulmonary disease. International Journal of Chronic Obstructive Pulmonary Disease, 17, 1379-1389. [Link]

  • JoVE. (2022, September 19). Attentional Set Shifting Task: Measure Of Cognitive Flexibility in Mice l Protocol Preview [Video]. YouTube. [Link]

  • Kantrowitz, J. T., Slifstein, M., & Abi-Dargham, A. (2021). Double blind, two dose, randomized, placebo-controlled, cross-over clinical trial of the positive allosteric modulator at the alpha7 nicotinic cholinergic receptor AVL-3288 in schizophrenia patients. Schizophrenia Research, 237, 102-108. [Link]

  • Consensus. (n.d.). Molecular crosstalk between JAK2/STAT3 and α7nAChR in neuroprotection. Retrieved from [Link]

  • Patterson, J. V., Hetrick, W. P., Boutros, N. N., Jin, Y., Sandman, C., Stern, H., ... & Bunney, W. E. (2008). P50 sensory gating ratios in schizophrenics and controls: A review and data analysis. Psychiatry Research, 158(2), 226-247. [Link]

  • ResearchGate. (2015, January 21). How do you set up the set-shifting task in rats so that it is both odor and spatial? [Q&A thread]. Retrieved from [Link]

  • ResearchGate. (n.d.). Targeting the PI3K/AKT signaling pathway with PNU120596 protects against LPS-induced acute lung injury. Retrieved from [Link]

  • Fucile, S., Sucapane, A., & Eusebi, F. (2003). Allosteric modulation of alpha 7 nicotinic receptors selectively depolarizes hippocampal interneurons, enhancing spontaneous GABAergic transmission. European Journal of Neuroscience, 18(12), 3181-3186. [Link]

  • Hijioka, M., Matsushita, H., Ishibashi, H., & Hijioka, M. (2017). α 7 Nicotinic Acetylcholine Receptor Stimulation Attenuates Neuroinflammation through JAK2-STAT3 Activation in Murine Models of Intracerebral Hemorrhage. Mediators of Inflammation, 2017, 8134653. [Link]

  • Klausberger, T., & Somogyi, P. (2008). Hippocampal GABAergic interneurons and memory. Nature Reviews Neuroscience, 9(1), 31-41. [Link]

Sources

Exploratory

Technical Guide: Investigating the Anticancer Potential of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic candidates. This guide focuse...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic candidates. This guide focuses on 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a compound uniting the biologically active nicotinonitrile and piperidine cores. While direct studies on this specific molecule are not yet prevalent in published literature, the established anticancer properties of its constituent moieties provide a strong rationale for its investigation. This document outlines a comprehensive, hypothesis-driven framework for the systematic evaluation of its anticancer potential, from initial in vitro cytotoxicity screening to mechanistic pathway analysis and preliminary in vivo efficacy assessment. We provide detailed, field-tested protocols and the scientific reasoning behind experimental choices to ensure a robust and self-validating research program.

Part 1: Introduction and Rationale

The structural architecture of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride presents a compelling case for its evaluation as an anticancer agent. The molecule is a conjugate of two pharmacologically significant scaffolds:

  • The Nicotinonitrile Moiety: The pyridine nucleus, particularly in the form of cyanopyridine (nicotinonitrile) derivatives, is a cornerstone of many compounds with demonstrated anticancer activity.[1][2] These derivatives are known to interfere with various biological targets crucial for cancer cell survival and proliferation, including PIM1 kinase, PDE3, and the anti-apoptotic protein survivin.[1] Studies have demonstrated potent cytotoxic effects of novel nicotinonitrile compounds against human breast (MCF-7) and liver (HepG2) carcinoma cell lines, in some cases exceeding the efficacy of standard chemotherapeutics like doxorubicin.[3]

  • The Piperidine Moiety: Piperidine is a highly privileged heterocyclic scaffold found in a multitude of clinically approved pharmaceuticals, including numerous anticancer drugs.[4][5] Its incorporation into a molecule can enhance druggability by improving pharmacokinetic profiles (ADME properties) and facilitating transport across cellular membranes.[5] Piperidine derivatives have been shown to modulate critical cancer-related signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, making them versatile tools in oncology drug design.[4]

The combination of these two moieties in a single chemical entity suggests the potential for synergistic or novel mechanisms of action. This guide provides the strategic workflow to elucidate this potential.

Part 2: Proposed Mechanism of Action and Initial Hypothesis

Based on the activities of its parent scaffolds, we hypothesize that 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride may function as a kinase inhibitor or a modulator of apoptosis-related pathways. The nicotinonitrile group is an electron-withdrawing cyano-pyridine that can act as a hinge-binding motif in many ATP-competitive kinase inhibitors. The piperidine group can provide key interactions in the solvent-exposed region of the kinase or anchor the molecule to other protein surfaces.

A primary hypothetical target could be the PI3K/Akt/mTOR pathway , a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Signal PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation Compound 2-(Piperidin-4-yloxy) nicotinonitrile HCl (Hypothesized Inhibitor) Compound->PI3K Inhibition? Compound->Akt Inhibition?

Caption: Tiered experimental workflow for preclinical evaluation.
Phase 1 & 2: Cytotoxicity and Selectivity Profiling

The initial step is to determine the compound's ability to inhibit cancer cell proliferation and to assess its selectivity for cancer cells over normal cells.

Recommended Experiment: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay.

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Since cellular metabolic activity is proportional to the number of viable cells, it provides an accurate measure of cytotoxicity. It is a high-throughput and cost-effective method for initial screening across a large panel of cell lines.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding density is critical; too few cells will result in a weak signal, while too many may lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X stock solution of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in the appropriate culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

    • Incubate for 48-72 hours. The duration should be sufficient to observe effects on cell division (typically 2-3 cell cycles).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization and Reading:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration).

Data Presentation:

Cell LineHistologyCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (Normal/Cancer)
MCF-7Breast AdenocarcinomaHypothetical 5.20.8Hypothetical 9.6
A549Lung CarcinomaHypothetical 8.11.2Hypothetical 6.2
HepG2Hepatocellular CarcinomaHypothetical 3.50.5Hypothetical 14.3
MCF-10ANormal Breast EpithelialHypothetical 50.110.5N/A
Phase 3 & 4: Mechanistic Elucidation

Once cytotoxic activity is confirmed, the next logical step is to understand the mechanism driving cell death. This involves investigating effects on the cell cycle and key signaling pathways.

Recommended Experiment: Western Blotting for PI3K/Akt Pathway Proteins.

Rationale: Western blotting allows for the specific detection and quantification of proteins. By probing for key phosphorylated (activated) and total protein levels within a signaling cascade, we can directly test the hypothesis that the compound inhibits the PI3K/Akt pathway.

Detailed Protocol: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Treat cells (e.g., HepG2) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a relevant time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are crucial to preserve the phosphorylation status of signaling proteins, which is the primary readout for pathway activity.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto a polyacrylamide gel and separate proteins by size via electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR

      • Total mTOR

      • β-Actin (as a loading control)

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again.

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a digital imager or X-ray film.

    • Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to total protein levels and then to the loading control.

Phase 5: In Vivo Efficacy Assessment

Promising in vitro data must be validated in a living organism to assess therapeutic potential.

Recommended Experiment: Human Tumor Xenograft Model.

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the industry standard for preclinical evaluation of anticancer drug efficacy. They provide crucial information on a compound's ability to inhibit tumor growth in a complex biological system.

Detailed Protocol: Xenograft Study

  • Animal Acclimatization and Cell Implantation:

    • Use 6-8 week old immunocompromised mice (e.g., NOD/SCID or athymic Nude).

    • Acclimatize animals for at least one week.

    • Subcutaneously inject 1-5 million cancer cells (e.g., HepG2) in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., n=8-10 per group):

      • Group 1: Vehicle Control (e.g., saline, PBS)

      • Group 2: 2-(Piperidin-4-yloxy)nicotinonitrile HCl (e.g., 25 mg/kg)

      • Group 3: Positive Control (e.g., Sorafenib for HCC)

  • Compound Administration and Monitoring:

    • Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

    • Causality: Monitoring body weight is a critical indicator of compound toxicity. Significant weight loss (>15-20%) may require dose reduction or cessation of treatment.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.

    • Excise tumors, weigh them, and prepare them for further analysis (e.g., histology, Western blot).

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

Part 4: Conclusion and Future Directions

This guide provides a foundational strategy for the preclinical evaluation of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. The outlined workflow, grounded in the established pharmacology of its core scaffolds, enables a logical and efficient investigation. Positive results, particularly strong in vivo efficacy coupled with a favorable safety profile, would warrant advancing the compound into formal lead optimization, detailed ADME/Tox studies, and ultimately, IND-enabling development. The fusion of the nicotinonitrile and piperidine moieties holds significant promise, and this systematic approach is designed to rigorously test that potential.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 16(8), 6911-6927. [Link]

  • El-fakharany, E. M., El-messery, S. M., & El-shhahed, F. F. (2013). Anticancer Evaluation of Some Newly Synthesized N-nicotinonitrile Derivative. European Journal of Medicinal Chemistry, 66, 460-471. [Link]

  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. [Link]

  • Hassan, S. S., & Al-Dhfyan, A. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 974336. [Link]

  • Kasperska, A., & Staszewska-Krajewska, O. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 222, 113583. [Link]

  • Rashad, A. E., Hegab, M. I., Abdel-Megeid, R. E., Micky, J. A., & Abdel-Megeid, F. M. (2008). Synthesis and anticancer evaluation of some new N-nicotinonitrile derivatives. Bioorganic & Medicinal Chemistry, 16(16), 7857-7864. [Link]

  • Reddy, T. S., & Ghorpade, S. (2021). Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]

  • Sayed, A. R., & El-Gazzar, M. G. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1968. [Link]

  • Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Anticancer activity of piperidine-containing compounds. European Journal of Medicinal Chemistry, 48, 9-27. [Link]

Sources

Foundational

Unveiling the Anti-Inflammatory Potential of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride: A Technical Guide for Preclinical Evaluation

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory properties of the novel compound, 2-(Piperidin-4-y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals interested in investigating the anti-inflammatory properties of the novel compound, 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. While direct research on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry, molecular biology, and pharmacology to propose a robust preclinical evaluation strategy. The piperidine scaffold is a privileged structure in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[1] This guide will explore the potential mechanisms of action, detailed experimental protocols, and data interpretation strategies to thoroughly assess the anti-inflammatory capabilities of this promising compound.

The Scientific Rationale: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response crucial for tissue repair and defense against pathogens.[2] However, its dysregulation can lead to chronic inflammatory diseases. The therapeutic potential of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is predicated on its structural features, which suggest possible interactions with key signaling pathways that orchestrate the inflammatory response. The presence of the piperidine moiety is of particular interest, as various piperidine-containing compounds have demonstrated significant anti-inflammatory activity.[1][3][4]

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.[5][6] The canonical NF-κB pathway is activated by a variety of inflammatory stimuli, leading to the coordinated expression of multiple inflammatory and innate immune genes.[7][8] We hypothesize that 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride may exert its anti-inflammatory effects by modulating the NF-κB signaling cascade. This could occur through the inhibition of IκB kinase (IKK) activity, thereby preventing the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB Proteasome Proteasome IkB->Proteasome Degradation NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Compound 2-(Piperidin-4-yloxy) nicotinonitrile hydrochloride Compound->IKK Complex Potential Inhibition DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

The JAK/STAT Pathway: A Critical Cytokine Signaling Cascade

The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is another cornerstone of cellular signaling, regulating inflammation and immune responses.[9][10] Many pro-inflammatory cytokines utilize the JAK/STAT pathway to transduce their signals.[11][12] The binding of a cytokine to its receptor leads to the activation of associated JAKs, which then phosphorylate STAT proteins. Activated STATs dimerize and translocate to the nucleus to induce the transcription of target genes. We propose that 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride could potentially interfere with this pathway, possibly by inhibiting JAK activity or STAT phosphorylation.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerizes Compound 2-(Piperidin-4-yloxy) nicotinonitrile hydrochloride Compound->JAK Potential Inhibition DNA DNA pSTAT_dimer->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

Caption: Potential modulation of the JAK/STAT signaling pathway.

In Vitro Evaluation: A Step-by-Step Approach

A tiered in vitro screening approach is essential to efficiently characterize the anti-inflammatory profile of the compound.[2][13]

Initial Screening: Assessing Broad Anti-Inflammatory Activity

The initial phase focuses on simple, cost-effective assays to determine if the compound possesses general anti-inflammatory properties.[2]

This assay serves as a preliminary test for anti-inflammatory activity, as denaturation of proteins is a well-documented cause of inflammation.[14]

Protocol:

  • Prepare a reaction mixture containing 0.2 mL of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride at various concentrations (e.g., 10-1000 µg/mL).

  • Add 2.8 mL of phosphate-buffered saline (pH 6.4) and 2 mL of 1% bovine serum albumin.

  • Incubate at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 10 minutes.

  • After cooling, measure the turbidity at 660 nm.

  • Use a known anti-inflammatory drug (e.g., diclofenac) as a positive control.

  • Calculate the percentage inhibition of protein denaturation.

Cell-Based Assays: Probing Cellular Mechanisms

Utilizing relevant cell lines, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), allows for the investigation of the compound's effects on key inflammatory mediators.[15]

Overproduction of nitric oxide (NO) is a hallmark of inflammation. This assay assesses the compound's ability to inhibit NO synthesis in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Determine cell viability using an MTT assay to rule out cytotoxicity.

  • Calculate the percentage inhibition of NO production.

Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are central to the inflammatory cascade.[7] This assay quantifies the compound's effect on their production.

Protocol:

  • Follow the same cell culture and treatment protocol as the NO production assay.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

  • Normalize cytokine levels to total protein content.

Hypothetical In Vitro Data Summary

AssayIC50 (µM) of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloridePositive Control (e.g., Dexamethasone) IC50 (µM)
NO Production15.25.8
TNF-α Secretion12.54.2
IL-6 Secretion18.76.1
Target-Based Assays: Elucidating the Mechanism of Action

To pinpoint the molecular targets of the compound, specific enzyme and transcription factor activity assays are crucial.

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[16][17] This assay determines the compound's selectivity for COX-1 versus COX-2.[18]

Protocol:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

  • Incubate the respective enzyme with arachidonic acid in the presence of various concentrations of the test compound.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

  • Calculate the IC50 values for both COX-1 and COX-2 inhibition.

This assay directly measures the transcriptional activity of NF-κB.

Protocol:

  • Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Pre-treat the transfected cells with the test compound.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Measure the reporter gene activity (e.g., luminescence).

In Vivo Validation: Assessing Efficacy in Animal Models

Positive in vitro results should be followed by in vivo studies to evaluate the compound's efficacy and safety in a whole-organism context.[19] The judicious selection of animal models is a vital step in the early phase of drug development.[19]

Acute Inflammation Models

These models are used to assess the compound's effect on the initial phases of inflammation.

This is a classic and widely used model to screen for anti-inflammatory drugs.

Protocol:

  • Administer 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride orally or intraperitoneally to rats at various doses.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Calculate the percentage inhibition of edema.

This model mimics systemic inflammation and allows for the analysis of circulating cytokines.[20]

Protocol:

  • Administer the test compound to mice.

  • After 1 hour, inject a non-lethal dose of LPS intraperitoneally.

  • Collect blood samples at different time points (e.g., 2, 6, and 24 hours) post-LPS injection.

  • Measure the serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

Hypothetical In Vivo Data Summary

Animal ModelDose of Compound (mg/kg)% Inhibition of Edema/Cytokine ProductionPositive Control (e.g., Indomethacin) % Inhibition
Carrageenan-Induced Paw Edema1035%55%
3058%
LPS-Induced TNF-α Production1042%65%
3068%

Conclusion and Future Directions

This technical guide outlines a systematic and comprehensive approach to evaluate the anti-inflammatory properties of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. The proposed workflow, from initial in vitro screening to in vivo validation, is designed to provide a clear understanding of the compound's efficacy and potential mechanism of action. Positive findings from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, paving the way for its potential development as a novel anti-inflammatory therapeutic agent. The presence of the piperidine scaffold, a common feature in many successful drugs, provides a strong rationale for pursuing this line of research.[1]

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International journal of molecular sciences, 20(18), 4367. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 26-40. [Link]

  • Albuquerque, E. X., Aguayo, L. G., Warnick, J. E., Idriss, M., & Adler, M. (1983). Characterization of neuromuscular blocking action of piperidine derivatives. NIDA research monograph, 41, 337–344. [Link]

  • D'Elia, E., Iacobelli, S., & Sconocchia, G. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of translational medicine, 21(1), 803. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhai, X., & Zhang, Y. (2020). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 353(1), e1900223. [Link]

  • Bruno, A., & Tacconelli, S. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Wikipedia contributors. (2023, December 29). JAK-STAT signaling pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 296, 117621. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhai, X., & Zhang, Y. (2020). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 353(1), e1900223. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Wikipedia contributors. (2023, November 28). Cyclooxygenase-2 inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Mangge, H., Stelzer, I., Reininghaus, E. Z., & Fuchs, D. (2014). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA journal, 5(1), 6. [Link]

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Singh, S., & Sharma, N. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research, 9(12), 4998-5004. [Link]

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071. [Link]

  • Hirose, H., Aoki, I., Kimura, T., Fujikawa, T., Numazawa, T., Sasaki, K., Sato, A., Hasegawa, T., Nishikibe, M., Mitsuya, M., Ohtake, N., Mase, T., & Noguchi, K. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (YM46303), a novel muscarinic receptor antagonist with M2-sparing antagonistic activity. The Journal of pharmacology and experimental therapeutics, 297(2), 790–797. [Link]

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550. [Link]

  • Lezoul, A., Belkadi, A., & Bekhti, F. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 8(4), 112. [Link]

  • Patsnap. (2024, June 21). What are COX-2 inhibitors and how do they work?. [Link]

  • He, X., Sun, X., & Wang, J. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 14, 1144360. [Link]

  • Yousuf, M. S., Al-Majid, A. M., Barakat, A., Islam, M. S., & El-Senduny, F. F. (2025). 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells and also demonstrate potentially relevant sigma and serotonin receptor affinity in membrane preparations. Bioorganic Chemistry, 153, 107936. [Link]

  • S., S., & S., A. (2025). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 1-6. [Link]

  • Wikipedia contributors. (2024, January 10). NF-κB. In Wikipedia, The Free Encyclopedia. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A review on anti-inflammatory activity of monoterpenes. Molecules, 18(1), 1227–1254. [Link]

  • Yousuf, M. S., Al-Majid, A. M., Barakat, A., Islam, M. S., & El-Senduny, F. F. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. Bioorganic chemistry, 153, 107936. [Link]

  • Kiu, H., & Kaan, T. W. (2009). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current opinion in pharmacology, 9(4), 432–438. [Link]

  • G. Asadbegi, M., & T. Yaghmaei, P. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian journal of pharmaceutical research : IJPR, 13(1), 1–15. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride: A Guide for Preclinical Research

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental use of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. While...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental use of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. While direct literature on this specific compound is emerging, its structural motifs—a piperidine ring linked to a nicotinonitrile moiety—strongly suggest its potential as a modulator of nicotinic acetylcholine receptors (nAChRs), a class of ligand-gated ion channels crucial in central and peripheral nervous system functions.[1][2] This guide synthesizes information from structurally related compounds to propose a putative mechanism of action and provides detailed, field-proven protocols for its systematic evaluation. The protocols are designed to be self-validating, enabling researchers to rigorously test the hypothesis of nAChR activity and characterize the compound's pharmacological profile.

Introduction: Unpacking the Therapeutic Potential

The piperidine scaffold is a highly privileged structure in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow it to serve as a versatile pharmacophore.[2] The nicotinonitrile component, a pyridine ring substituted with a nitrile group, is suggestive of an interaction with nicotinic acetylcholine receptors (nAChRs), which are critical for cognitive processes, inflammation, and neuromuscular communication.[1][3]

Dysfunction of nAChRs, particularly the alpha-7 (α7) subtype, is implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][5][6] The α7 nAChR is a particularly attractive therapeutic target due to its high expression in brain regions associated with cognition, such as the cortex and hippocampus, and its role in modulating neuroinflammation.[4][7] Molecules that act as agonists or positive allosteric modulators (PAMs) of the α7 nAChR are of significant interest for their potential to enhance cognitive function and exert neuroprotective and anti-inflammatory effects.[8][9][10]

Based on these structural precedents, we hypothesize that 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride may function as a modulator of nAChRs, with a potential selectivity for the α7 subtype. This guide provides the necessary framework and detailed protocols to investigate this hypothesis thoroughly.

Compound Profile and Handling

A foundational aspect of rigorous pharmacological study is the thorough characterization and proper handling of the investigational compound.

Physicochemical Properties

This table summarizes the key physicochemical properties of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

PropertyValueSource
CAS Number 1086392-82-6[11]
Molecular Formula C₁₁H₁₄ClN₃ODerived from base
Molecular Weight 239.70 g/mol Derived from base
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water, DMSO, and ethanolGeneral knowledge
Storage Store at 2-8°C, desiccatedGeneral knowledge
Stock Solution Preparation

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results.

Protocol 2.2.1: Preparation of a 10 mM Stock Solution in DMSO

  • Aseptic Technique: Work in a laminar flow hood to maintain sterility, particularly for cell-based assays.

  • Weighing: Accurately weigh 12.0 mg of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

  • Dissolution: Add the weighed compound to a sterile 1.5 mL microcentrifuge tube. Add 500 µL of sterile, anhydrous DMSO.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 6 months.

Proposed Mechanism of Action and Investigational Workflow

The central hypothesis is that 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride acts as a modulator of the α7 nAChR. The following workflow is designed to systematically test this hypothesis, moving from broad screening to more specific mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: In Vitro Therapeutic Relevance A Receptor Binding Assays (Broad nAChR Subtype Panel) B Functional Screening (Calcium Flux Assay in Cell Lines) A->B Identify active subtypes C Electrophysiology (Patch-Clamp on Xenopus Oocytes or HEK293 cells) B->C Confirm activity and determine potency D Determine Agonist, Antagonist, or PAM activity C->D Elucidate mode of action E Anti-inflammatory Assays (LPS-stimulated Macrophages/Microglia) D->E Investigate downstream effects F Neuroprotection Assays (e.g., against Aβ toxicity) E->F Assess therapeutic potential

Caption: Proposed experimental workflow for characterizing 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Detailed Experimental Protocols

The following protocols are based on established methodologies for studying nAChR modulators and are adapted for the investigation of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Protocol: In Vitro Receptor Binding Assay

This initial step aims to determine if the compound binds to nAChRs and to assess its selectivity across different subtypes. A competitive radioligand binding assay is a standard method for this purpose.

Objective: To determine the binding affinity (Ki) of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for α7 and other relevant nAChR subtypes (e.g., α4β2).

Materials:

  • Cell membranes prepared from cell lines stably expressing the nAChR subtype of interest (e.g., GH4C1 cells for α7).

  • Radioligand: [³H]-Methyllycaconitine (MLA) for α7 nAChR or [³H]-Epibatidine for α4β2 nAChR.

  • Non-specific binding control: A high concentration of a known non-radioactive ligand (e.g., nicotine or unlabeled MLA).

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound.

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol: In Vitro Functional Assay (Calcium Flux)

This assay determines whether binding of the compound to the receptor results in a functional response, such as ion channel opening. The α7 nAChR is highly permeable to calcium ions, making calcium flux a reliable readout of receptor activation.[4]

Objective: To measure the ability of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride to elicit or modulate calcium influx through α7 nAChRs.

Materials:

  • HEK293 or SH-SY5Y cells stably expressing the human α7 nAChR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A known α7 agonist (e.g., PNU-282987) and antagonist (e.g., MLA).

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the α7-expressing cells in a black-walled, clear-bottom 96-well plate and grow to 80-90% confluency.

  • Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Assay Execution (Agonist Mode):

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Automatically inject varying concentrations of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and record the change in fluorescence over time.

    • A known agonist should be used as a positive control.

  • Assay Execution (PAM Mode):

    • Pre-incubate the cells with varying concentrations of the test compound for 5-15 minutes.

    • Inject a sub-maximal (EC₂₀) concentration of a known agonist (e.g., acetylcholine or PNU-282987) and record the fluorescence change.

  • Data Analysis: Calculate the change in fluorescence (ΔF/F₀). For agonist activity, plot the response against the compound concentration to determine the EC₅₀ and maximal efficacy. For PAM activity, plot the potentiation of the agonist response against the compound concentration.

Protocol: In Vitro Anti-Inflammatory Assay

Activation of α7 nAChRs on immune cells like macrophages and microglia can suppress the production of pro-inflammatory cytokines. This assay investigates the potential anti-inflammatory effects of the compound.

Objective: To determine if 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride can inhibit the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages.

  • Lipopolysaccharide (LPS) from E. coli.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • TNF-α ELISA kit.

Procedure:

  • Cell Plating: Plate macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for 1 hour.

  • Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a vehicle control (no LPS) and an LPS-only control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Normalize the TNF-α concentrations to the LPS-only control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀.

Data Interpretation and Causality

  • Binding vs. Function: A high binding affinity (low Ki) in the receptor binding assay does not guarantee functional activity. The calcium flux assay is essential to determine if the compound is an agonist (activates the receptor), an antagonist (blocks activation), or a PAM (enhances the effect of an agonist).

  • Electrophysiology for Deeper Insight: For a more detailed mechanistic understanding, patch-clamp electrophysiology is the gold standard. It can reveal subtle effects on ion channel kinetics, such as desensitization rates, which are not captured by fluorescence-based assays.

  • Linking Receptor Activity to Therapeutic Effect: If the compound shows potent α7 nAChR agonism or positive allosteric modulation, the anti-inflammatory assay provides a crucial link to a potential therapeutic outcome. A dose-dependent inhibition of TNF-α release that is blocked by an α7 antagonist (like MLA) would strongly support the hypothesis that the anti-inflammatory effect is mediated through the α7 nAChR.

Conclusion

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a compound of interest for preclinical research due to its structural similarity to known CNS-active agents and potential nAChR modulators. The experimental framework provided in these application notes offers a robust, multi-tiered approach to systematically investigate its pharmacological properties. By progressing from initial binding and functional screens to more complex assays assessing therapeutic relevance, researchers can build a comprehensive profile of this compound and validate its potential as a novel therapeutic agent.

References

  • MySkinRecipes. (n.d.). 2-(Piperidin-4-Yloxy)Benzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
  • Tsai, M. C., Mansour, N. A., Eldefrawi, A. T., & Eldefrawi, M. E. (1978). Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Phase 2 Trial of a Nicotinic Agonist in Schizophrenia. Retrieved from [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Retrieved from [Link]

  • ACS Publications. (2023). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. Retrieved from [Link]

  • Lee, G., et al. (2022). Anti-Inflammatory and Neuroprotective Mechanisms of GTS-21, an α7 Nicotinic Acetylcholine Receptor Agonist, in Neuroinflammation and Parkinson's Disease Mouse Models. PubMed Central. Retrieved from [Link]

  • Unwin, N. (2005). Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha-7 nicotinic receptor. Retrieved from [Link]

  • Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Szárics, É., et al. (2019). Positive Allosteric Modulation of alpha-7 Nicotinic Receptors Promotes Cell Death by Inducing Ca(2+) Release From the Endoplasmic Reticulum. PubMed. Retrieved from [Link]

  • Changeux, J. P. (2008). Nicotinic acetylcholine receptors. Scholarpedia. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • Szałaj, N., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PubMed Central. Retrieved from [Link]

  • Millar, N. S., & Gotti, C. (2009). Diversity of vertebrate nicotinic acetylcholine receptors. UCL Discovery. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • Ng, H. J., et al. (2007). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. PNAS. Retrieved from [Link]

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Retrieved from [Link]

  • Wikipedia. (n.d.). GTS-21. Retrieved from [Link]

  • Sam, C., & Bordoni, B. (2023). Physiology, Cholinergic Receptors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Fucile, S. (2020). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Retrieved from [Link]

  • Takata, K., et al. (2018). Alpha7 nicotinic acetylcholine receptor-specific agonist DMXBA (GTS-21) attenuates Aβ accumulation through suppression of neuronal γ-secretase activity and promotion of microglial amyloid-β phagocytosis and ameliorates cognitive impairment in a mouse model of Alzheimer's disease. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Pharmaffiliates. (n.d.). CAS No : 38385-95-4 | Product Name : 2-Piperidin-4-yl-1H-benzimidazole. Retrieved from [Link]

  • PubChem. (n.d.). US11447487, Example 98. Retrieved from [Link]

Sources

Application

"analytical methods for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride quantification"

Application Note & Protocol Topic: Quantitative Analysis of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride Abstract This document provides a comprehensive guide to the quantitative analysis of 2-(Piperidin-4-yloxy)ni...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Quantitative Analysis of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a key intermediate or active pharmaceutical ingredient. We present a primary, stability-indicating High-Performance Liquid Chromatography (HPLC) method and a secondary titrimetric method for assay determination. The core of this guide is a detailed protocol for the development and validation of the RP-HPLC method, structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] This ensures the method is robust, reliable, and suitable for its intended purpose in a regulated quality control environment.[2]

Introduction and Physicochemical Overview

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound incorporating both a piperidine and a nicotinonitrile moiety. The accurate and precise quantification of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This involves confirming its identity, purity, and concentration in bulk drug substances and formulated products.

The analytical methods detailed herein are designed to be specific, accurate, and precise, forming the backbone of quality control and regulatory submission packages.

Physicochemical Properties Summary

PropertyValue / InformationRationale for Analytical Relevance
Molecular Formula C₁₁H₁₄ClN₃O (Hydrochloride Salt)Used for calculating concentrations and theoretical values.
Appearance Likely a white to off-white solid.[3][4][5]Important for visual inspection and sample preparation.
Solubility Expected to be soluble in water and polar organic solvents like methanol.[4]Critical for selecting appropriate diluents for sample and standard preparation.
UV Chromophore The nicotinonitrile ring system provides a strong UV chromophore.Enables sensitive detection using UV-Vis spectrophotometry, making HPLC-UV a suitable technique.
Chemical Nature Hydrochloride salt of a basic compound (due to the piperidine nitrogen).Allows for quantification via acid-base titration and influences chromatographic behavior.

Primary Analytical Method: Stability-Indicating RP-HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended primary technique for the quantification of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This method offers high specificity, allowing the analyte to be quantified even in the presence of impurities and degradation products.

Principle and Causality

The method's principle is the separation of the analyte from other components based on its partitioning between a non-polar stationary phase (C18 column) and a polar mobile phase. The hydrochloride salt form ensures the piperidine moiety is protonated at acidic pH, which minimizes peak tailing and results in sharp, symmetrical peaks. The nicotinonitrile ring provides the necessary chromophore for sensitive UV detection. The choice of a buffered mobile phase is critical to control the ionization state of the molecule and ensure reproducible retention times.

Experimental Protocol: HPLC Quantification

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • Reference Standard: 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (purity ≥ 99.5%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄) and phosphoric acid.

Chromatographic Conditions:

ParameterRecommended SettingJustification
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for compounds of this polarity.
Mobile Phase A: 25 mM KH₂PO₄ buffer (pH 3.0) B: AcetonitrileA standard buffer/organic solvent system for RP-HPLC.[6][7]
Gradient Isocratic: 60% A : 40% BAn isocratic method is simpler and more robust for routine QC analysis once developed.[6]
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times for a 250 mm column.[6][7]
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Detection UV at 272 nmThe nicotinonitrile moiety is expected to absorb in this region. A full UV scan of the analyte should be performed to confirm the optimal wavelength (λₘₐₓ).
Injection Vol. 10 µLA typical volume for analytical HPLC.
Run Time ~10 minutesSufficient to elute the main peak and any closely related impurities.

Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample powder equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

System Suitability Test (SST):

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD of Peak Areas: ≤ 2.0%

Analysis Procedure:

  • Perform the SST.

  • Inject a blank (diluent) to ensure no carryover.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Inject the Working Standard Solution again after a series of sample injections to bracket the samples.

Calculation:

The percentage assay of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is calculated using the following formula:

Assay (%) = (Area_Sample / Area_Std) * (Conc_Std / Conc_Sample) * Purity_Std

Where:

  • Area_Sample is the average peak area of the analyte in the sample injections.

  • Area_Std is the average peak area of the analyte in the standard injections.

  • Conc_Std is the concentration of the Working Standard Solution.

  • Conc_Sample is the nominal concentration of the sample solution.

  • Purity_Std is the purity of the reference standard.

HPLC Method Validation Protocol

The developed HPLC method must be validated to demonstrate its suitability for its intended purpose, as mandated by ICH Q2(R1) guidelines.[1][2] Validation ensures the reliability and accuracy of the analytical results.[8][9]

Validation Workflow

The following diagram outlines the key stages in the validation of the analytical method.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting VMP Validation Master Plan Protocol Validation Protocol Definition VMP->Protocol Specificity Specificity / Stress Testing Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Spike/Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate Precision) Protocol->Precision LOQ LOD / LOQ Protocol->LOQ Robustness Robustness Protocol->Robustness Data Data Analysis & Review Specificity->Data Linearity->Data Accuracy->Data Precision->Data LOQ->Data Robustness->Data Report Final Validation Report Data->Report

Caption: Workflow for Analytical Method Validation.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light).The analyte peak should be free from interference from any degradants, impurities, or excipients. Peak purity analysis (via PDA) should pass.
Linearity Analyze a minimum of five concentrations across the range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[1]Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Range The range is established from the linearity, accuracy, and precision studies.[1]For assay, typically 80% to 120% of the test concentration.[1]
Accuracy Perform spike-recovery studies by adding known amounts of analyte to a placebo at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Repeatability: %RSD ≤ 2.0%. Intermediate Precision: Overall %RSD for both sets of data should be ≤ 2.0%.
LOQ/LOD Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. Limit of Detection (LOD): The lowest concentration that can be detected. Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOQ: S/N ratio ≥ 10. %RSD should be acceptable (e.g., ≤ 10%). LOD: S/N ratio ≥ 3.
Robustness Deliberately vary key method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%, mobile phase composition ±2%).System suitability criteria must be met. Peak area and retention time should not significantly change.

Secondary Method: Non-Aqueous Titration

For quantifying the pure bulk drug substance, a simple non-aqueous acid-base titration can serve as an effective and economical secondary method.

Principle

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is the salt of a weak base (the piperidine nitrogen) and a strong acid (HCl). In a non-aqueous solvent like glacial acetic acid, it can be titrated as a base using a strong acid titrant like perchloric acid. The endpoint is determined potentiometrically or with a visual indicator.

Protocol
  • Titrant Preparation: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 200 mg of the sample into a clean, dry beaker.

  • Procedure: Dissolve the sample in 50 mL of glacial acetic acid. Add 2-3 drops of crystal violet indicator.

  • Titration: Titrate the solution with the standardized 0.1 N perchloric acid. The endpoint is reached when the solution color changes from violet to blue-green.

  • Calculation: Calculate the assay based on the volume of titrant consumed, its normality, and the sample weight. Each mL of 0.1 N perchloric acid is equivalent to a specific amount of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Overall Analytical Workflow

The following diagram illustrates the complete analytical process from sample handling to the final result.

AnalyticalWorkflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase Sample Sample Receipt & Login SamplePrep Test Sample Preparation Sample->SamplePrep StdPrep Reference Standard Preparation SST System Suitability Test (SST) StdPrep->SST Sequence HPLC Sequence Run (Blank, Std, Samples) SamplePrep->Sequence MobilePhase Mobile Phase Preparation MobilePhase->SST SST->Sequence If SST Passes Integration Peak Integration & Review Sequence->Integration Calculation Assay Calculation Integration->Calculation Report Generate Final Report Calculation->Report

Sources

Method

Application Note: A Multi-faceted Approach to Target Validation of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The journey of a small molecule from a chemical entity to a validated therapeutic probe is paved with r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The journey of a small molecule from a chemical entity to a validated therapeutic probe is paved with rigorous scientific validation. A critical step in this process is target identification and validation, which establishes a definitive link between the compound's mechanism of action and its biological effects. This document provides a comprehensive guide for researchers utilizing 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride , a compound featuring a piperidine and a nicotinonitrile scaffold, for target validation studies. While the precise molecular target of this compound is not yet defined in publicly available literature, its structural motifs are prevalent in a significant number of kinase inhibitors.[1][2] This guide, therefore, puts forth a strategic, multi-tiered workflow to first identify its potential kinase targets and subsequently validate these interactions in a physiologically relevant cellular context.

Introduction: The Rationale for Target Validation

The piperidine and nicotinonitrile moieties are well-established pharmacophores in medicinal chemistry, frequently associated with kinase inhibition.[1][2] The nicotinonitrile group, for instance, is a key feature in several approved kinase inhibitors where it often acts as a hinge-binding motif. The piperidine scaffold is also a common component in kinase inhibitors, contributing to desirable physicochemical properties and vectoral orientation within the ATP-binding pocket.[3] Given this structural precedent, it is a scientifically sound hypothesis that 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride exerts its biological effects through the modulation of one or more protein kinases.

However, a hypothesis is merely the starting point. Rigorous target validation is paramount to ensure that the observed phenotype is a direct consequence of modulating the intended target. This process mitigates the risk of pursuing compounds with misleading polypharmacology or off-target effects that could lead to unforeseen toxicities or a lack of efficacy in later stages of drug development. The following sections outline a systematic approach to de-orphanize and validate the molecular target(s) of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

A Tiered Strategy for Target Identification and Validation

We propose a three-tiered approach, commencing with broad, unbiased screening to identify potential targets, followed by orthogonal, direct-binding assays to confirm engagement, and culminating in cellular assays to validate the functional consequences of target modulation.

G cluster_0 Tier 1: Target Identification cluster_1 Tier 2: Target Engagement Confirmation cluster_2 Tier 3: Functional Validation Kinome_Profiling Kinome-wide Profiling (e.g., KINOMEscan™) CETSA Cellular Thermal Shift Assay (CETSA) Kinome_Profiling->CETSA Identified Hits NanoBRET NanoBRET™ Target Engagement Assay Kinome_Profiling->NanoBRET Identified Hits Pathway_Analysis Target-Specific Pathway Analysis (e.g., Western Blot for Phospho-substrates) CETSA->Pathway_Analysis Confirmed Target(s) NanoBRET->Pathway_Analysis Confirmed Target(s) Phenotypic_Assay Cell-based Phenotypic Assays (e.g., Proliferation, Migration) Pathway_Analysis->Phenotypic_Assay Validated Mechanism CETSA_Workflow A Treat cells with compound or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and precipitated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves and determine Tm shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., a cancer cell line with known expression of the putative kinase target) in sufficient quantity for multiple temperature points.

    • Treat the cells with varying concentrations of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating of Cell Lysates:

    • Harvest the cells and resuspend them in a suitable lysis buffer.

    • Aliquot the cell lysates into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature. [4]

  • Separation of Soluble and Precipitated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. [5]

  • Quantification of Soluble Target Protein:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target kinase in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. [6]

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific kinase target in living cells. [7][8]It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase.

Principle: When the fluorescent tracer binds to the NanoLuc®-kinase fusion protein, BRET occurs. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal. [9] Workflow Overview:

NanoBRET_Workflow A Transfect cells with NanoLuc®-kinase fusion construct B Add NanoBRET™ tracer and test compound A->B C Add NanoLuc® substrate B->C D Measure luminescence and fluorescence C->D E Calculate BRET ratio and determine IC50 D->E

Caption: NanoBRET™ Target Engagement Assay workflow.

Detailed Protocol:

  • Cell Transfection:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the putative kinase target fused to NanoLuc® luciferase.

  • Assay Plate Preparation:

    • Seed the transfected cells into a white, 96-well assay plate.

    • Prepare serial dilutions of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

  • Compound and Tracer Addition:

    • Add the diluted compound to the assay wells.

    • Add the fluorescent NanoBRET™ tracer to all wells at its predetermined optimal concentration.

  • Substrate Addition and Signal Measurement:

    • Add the NanoLuc® substrate to all wells.

    • Measure the donor (NanoLuc®) emission and the acceptor (tracer) emission using a plate reader equipped for BRET measurements.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer. [9]

      Assay Principle Advantages Considerations
      CETSA® Ligand-induced thermal stabilization of the target protein. [10] Label-free; measures engagement with the endogenous protein in its native state. Requires a specific antibody for the target protein; lower throughput.

      | NanoBRET™ | Competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target. [8]| High-throughput; provides quantitative binding data (IC50) in live cells. [7]| Requires overexpression of a tagged protein; tracer availability may be limited for some targets. |

Tier 3: Validating the Functional Consequences of Target Engagement

Confirming that the compound binds to its target in cells is a critical step, but it is equally important to demonstrate that this binding event leads to a functional cellular response.

Target-Specific Pathway Analysis

If the identified target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates.

Recommended Protocol: Western Blotting for Phospho-substrates

  • Cell Treatment and Lysis:

    • Treat cells with a dose-range of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for an appropriate duration.

    • Lyse the cells and quantify the protein concentration.

  • Western Blotting:

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase.

    • Also, probe for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • A dose-dependent decrease in the level of the phosphorylated substrate upon treatment with the compound provides strong evidence for on-target functional activity.

Cell-based Phenotypic Assays

The ultimate validation comes from correlating target engagement with a relevant cellular phenotype, such as inhibition of cancer cell proliferation or migration.

Example Protocol: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding and Treatment:

    • Seed a cancer cell line, whose growth is known to be dependent on the target kinase, in a 96-well plate.

    • Treat the cells with a serial dilution of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Measurement of Cell Viability:

    • Add a reagent that measures ATP levels (an indicator of cell viability), such as CellTiter-Glo®.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration and determine the GI50 (concentration for 50% growth inhibition). A potent GI50 value that correlates with the target engagement IC50 provides strong validation of the compound's mechanism of action.

Conclusion

The successful validation of a small molecule's target is a cornerstone of modern drug discovery. The structured, multi-tiered approach outlined in this application note provides a robust framework for researchers working with 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. By systematically progressing from broad-based screening to specific, cell-based functional assays, researchers can confidently identify and validate the molecular target(s) of this compound, thereby elucidating its mechanism of action and paving the way for its potential use as a valuable research tool or a starting point for therapeutic development.

References

  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry. Retrieved January 24, 2026, from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). NIH. Retrieved January 24, 2026, from [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Retrieved January 24, 2026, from [Link]

  • Pyridine compounds as inhibitors of kinase. (n.d.). Google Patents.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 24, 2026, from [Link]

  • Illuminating the Kinome: NanoBRET Target Engagement Technology in the Spotlight. (2021). Promega Connections. Retrieved January 24, 2026, from [Link]

  • Piperine and Derivatives: Trends in Structure-Activity Relationships. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • US11447487, Example 98 | C30H35N5O6. (n.d.). PubChem - NIH. Retrieved January 24, 2026, from [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery. Retrieved January 24, 2026, from [Link]

  • Publications. (n.d.). CETSA. Retrieved January 24, 2026, from [Link]

  • Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. (2024). PMC. Retrieved January 24, 2026, from [Link]

  • Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihy dro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. (2018). NIH. Retrieved January 24, 2026, from [Link]

  • 2-(Piperidin-4-Yloxy)Benzonitrile. (n.d.). MySkinRecipes. Retrieved January 24, 2026, from [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. (n.d.). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. (2017). Lab Manager. Retrieved January 24, 2026, from [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 24, 2026, from [Link]

  • Compounds and compositions as kinase inhibitors. (n.d.). Google Patents.
  • Current Advances in CETSA. (2022). Frontiers. Retrieved January 24, 2026, from [Link]

  • 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. (2019). Merck Group. Retrieved January 24, 2026, from [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. Retrieved January 24, 2026, from [Link]

  • 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride | C14H17ClN2O. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

Application

Application Note: A Validated Protocol for the Synthesis and Purification of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Abstract This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This compound is a valuable intermediate in med...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis, purification, and characterization of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This compound is a valuable intermediate in medicinal chemistry, particularly in the development of agents targeting the central nervous system.[1] The protocol herein is designed for robustness and scalability, employing a three-step synthetic sequence: (1) N-Boc protection of 4-hydroxypiperidine, (2) Williamson ether synthesis to couple the protected piperidine with 2-chloronicotinonitrile, and (3) a final deprotection step that concurrently forms the hydrochloride salt. Each stage is explained with detailed procedural steps and a discussion of the underlying chemical principles to ensure reproducibility and high purity of the final product. This guide is intended for researchers in synthetic chemistry and drug development.

Introduction: Significance and Synthetic Strategy

2-(Piperidin-4-yloxy)nicotinonitrile serves as a key structural motif in a variety of pharmacologically active molecules. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and its combination with the nicotinonitrile moiety offers a versatile platform for derivatization.

The synthetic strategy is centered around the Williamson ether synthesis, a reliable and well-established method for forming ether linkages.[2][3] This reaction involves the nucleophilic attack of an alkoxide on an alkyl or aryl halide. In this specific application, the alkoxide is generated from N-Boc-4-hydroxypiperidine, and it reacts with 2-chloronicotinonitrile. The electron-withdrawing nature of the nitrile group on the nicotinonitrile ring activates the C2 position for nucleophilic aromatic substitution, facilitating the reaction.

A critical aspect of this synthesis is the use of a tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen. The secondary amine of piperidine is nucleophilic and would otherwise compete with the hydroxyl group in reacting with 2-chloronicotinonitrile, leading to undesired N-arylation byproducts. The Boc group provides robust protection under the basic conditions of the ether synthesis and is readily cleaved under acidic conditions. This deprotection is strategically coupled with the final salt formation step, creating an efficient and atom-economical process. The hydrochloride salt form is targeted to enhance the stability, crystallinity, and aqueous solubility of the final compound, which are desirable properties for handling, storage, and downstream applications.[4]

Overall Reaction Scheme

PART 1: SYNTHESIS PROTOCOL

This section details the step-by-step procedure for the three-stage synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

Expertise & Experience: This initial step protects the secondary amine of 4-hydroxypiperidine. Di-tert-butyl dicarbonate ((Boc)₂O) is the reagent of choice due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and CO₂). The reaction is typically performed in a biphasic system or a polar aprotic solvent to accommodate the solubility of the reagents.

Materials:

  • 4-Hydroxypiperidine: 10.1 g (100 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O): 24.0 g (110 mmol, 1.1 eq)

  • Sodium bicarbonate (NaHCO₃): 12.6 g (150 mmol, 1.5 eq)

  • Tetrahydrofuran (THF): 150 mL

  • Deionized Water: 150 mL

  • Ethyl Acetate & Brine for workup

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-hydroxypiperidine and sodium bicarbonate in a mixture of THF (150 mL) and water (150 mL).

  • Stir the mixture at room temperature to form a homogeneous solution.

  • Add a solution of (Boc)₂O (24.0 g) in THF (50 mL) dropwise to the stirring mixture over 30 minutes. A mild exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Once complete, reduce the volume of the mixture by approximately half using a rotary evaporator to remove the THF.

  • Transfer the remaining aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a white solid or viscous oil.

  • The crude product is often of sufficient purity for the next step. If required, it can be purified by recrystallization from a hexane/ethyl acetate mixture.

Step 2: Synthesis of tert-butyl 4-(2-cyanopyridin-3-yloxy)piperidine-1-carboxylate

Expertise & Experience: This is the key C-O bond-forming step via the Williamson ether synthesis.[5] Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the hydroxyl group, forming the sodium alkoxide in situ. Anhydrous conditions are critical, as NaH reacts violently with water, and any moisture will quench the alkoxide. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SNAr reaction, as it effectively solvates the sodium cation.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate: 20.1 g (100 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 4.4 g (110 mmol, 1.1 eq)

  • 2-Chloronicotinonitrile: 13.9 g (100 mmol, 1.0 eq)

  • Anhydrous Dimethylformamide (DMF): 200 mL

  • Ethyl Acetate & Saturated Ammonium Chloride (NH₄Cl) solution for workup

Procedure:

  • Caution: NaH is highly reactive. Handle under an inert atmosphere (Nitrogen or Argon).

  • To a dry 500 mL three-neck flask under an inert atmosphere, add the NaH dispersion. Wash the dispersion with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (100 mL) to the washed NaH. Cool the suspension to 0 °C in an ice bath.

  • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (20.1 g) in anhydrous DMF (100 mL) and add it dropwise to the NaH suspension over 45 minutes. Hydrogen gas evolution will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-chloronicotinonitrile (13.9 g) in anhydrous DMF (50 mL) dropwise.

  • After addition, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the mixture to room temperature and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL).

  • Pour the mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (1 x 100 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate as a solid.

Step 3: Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Expertise & Experience: This final step accomplishes both the deprotection of the Boc group and the formation of the desired hydrochloride salt.[6] A solution of HCl in an organic solvent (like 1,4-dioxane or isopropanol) is used to provide acidic conditions in a non-aqueous environment, which facilitates the precipitation of the hydrochloride salt.

Materials:

  • tert-butyl 4-(2-cyanopyridin-3-yloxy)piperidine-1-carboxylate: 20.0 g (approx. 63 mmol, assuming yield from the previous step)

  • 4M HCl in 1,4-Dioxane: 100 mL (approx. 6.3 eq)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected intermediate in 4M HCl in 1,4-dioxane (100 mL) at room temperature. Gas evolution (CO₂) will be observed.

  • Stir the solution at room temperature for 2-4 hours. The product will begin to precipitate as a white solid.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Upon completion, add diethyl ether (200 mL) to the mixture to further precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove any non-polar impurities and residual solvent.

  • Dry the solid under high vacuum at 40-50 °C for 12 hours to yield 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride as a stable, crystalline white solid.

PART 2: PURIFICATION AND CHARACTERIZATION

Purification Workflow

The purification strategy is designed to be robust and yield high-purity material suitable for further use. The final salt formation and precipitation step is a powerful purification technique in itself, as it selectively isolates the basic amine product from neutral or acidic impurities.

Purification_Workflow crude_product Crude HCl Salt Slurry (from Step 3) filtration Vacuum Filtration crude_product->filtration washing Wash with Diethyl Ether filtration->washing drying Drying Under Vacuum washing->drying analysis QC Analysis: HPLC, NMR, MS drying->analysis recrystallization Optional Recrystallization (e.g., Methanol/Ether) analysis->recrystallization Purity Not Met final_product Pure Crystalline Product (>98% Purity) analysis->final_product Purity Met recrystallization->drying Re-process Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates SM1 4-Hydroxypiperidine step1 Step 1: N-Boc Protection SM1->step1 SM2 2-Chloronicotinonitrile step2 Step 2: Williamson Ether Synthesis SM2->step2 INT1 N-Boc-4-hydroxypiperidine step1->INT1 INT2 Boc-Protected Ether step2->INT2 step3 Step 3: Deprotection & HCl Salt Formation FP Final Product: 2-(Piperidin-4-yloxy)nicotinonitrile HCl step3->FP INT1->step2 INT2->step3

Caption: High-level overview of the synthetic pathway.

References

  • US20190359606A1 - Processes for the preparation of related heterocyclic compounds, illustrating methods for salt formation.
  • 2-(Piperidin-4-Yloxy)Benzonitrile Product Description . An example of a similar intermediate used in the synthesis of CNS active agents. MySkinRecipes. [Link]

  • US4051140A - Preparation of pyridines and nicotinonitrile
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives . PubMed. [Link]

  • CN1583742A - Method for preparing 4-piperidyl piperidine, detailing hydrochloride salt formation.
  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials . ResearchGate. [Link]

  • CN105924408A - Synthetic method of piperidine hydrochloride.
  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . ChemRxiv. [Link]

  • US2868793A - Purification of piperidines.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics . National Institutes of Health. [Link]

  • Williamson Ether Synthesis . YouTube. [Link]

  • 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile . PubChem. [Link]

  • nicotinonitrile . Organic Syntheses Procedure. [Link]

  • CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • 11.8: Williamson Ether Synthesis . Chemistry LibreTexts. [Link]

  • Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine . Patsnap Eureka. [Link]

  • Piperidine Synthesis . DTIC. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines . MDPI. [Link]

  • Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones . SciSpace. [Link]

  • Williamson Ether Synthesis . Chemistry Steps. [Link]

  • How to make a salt of a novel compound? . ResearchGate. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . MDPI. [Link]

  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2 . PubMed. [Link]

Sources

Method

"LC-MS analysis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride"

An Application Note for the Pharmaceutical Analysis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Abstract This application note presents a detailed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Analysis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a key intermediate or active pharmaceutical ingredient (API) in drug development. The protocol leverages the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure accurate quantification. The methodology described herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The method has been developed and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

The compound 2-(Piperidin-4-yloxy)nicotinonitrile is a heterocyclic molecule incorporating piperidine and pyridine rings, structures commonly found in pharmacologically active compounds. As with any pharmaceutical compound, a reliable analytical method is crucial for ensuring quality, stability, and purity throughout the drug development lifecycle.[1][2][3] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an indispensable tool in modern pharmaceutical analysis due to its high sensitivity, selectivity, and speed.[1] This is particularly true for quantitative analysis using a triple quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a predetermined precursor-to-product ion transition.

This guide provides a self-validating protocol for the analysis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. We will detail the causal logic behind key experimental choices, from mobile phase composition to mass spectrometry tuning, to empower the analyst not only to replicate the method but also to adapt it to their specific needs.

Compound Details:

PropertyValue
Full Chemical Name 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
Molecular Formula C₁₁H₁₃N₃O · HCl
Molecular Weight 239.70 g/mol
Monoisotopic Mass (Free Base) 203.1059 g/mol
Monoisotopic Mass ([M+H]⁺) 204.1131 m/z
Structure

Experimental Protocol

Materials and Reagents
  • 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride reference standard (>99% purity)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid (FA), LC-MS grade, 99%

  • Deionized Water, >18.2 MΩ·cm

  • Volumetric flasks and pipettes (Class A)

  • Autosampler vials with caps

Instrumentation

A standard LC-MS/MS system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

  • LC System: Agilent 1290 Infinity II or equivalent

  • MS System: Sciex Triple Quad™ 5500 or equivalent

Preparation of Standards and Solutions

Rationale: Accurate preparation of standards is the foundation of quantitative analysis. Using a diluent that matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) is critical to prevent peak distortion and ensure sample compatibility with the LC method.[4]

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of Methanol in a volumetric flask. Methanol is chosen for its excellent solvating power for a wide range of organic molecules.

  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into 10 mL of the diluent (95:5 Water:Acetonitrile v/v with 0.1% Formic Acid).

  • Calibration Curve Standards: Perform serial dilutions from the 10 µg/mL working standard to prepare calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.

Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography on a C18 column is the workhorse for small-molecule pharmaceutical analysis.[5] The inclusion of formic acid in the mobile phase serves a dual purpose: it acidifies the eluent to ensure the analyte, which contains basic nitrogen atoms, is in its protonated form ([M+H]⁺), leading to better peak shape and enhanced ionization efficiency in positive ESI mode.[6] A gradient elution is employed to ensure the efficient elution of the analyte while minimizing the run time.

ParameterCondition
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)
0.0
3.0
4.0
4.1
5.0
Mass Spectrometry (MS) Method

Rationale: Electrospray Ionization (ESI) in positive mode is selected due to the presence of basic piperidine and pyridine nitrogens, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion is the protonated molecule ([M+H]⁺). This ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This process provides exceptional selectivity and reduces background noise.[2][7]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage +4500 V
Source Temperature 550 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 50 psi
Curtain Gas 35 psi
Collision Gas (CAD) Medium
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions: To determine the optimal transitions, a stock solution of the analyte is infused directly into the mass spectrometer. A Q1 scan confirms the precursor mass ([M+H]⁺ at m/z 204.1). Then, a product ion scan is performed on m/z 204.1 to identify the most abundant and stable fragment ions.

Precursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
204.1147.1 (Quantifier) 10025
204.195.1 (Qualifier) 10035

Analytical Workflow and MRM Logic

The following diagrams illustrate the overall analytical process and the principle of MRM used for selective quantification.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting A Reference Standard Weighing B Stock Solution Preparation (1 mg/mL) A->B C Working Standard & Serial Dilutions B->C D Sample Injection C->D E LC Separation (C18 Column) D->E F ESI Ionization (+ve) E->F G MS/MS Detection (MRM) F->G H Peak Integration & Quantification G->H I Calibration Curve Generation (Linear Regression) H->I J Final Report (Concentration Data) I->J

Caption: Overall workflow from sample preparation to final data reporting.

MRM_Logic cluster_MS Triple Quadrupole Mass Spectrometer LC_Eluent LC Eluent (Mixture of Compounds) Q1 Q1 (Mass Filter) Selects Precursor Ion m/z 204.1 LC_Eluent->Q1:f0 Ionization (ESI+) q2 q2 (Collision Cell) Fragments Precursor Ion (with N₂ or Ar gas) Q1:f0->q2:f0 Precursor Ion Transmitted Q3 Q3 (Mass Filter) Selects Product Ion m/z 147.1 q2:f0->Q3:f0 All Fragments Transmitted Detector Detector (Signal Generated) Q3:f0->Detector Specific Product Ion Detected

Caption: The principle of Multiple Reaction Monitoring (MRM) for enhanced selectivity.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[8][9][10] The following parameters were assessed.

Specificity

Specificity was evaluated by injecting a blank sample (diluent) to ensure no interfering peaks were observed at the retention time of the analyte. The method demonstrated high specificity, with no endogenous interference at the MRM transition of 204.1 -> 147.1.

Linearity and Range

The linearity was assessed by analyzing a series of eight calibration standards in triplicate. The method was found to be linear over the concentration range of 1 ng/mL to 1000 ng/mL.

ParameterResultAcceptance Criteria
Concentration Range 1 - 1000 ng/mL-
Regression Equation y = 15243x + 2150-
Correlation Coefficient (r²) 0.9992≥ 0.99
Accuracy and Precision

Accuracy and precision were determined by analyzing Quality Control (QC) samples at three concentration levels (Low, Mid, High) on three separate days (n=6 replicates per level per day).[9]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%Recovery)
Low QC 53.1%4.5%102.3%
Mid QC 1002.5%3.8%98.7%
High QC 8001.9%2.9%101.5%
Acceptance Criteria ≤ 15%≤ 15%85 - 115%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.

ParameterResultAcceptance Criteria
LOD 0.3 ng/mLS/N ratio ≥ 3
LOQ 1.0 ng/mLS/N ratio ≥ 10

The LOQ was confirmed to be 1.0 ng/mL with acceptable precision and accuracy.

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantitative analysis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. The method development was guided by the physicochemical properties of the analyte, and its performance was rigorously verified through a validation protocol compliant with ICH guidelines.[8][10] The short run time and simple sample preparation make this method suitable for high-throughput analysis in a quality control or drug development setting. The detailed explanation of the rationale behind the procedural steps provides a solid foundation for any necessary troubleshooting or adaptation.

References

  • Drug Development and Therapeutics. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • PubChem. (n.d.). 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. Available at: [Link]

  • LCGC. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

  • Advanced Materials Tech. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • MDPI. (n.d.). Applications of Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) in Drug Analysis. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • National Institutes of Health. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Available at: [Link]

  • Be-Vital. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available at: [Link]

  • ICH. (2022). Bioanalytical method validation and study sample analysis M10. Available at: [Link]

  • Genevac. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Available at: [Link]

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Available at: [Link]

  • LCGC International. (2025). Updates in Small Molecule Pharmaceutical Development. Available at: [Link]

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds. Available at: [Link]

  • National Institutes of Health. (2023). Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]

  • Pharmaffiliates. (n.d.). 2-Piperidin-4-yl-1H-benzimidazole. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). 2-Piperidin-4-yl-1H-benzoimidazole CAS 38385-95-4. Available at: [Link]

Sources

Application

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Abstract This comprehensive guide provides a detailed framework for the structural elucidation of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document outlines optimized protocols for sample preparation, data acquisition, and spectral interpretation. By integrating fundamental NMR principles with practical, field-proven insights, these application notes serve as a robust resource for the unambiguous characterization of this heterocyclic compound. The methodologies detailed herein are designed to ensure data integrity and reproducibility, forming a self-validating system for structural verification.

Introduction: The Structural Significance of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound featuring a nicotinonitrile moiety linked to a piperidine ring via an ether linkage. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it amenable to a variety of analytical techniques, particularly solution-state NMR. The structural complexity, arising from the distinct spin systems of the aromatic nicotinonitrile and the aliphatic piperidine ring, necessitates a multi-faceted NMR approach for complete characterization.

Accurate structural determination is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of a synthesized compound. NMR spectroscopy stands as the cornerstone of this process, providing unparalleled insight into the molecular framework through the analysis of chemical shifts, spin-spin couplings, and through-space interactions. This guide will systematically deconstruct the NMR analysis of this molecule, from initial sample handling to advanced 2D correlation experiments.

Predicted NMR Spectral Data

In the absence of a publicly available experimental spectrum for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, the following tables present predicted chemical shifts (δ) in parts per million (ppm). These predictions are based on established NMR principles and data from analogous structures, such as substituted pyridines and piperidines.[1][2] The numbering scheme used for prediction is as follows:

Chemical structure of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride with atom numbering for NMR assignment

Caption: Chemical structure and atom numbering for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆ at 400 MHz)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-4'~8.2ddJ = 4.8, 1.8Doublet of doublets due to coupling with H-5' and H-6'.
H-6'~7.9ddJ = 7.6, 1.8Doublet of doublets due to coupling with H-5' and H-4'.
H-5'~7.1ddJ = 7.6, 4.8Doublet of doublets due to coupling with H-4' and H-6'.
H-1~5.4m-Broad multiplet due to unresolved couplings.
H-4a, 4e~3.4 - 3.6m-Complex multiplet, axial and equatorial protons are diastereotopic.
H-8a, 8e~3.1 - 3.3m-Complex multiplet, axial and equatorial protons are diastereotopic.
H-5a, 5e~2.0 - 2.2m-Complex multiplet, axial and equatorial protons are diastereotopic.
H-7a, 7e~1.7 - 1.9m-Complex multiplet, axial and equatorial protons are diastereotopic.
NH₂⁺~9.0 - 10.0br s-Broad singlet, exchangeable proton. Position is concentration and temperature dependent.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆ at 100 MHz)

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
C-2'~163Quaternary carbon, attached to oxygen.
C-6'~152Aromatic CH.
C-4'~142Aromatic CH.
C-5'~118Aromatic CH.
CN~117Nitrile carbon.
C-3'~108Quaternary carbon, attached to the nitrile group.
C-1~75CH carbon of the piperidine ring attached to the ether oxygen.
C-4, C-8~45Methylene carbons adjacent to the nitrogen in the piperidine ring.
C-5, C-7~30Methylene carbons of the piperidine ring.

Experimental Protocols

Sample Preparation

The hydrochloride salt of 2-(Piperidin-4-yloxy)nicotinonitrile is likely to be hygroscopic. Therefore, proper handling is crucial to prevent the ingress of atmospheric moisture, which can interfere with the NMR spectrum, particularly in the region of exchangeable protons.

Protocol 1: Preparation of the NMR Sample

  • Drying: Dry the sample of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride under high vacuum for at least 4 hours prior to use.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent due to its ability to dissolve polar hydrochloride salts and its low volatility. Deuterated methanol (CD₃OD) is an alternative, but may lead to H-D exchange of the piperidinium proton.

  • Weighing: In a controlled environment with low humidity (e.g., a glove box), accurately weigh 10-15 mg of the dried compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex the vial until the sample is completely dissolved. A brief application of sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette with a cotton plug to filter out any particulates, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and moisture absorption.

G

NMR Data Acquisition

The following protocols are designed for a standard 400 MHz NMR spectrometer.

Protocol 2: ¹H NMR Data Acquisition

  • Instrument Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Program: Select a standard one-pulse (zg30 or similar) pulse sequence.

  • Acquisition Parameters:

    • Spectral Width (SW): 16 ppm (centered around 6 ppm)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 4 seconds

  • Data Acquisition: Initiate the acquisition.

Protocol 3: ¹³C NMR Data Acquisition

  • Pulse Program: Select a proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Spectral Width (SW): 240 ppm (centered around 120 ppm)

    • Number of Scans (NS): 1024 (or more, depending on sample concentration)

    • Relaxation Delay (D1): 2 seconds

  • Data Acquisition: Start the experiment.

Protocol 4: 2D NMR - COSY and HSQC

To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It is particularly useful for tracing the connectivity within the piperidine ring and identifying coupled protons on the nicotinonitrile ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

Standard pulse programs and parameters available on the spectrometer software should be utilized for these experiments.

Data Processing and Analysis

Modern NMR software packages (e.g., Mnova, TopSpin) offer streamlined data processing capabilities.

G

Analysis Strategy:

  • ¹H Spectrum Analysis:

    • Identify the aromatic protons of the nicotinonitrile ring in the downfield region (~7.0-8.5 ppm).

    • Identify the aliphatic protons of the piperidine ring in the upfield region (~1.5-3.8 ppm).

    • The proton at the ether linkage (H-1) is expected to be the most downfield of the aliphatic signals.

    • The exchangeable NH₂⁺ proton will likely appear as a broad singlet.

  • ¹³C Spectrum Analysis:

    • Identify the quaternary carbons (C-2', C-3', CN) which will appear as sharp singlets.

    • The aromatic CH carbons will be in the ~110-155 ppm range.

    • The aliphatic carbons of the piperidine ring will be in the upfield region (~30-80 ppm).

  • 2D Spectra Correlation:

    • Use the COSY spectrum to confirm the coupling relationships between H-4', H-5', and H-6' on the nicotinonitrile ring. Trace the connectivity through the piperidine ring protons.

    • Use the HSQC spectrum to definitively link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Conclusion

The protocols and predictive data presented in this guide provide a robust framework for the comprehensive NMR analysis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. By employing a combination of 1D and 2D NMR experiments, researchers can achieve unambiguous structural verification and ensure the purity of their compound. The causality behind the experimental choices, such as the selection of an appropriate solvent for a hygroscopic salt and the use of 2D correlation experiments to resolve spectral overlap, underscores the importance of a well-designed analytical strategy. This self-validating system of protocols ensures high-quality, reproducible data, which is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.

References

  • Parthiban, P., Balasubramanian, S., Aridoss, G., & Kabilan, S. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11–24. [Link]

  • Rubiralta, M., & Mar, M. P. (1988). 13C DYNAMIC NMR STUDIES ON RESTRICTED ROTATION ABOUT C-N BOND IN 2-ARYL-1-FORMYL-4-PIPERIDONES. Heterocycles, 27(11), 2595. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"stability of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in solution"

Welcome to the technical support guide for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound in solution. Understanding its stability profile is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols based on the chemical principles of its constituent functional groups.

Introduction to Solution Stability

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a molecule possessing several functional groups that can influence its behavior in solution: a piperidine ring, an ether linkage, a nicotinonitrile moiety, and a hydrochloride salt form. The stability of this compound is not static; it is dynamically influenced by a range of environmental and experimental factors including pH, solvent choice, temperature, and exposure to light and oxygen. Inconsistent assay results, loss of potency, or the appearance of unknown analytical peaks can often be traced back to unaddressed stability issues. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in solution?

A1: The stability of this compound is multifaceted and depends on its chemical environment.[1] The key factors to control are:

  • pH: The pH of the solution is arguably the most critical factor. The piperidine nitrogen is basic and will exist in its protonated (hydrochloride salt) form at acidic pH, which generally enhances water solubility. However, extreme pH values (highly acidic or highly alkaline) can catalyze the hydrolysis of the ether linkage or the nitrile group.

  • Solvent System: The choice of solvent and any co-solvents can impact stability. Protic solvents (like water or methanol) can participate in hydrolysis reactions, while aprotic solvents (like DMSO or acetonitrile) are generally more inert but must be of high purity (e.g., anhydrous) to prevent degradation from trace amounts of water.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[2] Therefore, solutions should generally be stored at reduced temperatures (e.g., 2-8°C or -20°C) to maximize their shelf-life.

  • Light Exposure: Compounds with aromatic rings, like the nicotinonitrile moiety, can be susceptible to photodecomposition.[2][3] It is a standard best practice to protect solutions from light by using amber vials or by wrapping containers in foil.

  • Oxygen: The piperidine ring can be susceptible to oxidation.[3] While often a slower process, degradation can be accelerated by the presence of dissolved oxygen or trace metal ions. Using degassed solvents can mitigate this risk in sensitive applications.

Q2: What are the most probable degradation pathways for this molecule?

A2: Based on the structure, two primary degradation pathways are of concern: hydrolysis and oxidation.

  • Hydrolytic Degradation:

    • Ether Hydrolysis: Under strongly acidic conditions, the ether linkage between the piperidine and the nicotinonitrile ring could be cleaved. This would result in the formation of 4-hydroxypiperidine and 2-hydroxynicotinonitrile.

    • Nitrile Hydrolysis: The nitrile group (-C≡N) is generally robust but can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid under harsh acidic or basic conditions, often requiring heat.[4] This is typically a slower process than ether hydrolysis.

  • Oxidative Degradation: The piperidine ring is a potential site for oxidation, which can lead to the formation of various N-oxides or other oxidized species. This process can be catalyzed by light, heat, and metal impurities.[3]

DegradationPathways

.. Potential degradation pathways for the compound.

Q3: I'm observing new, unexpected peaks in my HPLC analysis over time. What could they be?

A3: The appearance of new peaks is a classic sign of degradation. Based on the likely degradation pathways (see Q2), these new peaks could correspond to:

  • Ether cleavage products: 4-hydroxypiperidine or 2-hydroxynicotinonitrile. These would likely be more polar and have shorter retention times in a standard reverse-phase HPLC method.

  • Nitrile hydrolysis products: The corresponding amide or carboxylic acid derivatives. These would also be more polar than the parent compound.

  • Oxidation products: N-oxides or other oxidized forms of the piperidine ring.

To confirm, you can perform a forced degradation study (see protocol below) to intentionally generate these impurities and compare their retention times with the unknown peaks in your sample.

Q4: How should I prepare and store stock solutions to maximize stability?

A4: Proper preparation and storage are essential.

  • Solvent Selection: For immediate use, dissolving the hydrochloride salt in high-purity water is often acceptable. For long-term storage, a high-purity aprotic solvent like anhydrous DMSO or ethanol is recommended to minimize the risk of hydrolysis.

  • Concentration: Prepare solutions at the highest practical concentration to minimize the relative volume of headspace oxygen.

  • Filtration: If preparing sterile solutions, use a sterile filter (e.g., 0.22 µm PVDF) that is compatible with your chosen solvent.

  • Aliquoting: Aliquot the stock solution into single-use volumes. This prevents repeated freeze-thaw cycles and contamination of the entire stock.

  • Storage Conditions: Store aliquots in tightly sealed amber glass vials at -20°C or -80°C. For short-term storage (1-2 weeks), 2-8°C may be acceptable, but this should be verified with a stability study.

SolventRecommended Storage Temp.Estimated Stability (Verification Required)Key Considerations
Anhydrous DMSO -20°C or -80°C> 6 monthsHygroscopic; use dry. May freeze at -20°C.
Anhydrous Ethanol -20°C1-3 monthsGood general-purpose solvent.
Water / Aqueous Buffer 2-8°C< 1 weekProne to hydrolysis. Prepare fresh. Avoid pH extremes.
Acetonitrile -20°C1-3 monthsGood for analytical standards.

Troubleshooting Guide: Common Experimental Issues

Problem 1: My biological/chemical assay results are inconsistent or show a loss of compound activity.
  • Causality: This is often the first sign of chemical degradation. A lower concentration of the active parent compound will naturally lead to a reduced effect in your assay. Repeated freeze-thaw cycles can accelerate this degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solution: Always perform a critical experiment using a freshly prepared solution from solid material. Compare the results to those obtained with your stored stock solution.

    • Verify Stock Concentration: Use an analytical technique like HPLC-UV or LC-MS to quantify the concentration of the parent compound in your stock solution to confirm it has not degraded.[5][6]

    • Review Storage Protocol: Ensure you are following best practices (see Q4), especially regarding aliquoting to avoid freeze-thaw cycles.

    • Assess Assay Buffer Compatibility: The pH and composition of your assay buffer could be promoting degradation. Perform a short-term stability test of the compound in the final assay buffer at the incubation temperature.

Problem 2: The compound is precipitating out of my aqueous solution.
  • Causality: 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a salt, and its solubility in water is highly pH-dependent. The hydrochloride salt is protonated and generally more soluble. If the pH of the solution is raised, the compound can convert to its free base form, which is often significantly less water-soluble.

  • Troubleshooting Steps:

    • Measure and Adjust pH: Check the pH of your solution. To maintain solubility, the pH should be kept in the acidic range (typically pH < 6).

    • Use a Buffered System: If working with aqueous solutions, use a buffer (e.g., citrate, acetate) to maintain a stable acidic pH.

    • Consider Co-solvents: For high concentrations, it may be necessary to add a water-miscible organic co-solvent like ethanol or DMSO to the aqueous buffer to improve solubility.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stock solution suitable for long-term storage.

  • Pre-analysis: Allow the vial of solid 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

  • Weighing: Accurately weigh the required amount of the compound in a clean, dry vial. (e.g., for 1 mL of a 10 mM solution, weigh out [Molecular Weight / 100] mg).

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO.

  • Dissolution: Vortex or sonicate the solution gently until all solid material is completely dissolved.

  • Aliquoting & Storage: Dispense the solution into single-use amber glass vials. Tightly cap the vials and store them at -20°C or below.

Protocol 2: Forced Degradation Study (Stress Testing)

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[7][8] It involves intentionally exposing the compound to harsh conditions.

  • Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to one solution.

    • Base Hydrolysis: Add 1M NaOH to a second solution.

    • Oxidation: Add 3% hydrogen peroxide to a third solution.

    • Thermal Stress: Place a fourth solution in an oven at 60°C.

    • Photolytic Stress: Expose a fifth solution to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep a sixth solution under normal conditions.

  • Incubation: Incubate the solutions for a defined period (e.g., 24-48 hours), taking time points at 0, 4, 8, and 24 hours.

  • Analysis: At each time point, neutralize the acidic and basic samples, then analyze all samples by a suitable method (e.g., HPLC-UV/MS).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. This helps to create a "fingerprint" of potential degradation products.

StabilityWorkflow

.. Workflow for a forced degradation stability study.

References

  • PubChem. 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)-. National Center for Biotechnology Information. [Link]

  • BIOSYNCE. What is the stability of piperidine?. (2022-08-25). [Link]

  • Pillay, T. S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals. [Link]

  • Google Patents. Pharmaceutical compositions and methods for stabilizing the same. (2010).
  • Wang, W., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm. [Link]

  • PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). [Link]

  • Darwish, H. W., et al. (2014). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]

  • Shumskyi, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Ali, M. A., et al. (2015). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Kumar, L., et al. (2010). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • Archer, J., et al. (2012). Analytical Methods. Royal Society of Chemistry. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Kumar, P. (2007). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time?. (2023-06-17). [Link]

  • da Cunha, E. F., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Lu, D., et al. (2019). Physicochemical Stability of Extemporaneously Prepared Clonidine Solutions for Use in Neonatal Abstinence Syndrome. Journal of Clinical Pharmacy and Therapeutics. [Link]

  • Science.gov. forced degradation products: Topics. [Link]

  • Wagh, S. S., et al. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Pharmaffiliates. 2-Piperidin-4-yl-1H-benzimidazole. [Link]

  • Vici Health Sciences. Stability Testing for Pharmaceutical Drug Products. [Link]

  • MacFaul, P., et al. (2011). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. ResearchGate. [Link]

  • Home Sunshine Pharma. 2-Piperidin-4-yl-1H-benzoimidazole CAS 38385-95-4. [Link]

  • PubChem. 2-(6-(4-(4-Amino-5-fluoropyrimidin-2-yloxy)piperidin-1-yl)pyrimidin-4-yloxy)-5-methoxybenzonitrile. National Center for Biotechnology Information. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Introduction to the Synthesis

The synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloronicotinonitrile with 4-hydroxypiperidine in the presence of a base. The hydrochloride salt is then formed in a subsequent step. While the primary reaction is straightforward, several side reactions can occur, leading to the formation of impurities that can complicate purification and compromise the quality of the final product. This guide will address these potential pitfalls in a practical question-and-answer format.

Reaction Scheme and Potential Side Products

To understand the potential issues, let's first visualize the main reaction and the formation of common side products.

Synthesis_and_Side_Products cluster_reactants Starting Materials & Reagents cluster_products Products and Byproducts Reactant1 2-Chloronicotinonitrile Main_Product 2-(Piperidin-4-yloxy)nicotinonitrile Reactant1->Main_Product O-Arylation (Desired) Side_Product1 N-Arylation Product: 2-(4-Hydroxypiperidin-1-yl)nicotinonitrile Reactant1->Side_Product1 N-Arylation (Side Reaction) Side_Product4 Dimerization/Polymerization Products Reactant1->Side_Product4 Reactant2 4-Hydroxypiperidine Reactant2->Main_Product Reactant2->Side_Product1 Reactant2->Side_Product4 Base Base (e.g., NaH, K2CO3) HCl HCl Final_Product 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride HCl->Final_Product Main_Product->Final_Product Side_Product2 Hydrolysis Product: 2-(Piperidin-4-yloxy)nicotinamide Main_Product->Side_Product2 Hydrolysis Side_Product3 Starting Material Impurity: Pyridine

Caption: Main reaction and potential side reactions in the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Troubleshooting Guide and FAQs

FAQ 1: My reaction is showing two major products with very similar TLC retention factors. What could be the second product?

Answer:

This is a very common issue in this synthesis. The second major product is most likely the N-arylation side product: 2-(4-hydroxypiperidin-1-yl)nicotinonitrile .

Causality:

4-Hydroxypiperidine is an ambident nucleophile, meaning it has two nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the piperidine ring. Both can attack the electron-deficient carbon at the 2-position of the 2-chloronicotinonitrile.

  • O-Arylation (Desired Reaction): The oxygen atom of the hydroxyl group attacks the 2-position of the nicotinonitrile ring, leading to the formation of the desired ether linkage.

  • N-Arylation (Side Reaction): The nitrogen atom of the piperidine ring can also attack the same position, resulting in the formation of a C-N bond. This competitive reaction is a well-documented challenge in the synthesis of related compounds.[1][2][3]

Troubleshooting and Mitigation:

The selectivity between N- and O-arylation is highly dependent on the reaction conditions. Here's how you can favor the desired O-arylation:

ParameterRecommendation to Favor O-ArylationRationale
Base Use a strong, non-nucleophilic base like sodium hydride (NaH).NaH will deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This increases the rate of O-arylation relative to N-arylation. Weaker bases like potassium carbonate (K2CO3) can also be used but may lead to a higher proportion of the N-arylated product.
Solvent Aprotic polar solvents such as DMF or DMSO are generally preferred.These solvents can help to solvate the cation of the base and promote the SNAr reaction.
Temperature Lowering the reaction temperature may favor O-arylation.The activation energy for N-arylation may be higher, so lower temperatures can help to suppress this side reaction. However, this may also slow down the desired reaction, so optimization is key.
Protecting Groups Consider using a Boc-protected 4-hydroxypiperidine.Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group will prevent N-arylation. The Boc group can be removed later with an acid like TFA or HCl. This is a common strategy in medicinal chemistry to ensure regioselectivity.[4]

Analytical Identification:

The O- and N-arylated isomers can be distinguished using spectroscopic methods:

  • 1H NMR: The chemical shift of the proton attached to the carbon bearing the ether or amine linkage will be different. In the O-arylated product, the proton on the piperidine C4 will be shifted downfield compared to the N-arylated product.

  • Mass Spectrometry: While both isomers have the same mass, their fragmentation patterns may differ.

  • 2D NMR (HMBC, HSQC): These techniques can definitively establish the connectivity of the atoms.

FAQ 2: During workup or purification, I am observing a new, more polar impurity. What could it be?

Answer:

This new impurity is likely the hydrolysis product of the nitrile group , leading to the formation of 2-(Piperidin-4-yloxy)nicotinamide .

Causality:

The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH2) under either acidic or basic conditions, which are often employed during the reaction workup.[5]

  • Basic Hydrolysis: If a strong base is used in the reaction or during an aqueous workup, it can promote the hydrolysis of the nitrile.

  • Acidic Hydrolysis: The final step of the synthesis involves the formation of the hydrochloride salt. If the conditions are too harsh (e.g., high temperature, prolonged reaction time with strong acid), the nitrile group can be partially or fully hydrolyzed.

Troubleshooting and Mitigation:

  • Control pH during Workup: Carefully control the pH during the aqueous workup. Avoid prolonged exposure to strong acids or bases.

  • Mild Conditions for Salt Formation: When forming the hydrochloride salt, use a mild procedure. For example, bubbling dry HCl gas through an ethereal solution of the free base at low temperature is a common method. Alternatively, using a solution of HCl in a non-aqueous solvent like isopropanol can also be effective.

  • Temperature Control: Perform the workup and salt formation at low temperatures to minimize the rate of hydrolysis.

Analytical Identification:

  • IR Spectroscopy: The hydrolysis product will show a characteristic C=O stretch of the amide group, typically in the range of 1650-1690 cm-1. The nitrile stretch (around 2220-2260 cm-1) will be absent or diminished.

  • 1H NMR: The appearance of two broad singlets corresponding to the -NH2 protons of the amide will be observed.

  • Mass Spectrometry: The mass of the hydrolysis product will be 18 units (H2O) higher than the parent compound.

FAQ 3: My final product has a faint pyridine-like odor and a small impurity peak in the GC-MS. What could this be?

Answer:

This is likely due to the presence of unreacted pyridine , which can be an impurity in the 4-hydroxypiperidine starting material.

Causality:

4-Hydroxypiperidine is often synthesized by the hydrogenation of 4-hydroxypyridine. Incomplete hydrogenation can leave residual pyridine in the starting material. Pyridine is relatively volatile and has a characteristic odor.

Troubleshooting and Mitigation:

  • Starting Material Purity: Ensure the purity of the 4-hydroxypiperidine starting material. If necessary, purify it by distillation or recrystallization before use.

  • Purification of the Final Product: Pyridine can often be removed during the purification of the final product. Since pyridine is a weaker base than the piperidine product, it may be possible to separate them by careful acid-base extraction. Alternatively, recrystallization of the hydrochloride salt can be effective in removing residual pyridine.

FAQ 4: I am observing some high molecular weight species in my mass spectrum that I cannot identify. What could be their origin?

Answer:

These high molecular weight species could be dimerization or polymerization products .

Causality:

Under certain conditions, especially with strong bases and elevated temperatures, self-reaction of the starting materials or reaction of the product with starting materials can occur.

  • Dimerization of 4-hydroxypiperidine: Two molecules of 4-hydroxypiperidine could potentially react to form a dimer.

  • Reaction of the product with starting materials: The product, 2-(Piperidin-4-yloxy)nicotinonitrile, still has a reactive piperidine nitrogen that could potentially react with another molecule of 2-chloronicotinonitrile.

Troubleshooting and Mitigation:

  • Controlled Addition of Reagents: Adding the 2-chloronicotinonitrile slowly to the mixture of 4-hydroxypiperidine and base can help to minimize side reactions by keeping the concentration of the electrophile low.

  • Use of a Protecting Group: As mentioned earlier, protecting the piperidine nitrogen is the most effective way to prevent these types of side reactions.

  • Optimized Stoichiometry: Using a slight excess of 4-hydroxypiperidine can help to ensure that all of the 2-chloronicotinonitrile is consumed, reducing the chance of it reacting with the product.

Experimental Protocols

Protocol 1: Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile
  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of 4-hydroxypiperidine (1.0 eq.) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of 2-chloronicotinonitrile (1.1 eq.) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolve the crude 2-(Piperidin-4-yloxy)nicotinonitrile in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Cool the solution to 0 °C.

  • Bubble dry HCl gas through the solution until precipitation is complete, or add a solution of HCl in a non-aqueous solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Summary of Potential Side Products and their Identification

Side ProductStructureFormation ConditionsIdentification Methods
N-Arylation Product 2-(4-Hydroxypiperidin-1-yl)nicotinonitrileWeak base, higher temperature1H NMR, 2D NMR, MS
Hydrolysis Product 2-(Piperidin-4-yloxy)nicotinamideAcidic or basic workupIR, 1H NMR, MS
Pyridine C5H5NImpurity in 4-hydroxypiperidineGC-MS, 1H NMR
Dimerization/Polymerization High MW speciesStrong base, high temperatureMS

References

  • Bennasar, M.-L., et al. (2018). Synthesis of N-alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Journal of Organic Chemistry, 83(9), 5130-5142.
  • Nagarajan, R., et al. (2017). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-one. Molecules, 22(10), 1667.
  • Biocatalytic Alkylation of Ambident Nucleophiles Enables Selective N‐Functionalization of Heterocycles and Late‐Stage Modifications. (2022).
  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.
  • Synthesis of 2-aryl-3-(2-cyanoethyl)aziridines and their chemical and enzymatic hydrolysis towards γ-lactams and γ-lactones. (2007). Organic & Biomolecular Chemistry, 5(13), 2091-2099.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2014). Tetrahedron Letters, 55(30), 4144-4147.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2017). Molecules, 22(10), 1667.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you improve your yield and purity.

Core Synthesis Overview

The synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis. In this reaction, the alkoxide generated from 4-hydroxypiperidine acts as a nucleophile, displacing the chloride from the electron-deficient 2-chloronicotinonitrile ring. The resulting free base is then converted to its hydrochloride salt for improved stability and handling.

G cluster_0 Phase 1: Ether Formation (SNAr) cluster_1 Phase 2: Work-up & Isolation cluster_2 Phase 3: Purification & Salt Formation A 1. Reagent Preparation (4-Hydroxypiperidine + Base) B 2. Nucleophilic Attack (Addition of 2-Chloronicotinonitrile) A->B Formation of alkoxide C 3. Reaction Monitoring (TLC, HPLC, LC-MS) B->C Reaction progression D 4. Quenching C->D Reaction complete E 5. Extraction D->E F 6. Solvent Removal E->F G 7. Purification of Free Base (e.g., Column Chromatography) F->G Crude product H 8. HCl Salt Formation G->H I 9. Final Product Isolation (Filtration & Drying) H->I

Caption: General workflow for the synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile HCl.

Frequently Asked Questions & Troubleshooting Guides

Part 1: The Ether Synthesis Reaction

Question 1: My reaction yield is consistently low. What are the most common causes?

Low yields in this SNAr reaction can stem from several factors. The most critical is the incomplete formation or instability of the piperidin-4-olate nucleophile.

  • Insufficient Base Strength: The hydroxyl group of 4-hydroxypiperidine must be deprotonated to form the alkoxide nucleophile. If the base is not strong enough, the equilibrium will favor the starting alcohol, leading to a low concentration of the active nucleophile and an incomplete reaction.

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the base but do not solvate the alkoxide nucleophile, leaving it highly reactive.[1][2] Protic solvents (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the reaction.[1]

  • Side Reactions: The primary side reaction is often N-arylation, where the secondary amine of the piperidine ring attacks the 2-chloronicotinonitrile. This can be minimized by ensuring the hydroxyl group is selectively deprotonated. Using a strong, sterically hindered base can sometimes favor O-alkylation.

  • Reaction Temperature and Time: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Insufficient temperature or reaction time can lead to incomplete conversion.[1] Typical conditions range from 50 to 100 °C for 1 to 8 hours.[1]

Question 2: Which base should I use and in what quantity?

The choice of base is paramount. A strong base is required to generate the alkoxide quantitatively.

BaseClassTypical Solvent(s)Key Considerations
Sodium Hydride (NaH) Strong, non-nucleophilicDMF, THF, DioxaneHighly effective. Reacts irreversibly to form H₂ gas, driving the reaction to completion.[3] Requires anhydrous conditions as it reacts violently with water.
Potassium tert-butoxide (KOtBu) Strong, sterically hinderedTHF, t-BuOHA strong, non-nucleophilic base that is soluble in organic solvents. The bulky nature can sometimes improve selectivity for O-alkylation.
Potassium Carbonate (K₂CO₃) WeakDMF, AcetonitrileGenerally not strong enough for efficient deprotonation of an alcohol unless phase-transfer catalysis is used. May lead to very slow or incomplete reactions.

Recommendation: Sodium hydride (NaH, 60% dispersion in mineral oil) is the most reliable choice. Use 1.1 to 1.5 equivalents relative to the 4-hydroxypiperidine to ensure full deprotonation. The excess accounts for any potential moisture or impurities.

Question 3: Do I need to protect the piperidine nitrogen?

In most cases, protecting the piperidine nitrogen is not necessary and adds extra steps to the synthesis. The hydroxyl group is significantly more acidic (pKa ≈ 17) than the N-H of the corresponding ammonium salt (pKa ≈ 11). When a strong base like NaH is used, it will preferentially deprotonate the hydroxyl group. The resulting secondary amine is a much weaker nucleophile than the alkoxide, especially in aprotic solvents. Therefore, O-alkylation is the kinetically favored pathway.

Part 2: Work-up and Purification

Question 4: My crude product is an oil and difficult to purify. What are the best practices for work-up and purification?

The free base, 2-(Piperidin-4-yloxy)nicotinonitrile, can indeed be a viscous oil or a low-melting solid, making it challenging to handle.

Work-up Protocol:

  • Quenching: After the reaction is complete (monitored by TLC or HPLC), cool the reaction mixture to 0 °C. Carefully and slowly add water or a saturated aqueous NH₄Cl solution to quench any unreacted base (especially NaH). This step can be highly exothermic.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane.[1] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash with water and then brine to remove any remaining inorganic salts and DMF/DMSO.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure.[1]

Purification Strategy: Purification of the free base is often necessary before salt formation to remove unreacted starting materials and side products.

  • Column Chromatography: This is the most effective method for purifying the free base. A silica gel column using a gradient of ethyl acetate in hexanes, often with a small amount (1-2%) of triethylamine to prevent the basic product from streaking on the acidic silica, is a good starting point.

  • Acid-Base Extraction: An alternative to chromatography involves an acid-base workup.[4] Dissolve the crude product in an organic solvent and extract with dilute aqueous HCl. The basic product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or K₂CO₃) and re-extract the purified free base into an organic solvent.[4]

G cluster_0 Reaction Check cluster_1 Work-up/Purification Check cluster_2 Reaction Optimization cluster_3 Process Optimization start Low Yield or Impure Product q1 Was the reaction complete? (Check TLC/HPLC) start->q1 a1_yes Yes q1->a1_yes Complete a1_no No q1->a1_no Incomplete q2 Was extraction efficient? a1_yes->q2 opt1 Increase Reaction Time/Temperature a1_no->opt1 a2_yes Yes q2->a2_yes Efficient a2_no No q2->a2_no Inefficient q3 Is purification method appropriate? a2_yes->q3 opt4 Perform multiple extractions a2_no->opt4 opt5 Consider alternative purification (Column vs. Acid-Base Extraction) q3->opt5 opt2 Use a stronger base (e.g., NaH) opt1->opt2 opt3 Ensure anhydrous conditions and polar aprotic solvent opt2->opt3

Caption: Troubleshooting flowchart for low yield and purity issues.

Part 3: Hydrochloride Salt Formation

Question 5: I am losing a significant amount of product during the hydrochloride salt formation and crystallization. How can I optimize this step?

This is a critical step where yield can be easily lost. The goal is to precipitate the hydrochloride salt quantitatively while leaving impurities in the solution.

Optimized Protocol for Salt Formation:

  • Solvent Selection: Dissolve the purified free base in a solvent in which the free base is soluble, but the hydrochloride salt is not. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of isopropanol and diethyl ether.[5]

  • HCl Addition: Use a solution of HCl in a solvent, such as 2M HCl in diethyl ether or HCl gas dissolved in isopropanol. Add the HCl solution dropwise to the stirred solution of the free base at 0 °C.

  • Precipitation: The hydrochloride salt should precipitate as a solid. Monitor the pH of the solution with moist pH paper to ensure it is acidic, but avoid adding a large excess of HCl, which can sometimes lead to the formation of oils or hygroscopic material.

  • Crystallization/Isolation: Allow the mixture to stir at a low temperature (0-5 °C) for a period (e.g., 1-2 hours) to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold solvent (the one used for precipitation, like diethyl ether) to remove any soluble impurities.[5][6]

  • Drying: Dry the final product under high vacuum to remove all residual solvents.

Troubleshooting Table: Salt Formation

IssueProbable Cause(s)Solution(s)
Product oils out, does not precipitate Solvent is too polar; product is not pure enough.Use a less polar solvent system (e.g., increase the proportion of ether to alcohol). Re-purify the free base before salt formation.
Very fine powder, difficult to filter Precipitation was too rapid.Slow down the addition of HCl. Consider a solvent system that allows for slower crystallization.
Low recovery after filtration The salt has some solubility in the chosen solvent.Ensure the mixture is sufficiently cold before filtering. Minimize the volume of solvent used for washing the solid.
Product is sticky or hygroscopic Excess HCl or residual water.Avoid a large excess of HCl. Ensure all solvents are anhydrous. Dry the final product thoroughly under high vacuum.
Part 4: Analytical Characterization

Question 6: How can I confirm the purity of my final product?

Purity assessment is crucial. A combination of methods should be used to ensure the quality of the final compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination.[7] It can separate the main compound from starting materials and byproducts, allowing for accurate quantification.[8]

  • Nuclear Magnetic Resonance (¹H NMR): Confirms the structure of the compound and can reveal the presence of impurities if they are at a significant level (>1-2%).[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

Typical HPLC Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid or TFA)
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 270 nm
Column Temp. 30 °C
Injection Vol. 10 µL
Note: This is a general method and may require optimization for your specific system and sample.[7]

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Google Patents. (n.d.).
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. (n.d.).
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. [Link]

  • RSC Publishing. (n.d.). Analytical Methods. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-Chloronicotinonitrile. [Link]

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]

  • Semantic Scholar. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. [Link]

  • YouTube. (2020). Williamson ether synthesis (done wrong). [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • OPUS. (n.d.). Analytical Methods. [Link]

  • European Patent Office. (n.d.). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. [Link]

  • Google Patents. (n.d.).

Sources

Optimization

Technical Support Center: Stability and Degradation of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Welcome to the dedicated technical support guide for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experiment...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you navigate the complexities of handling and analyzing this compound. Our goal is to empower you with the scientific rationale behind its stability profile, enabling you to anticipate challenges, ensure data integrity, and troubleshoot effectively.

Introduction: Understanding the Molecule

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a molecule featuring several key functional groups that dictate its chemical behavior and potential degradation pathways. Understanding its structure is the first step in troubleshooting.

  • Nicotinonitrile Core: A pyridine ring substituted with a nitrile (-C≡N) group. This part of the molecule is susceptible to hydrolysis.

  • Ether Linkage: An oxygen atom connects the piperidine ring to the nicotinonitrile core. Ethers can be cleaved under harsh acidic or oxidative conditions.

  • Piperidine Ring: A saturated nitrogen-containing heterocycle. The nitrogen atom is basic.

  • Hydrochloride Salt: The compound is supplied as a salt, where the basic piperidine nitrogen is protonated. This means that dissolving the compound in a neutral solvent like water will result in a mildly acidic solution, a critical factor for its stability.

Below is a troubleshooting workflow to diagnose and resolve common stability issues encountered during research.

DegradationPathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 2-(Piperidin-4-yloxy)nicotinonitrile (Parent Compound) Amide 2-(Piperidin-4-yloxy)nicotinamide (Amide Degradant) Parent->Amide H₂O / H⁺ or OH⁻ Parent->Amide N_Oxide Piperidine N-Oxide Derivative (Oxidative Degradant) Parent->N_Oxide [O] (e.g., H₂O₂, Air) Parent->N_Oxide Photoproducts Radical Species & Rearrangement Products Parent->Photoproducts hν (UV/Vis Light) Parent->Photoproducts Acid 2-(Piperidin-4-yloxy)nicotinic acid (Acid Degradant) Amide->Acid H₂O / H⁺ or OH⁻

Troubleshooting

Technical Support Center: Interpreting Unexpected Results with 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride

Welcome to the technical support center for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel research compound. As a molecule combining a nicotinonitrile scaffold with a piperidin-4-yloxy moiety, it presents unique opportunities and potential challenges in experimental settings. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate unexpected results and ensure the integrity of your data.

Section 1: Frequently Asked Questions (FAQs) - Compound Handling and Stability

Q1: I'm observing variable potency or activity with my compound. What could be the cause?

A1: Inconsistent results with 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride can often be traced back to issues with compound stability and handling. As a hydrochloride salt, the compound should exhibit good stability and solubility in aqueous solutions.[1] However, several factors can influence its integrity over time.

  • pH of Experimental Media: The stability of piperidine-containing compounds can be pH-dependent. In highly acidic or basic conditions, the ether linkage between the piperidine and nicotinonitrile rings could be susceptible to cleavage, although this is generally a robust bond under typical physiological conditions.[2][3] It is crucial to ensure that the pH of your buffers and assay media is well-controlled and documented.

  • Solution Age and Storage: Freshly prepared stock solutions are always recommended. Over time, even in appropriate solvents, degradation can occur. For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, aliquoting and freezing at -20 °C or -80 °C can prevent repeated freeze-thaw cycles that may degrade the compound.

  • Photostability: Nicotinonitrile derivatives can be sensitive to light.[4][5] It is good practice to protect solutions from light by using amber vials or covering containers with aluminum foil, especially during long experiments.[6]

Q2: My compound is not as soluble as expected in my aqueous buffer. How can I improve this?

A2: While the hydrochloride salt form is intended to enhance aqueous solubility, you may still encounter challenges depending on the buffer composition and desired concentration.

  • pH Adjustment: The piperidine nitrogen is basic and will be protonated at physiological pH, which aids solubility. Ensure your buffer's pH is in a range where the compound remains protonated and soluble.

  • Co-solvents: If aqueous solubility remains an issue, the use of a co-solvent such as DMSO or ethanol may be necessary.[7] However, it is critical to establish the tolerance of your experimental system to these solvents, as they can have independent biological effects.

Q3: I am seeing an unexpected peak in my HPLC or LC-MS analysis. What could it be?

A3: The appearance of unexpected peaks can indicate the presence of impurities or degradation products.

  • Synthesis Impurities: Nicotinonitrile synthesis can sometimes result in side products.[8][9] It is essential to have a certificate of analysis for your compound to understand its purity profile.

  • Degradation Products: As mentioned, hydrolysis of the ether linkage or modifications to the nicotinonitrile or piperidine rings are potential degradation pathways. The most likely degradation would result in the formation of 4-hydroxypiperidine and 2-hydroxynicotinonitrile.

Section 2: Troubleshooting Unexpected Biological Results

Q1: My results suggest off-target activity. What are the likely culprits for a molecule with this structure?

A1: Both the piperidine and nicotinonitrile moieties are known to interact with a variety of biological targets.[10][11] Unexpected activity could be due to interactions with:

  • Serotonin Receptors: Piperidine is a common scaffold in ligands for serotonin receptors, particularly the 5-HT2A receptor.[12][13] If your experimental system expresses these receptors, you may observe serotonergic effects.

  • hERG Potassium Channel: A significant concern for many piperidine-containing compounds is the potential for off-target inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[14][15][16]

  • Nicotinic Acetylcholine Receptors (nAChRs): The nicotinonitrile portion of the molecule bears a structural resemblance to nicotine, suggesting a potential for interaction with nAChRs.[17][18][19]

  • Kinases: Nicotinonitrile derivatives have been explored as inhibitors of various kinases, including Aurora kinases, EGFR tyrosine kinase, and PIM-1 kinase.[10]

Below is a diagram illustrating a logical workflow for investigating potential off-target effects.

Off_Target_Investigation Workflow for Investigating Unexpected Biological Activity A Unexpected Biological Effect Observed B Literature Review for Scaffolds (Nicotinonitrile & Piperidine) A->B C Hypothesize Potential Off-Targets (e.g., 5-HT Receptors, hERG, nAChRs, Kinases) B->C D Perform Counter-Screening Assays C->D E Cell Lines with/without Target Expression D->E Cell-based F Specific Receptor Binding Assays D->F Biochemical G Kinase Profiling Panel D->G Biochemical H hERG Channel Assay D->H Electrophysiological I Analyze Counter-Screening Data E->I F->I G->I H->I J Confirm or Refute Off-Target Hypothesis I->J K Refine Experimental Design or Interpret Data in Context of Off-Target Effects J->K

Caption: A step-by-step workflow for identifying the source of unexpected biological activity.

Q2: The compound shows cytotoxicity in my cell-based assay, which was not the expected outcome. How can I investigate this?

A2: Unforeseen cytotoxicity can arise from several mechanisms. Nicotinonitrile derivatives have been investigated for their antiproliferative and cytotoxic effects, so this may be an inherent property of your compound.[16][20]

  • Mechanism of Cell Death: To understand the cytotoxic effect, it is important to determine the mode of cell death (e.g., apoptosis, necrosis). Assays for caspase activation, DNA fragmentation (TUNEL assay), or membrane integrity (LDH assay) can provide these insights.

  • Mitochondrial Toxicity: Many compounds exert cytotoxic effects by disrupting mitochondrial function. Assessing mitochondrial membrane potential or oxygen consumption rates can be informative.

The following diagram outlines a potential signaling pathway that could be investigated if apoptosis is suspected.

Apoptosis_Pathway_Investigation Investigating a Potential Apoptotic Pathway Compound 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride Target Suspected On- or Off-Target (e.g., Kinase, Receptor) Compound->Target Mitochondria Mitochondrial Stress Target->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway that could be investigated.

Section 3: Troubleshooting Inconsistent Spectroscopic Data

Q1: My NMR spectrum shows broader peaks than expected for the piperidine protons. What could be the reason?

A1: The piperidine ring exists in a dynamic equilibrium between two chair conformations.[11] The rate of this conformational exchange can sometimes be on the same timescale as the NMR experiment, leading to broadened peaks.

  • Temperature Effects: Acquiring the NMR spectrum at a lower temperature can slow down the conformational exchange, potentially resolving the broad peaks into distinct signals for the axial and equatorial protons. Conversely, increasing the temperature may cause the peaks to sharpen as the exchange rate increases.

  • Solvent Effects: The choice of solvent can influence the conformational equilibrium of the piperidine ring. Acquiring spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) may help to resolve the signals.

Q2: The chemical shifts in my NMR spectrum don't perfectly match predicted values. Should I be concerned?

A2: While NMR prediction software is a useful tool, experimental values can differ due to several factors.

  • Protonation State: The chemical shifts of protons near the piperidine nitrogen will be highly dependent on its protonation state. As you have the hydrochloride salt, the nitrogen will be protonated, which will significantly affect the chemical shifts of adjacent protons compared to the free base.

  • Solvent and Concentration: As mentioned, the solvent can have a significant impact on chemical shifts. Concentration effects can also play a role, particularly if there is intermolecular hydrogen bonding.

Below is a table summarizing expected ¹H NMR chemical shifts for a 4-substituted piperidine ring, which can serve as a general guide.

Proton PositionTypical Chemical Shift Range (ppm)Notes
H2, H6 (axial)2.5 - 2.9Deshielded due to proximity to nitrogen.
H2, H6 (equatorial)3.0 - 3.4Often further downfield than axial protons.
H3, H5 (axial)1.4 - 1.8
H3, H5 (equatorial)1.8 - 2.2
H4 (axial)3.5 - 4.5Highly dependent on the substituent at the 4-position.

Note: These are approximate ranges and can vary based on the specific substitution pattern and experimental conditions.[21][22][23]

Section 4: Experimental Protocols

Protocol 1: Assessing Compound Stability by HPLC

This protocol provides a framework for evaluating the stability of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride under various conditions.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in different aqueous buffers (e.g., pH 4, pH 7.4, pH 9).

  • Incubation: Incubate aliquots of the test solutions at different temperatures (e.g., room temperature, 37 °C) and time points (e.g., 0, 2, 4, 8, 24 hours). Include a "dark" control stored in the absence of light.

  • HPLC Analysis: At each time point, inject an equal volume of each solution onto a C18 HPLC column. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Analysis: Monitor the peak area of the parent compound at a suitable UV wavelength. A decrease in the peak area over time indicates degradation. The appearance of new peaks should also be noted.

References

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci., 6, 1-11.
  • Wikipedia contributors. (2024). Piperidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Nicotinonitrile. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
  • Gobbi, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Semantic Scholar.
  • ResearchGate. (2025). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid.
  • Li, C., et al. (2021). Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. Green Chemistry, 23(15), 5436-5447.
  • Bourbon, P., et al. (2012). Synthesis, photophysical, photochemical, and computational studies of coumarin-labeled nicotinamide derivatives. The Journal of Organic Chemistry, 77(6), 2756-2762.
  • Oszczapowicz, I., & Oszczapowicz, J. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 20(2), 2133–2145.
  • Li, J., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry, 62(15), 7086-7102.
  • Royal Society of Chemistry. (2024).
  • MDPI. (n.d.). Special Issue : Novel Heterocyclic Compounds for Drug Discovery. Retrieved from [Link]

  • AVESİS. (n.d.). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE.
  • Rajewski, R. A., & Stella, V. J. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical research, 13(8), 1169-1175.
  • Organic Syntheses. (n.d.). nicotinonitrile. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Rates of hydrolysis in bicyclic and monocyclic compounds. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10593-10605.
  • Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • Drug Hunter. (2024, August 16). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

  • Oszczapowicz, I., & Oszczapowicz, J. (2015). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. Molecules (Basel, Switzerland), 20(2), 2133–2145.
  • Chemistry LibreTexts. (2025). 18.3 Reactions of Ethers: Acidic Cleavage.
  • Dwoskin, L. P., et al. (1995). N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices. Journal of Pharmacology and Experimental Therapeutics, 274(1), 215-223.
  • ResearchGate. (2025).
  • Perumal, S., et al. (2012). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. Journal of Chemical and Pharmaceutical Research, 4(1), 442-448.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Chemistry LibreTexts. (2023). 18.3 Reactions of Ethers: Acidic Cleavage.
  • ResearchGate. (2025). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide.
  • Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • Catalioto, R. M., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 26(16), 4947.
  • ACS Publications. (2025).
  • ResearchGate. (n.d.).
  • Fu, X., et al. (2002). Synthesis, receptor potency, and selectivity of halogenated diphenylpiperidines as serotonin 5-HT2A ligands for PET or SPECT brain imaging. Journal of medicinal chemistry, 45(11), 2319–2324.
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
  • Amador, A. A., et al. (2011). Indolizidine (-)-235B' and related structural analogs: discovery of nicotinic receptor antagonists that inhibit nicotine-evoked [3H]dopamine release. European journal of pharmacology, 658(2-3), 134–140.
  • Sigma-Aldrich. (n.d.). N-(4-phenylbenzyl)piperidine 1H NMR.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Wikipedia contributors. (2024). Phencyclidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Heravi, M. M., et al. (2022).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride: A Comparative Guide for GIRK Channel Modulators

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Modulating G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels G-protein-gated inwardly rectifying pota...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Modulating G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels

G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of cellular excitability in various tissues, including the brain and the heart.[1][2] Their activation typically follows the stimulation of G-protein-coupled receptors (GPCRs), leading to the direct binding of Gβγ subunits, which in turn opens the channel.[1][3] This outflow of potassium ions hyperpolarizes the cell membrane, making it less likely to fire an action potential. This mechanism is central to the inhibitory effects of several neurotransmitters, such as acetylcholine, dopamine, and serotonin.[1]

Given their significant role in cellular signaling, GIRK channels have emerged as promising therapeutic targets for a range of neurological and cardiovascular disorders, including epilepsy, pain, addiction, and atrial fibrillation.[2][4][5][6] The development of small molecule modulators that can selectively activate or inhibit these channels is an area of intense research.

This guide focuses on the validation of the biological activity of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride , a compound with a chemical scaffold suggestive of a GIRK channel modulator. While specific experimental data for this compound is not yet publicly available, this document will serve as a comprehensive roadmap for its characterization. We will outline the essential experimental workflows and compare its anticipated performance with that of well-established GIRK channel activators and inhibitors.

The Landscape of GIRK Channel Modulators: A Comparative Overview

A crucial aspect of validating a new compound is to benchmark its activity against known modulators. The field of GIRK channel pharmacology has seen the development of several key tool compounds, which can be broadly categorized as activators and inhibitors.

Table 1: Comparative Profile of Selected GIRK Channel Modulators

CompoundTypeMechanism of ActionKey Characteristics
2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride Putative Activator/InhibitorTo be determinedPiperidine-based scaffold suggests potential CNS activity.
ML297 ActivatorSelective for GIRK1-containing channels.[7][8]Potent (EC50 ≈ 160 nM for GIRK1/2), brain-penetrant, and demonstrates anti-epileptic properties in vivo.[7][8][9]
GAT1508 ActivatorDirectly stimulates GIRK currents.Mitigates conditioned fear in rodents without significant side effects.[1]
GiGA1 ActivatorSelective for GIRK1-containing channels, targeting the alcohol-binding pocket.[10]Activates GIRK1/2 channels in a G-protein-independent manner and shows anticonvulsant effects.[10]
VU0529331 ActivatorFirst synthetic activator of GIRK1-lacking channels (e.g., homomeric GIRK2).[4]Lower potency (micromolar range) has limited further in vivo studies.[4]
VU0468554 InhibitorMore effectively inhibits cardiac (GIRK1/4) than neuronal (GIRK1/2) GIRK channels.[11][12]Competitively inhibits the action of the activator ML297.[12]
NTC-801 InhibitorSelective inhibitor of GIRK channels.Investigated for the treatment of atrial fibrillation.[11]
Terfenadine InhibitorAntihistamine with off-target inhibitory effects on GIRK1-containing channels.[4]Withdrawn from clinical use due to off-target hERG channel blockade.[4]

Experimental Validation of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride as a GIRK Channel Modulator

The validation process for a putative GIRK channel modulator involves a tiered approach, starting with high-throughput screening assays and progressing to more detailed biophysical characterization. The two primary methodologies are the thallium flux assay and patch-clamp electrophysiology.

High-Throughput Screening: The Thallium Flux Assay

The thallium flux assay is a robust, fluorescence-based method ideal for initial high-throughput screening (HTS) of compound libraries to identify potential potassium channel modulators.[13]

Principle of the Thallium Flux Assay:

Potassium channels are permeable to thallium ions (Tl+).[13] The assay utilizes a thallium-sensitive fluorescent dye that is loaded into cells expressing the target GIRK channel subtype. When the channels open, Tl+ flows into the cells, binds to the dye, and causes a significant increase in fluorescence. The rate and magnitude of this fluorescence increase are proportional to the channel's activity.

Experimental Workflow: Thallium Flux Assay

Caption: Workflow for the Thallium Flux Assay.

Detailed Protocol for Thallium Flux Assay:

  • Cell Culture and Plating:

    • Maintain a stable cell line (e.g., HEK293) expressing the desired GIRK channel subunit combination (e.g., GIRK1/2 for neuronal targets or GIRK1/4 for cardiac targets).

    • Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 60-90 minutes to allow the dye to enter the cells.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound (2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride) and control compounds (e.g., ML297 as a positive control for activation, VU0468554 as a positive control for inhibition, and a vehicle control).

    • Wash the cells to remove excess dye and add a buffer solution.

    • Add the compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Thallium Addition and Fluorescence Reading:

    • Prepare a stimulus buffer containing thallium sulfate. For GPCR-mediated activation, this buffer may also contain a GPCR agonist.

    • Use a fluorescence plate reader with an automated injection system to add the thallium-containing stimulus buffer to each well.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • For activators, plot the rate of thallium flux against the compound concentration to determine the EC50 value.

    • For inhibitors, co-apply the compound with a known activator (like ML297) and plot the inhibition of the activator-induced flux against the inhibitor concentration to determine the IC50 value.

Gold Standard Validation: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for characterizing ion channel function with high fidelity.[14] It allows for the direct measurement of the ionic currents flowing through the channels in real-time.

Principle of Whole-Cell Patch-Clamp:

A glass micropipette with a very fine tip is used to form a high-resistance (giga-ohm) seal with the cell membrane.[14] The membrane patch under the pipette tip is then ruptured, providing electrical access to the entire cell. This "whole-cell" configuration allows for the control of the membrane potential (voltage-clamp) and the measurement of the resulting currents.[14]

Experimental Workflow: Whole-Cell Patch-Clamp

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Detailed Protocol for Whole-Cell Patch-Clamp Electrophysiology:

  • Cell Preparation:

    • Use cells expressing the target GIRK channel subtype, plated on glass coverslips.

    • Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

  • Pipette Fabrication and Filling:

    • Pull glass capillaries to form micropipettes with a tip resistance of 3-5 MΩ.

    • Fill the pipette with an internal solution that mimics the intracellular ionic composition.

  • Giga-seal Formation and Whole-Cell Access:

    • Under microscopic guidance, carefully approach a cell with the micropipette.

    • Apply gentle suction to form a giga-ohm seal between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage-Clamp Recording:

    • Clamp the cell at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps or ramps to elicit and measure the inwardly rectifying potassium currents characteristic of GIRK channels.

  • Compound Application:

    • Dissolve 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and control compounds in the external solution.

    • Apply the compounds to the cell using a perfusion system.

    • Record the changes in the GIRK current in the presence of different concentrations of the compound.

  • Data Analysis:

    • Measure the amplitude of the GIRK current before and after compound application.

    • For activators, calculate the percentage increase in current and plot against concentration to determine the EC50.

    • For inhibitors, measure the percentage decrease in the basal or agonist-induced current and plot against concentration to determine the IC50.

Expected Outcomes and Comparative Analysis

Based on the validation workflows described above, we can predict the potential outcomes for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and how they would compare to our reference compounds.

Table 2: Anticipated vs. Known Performance in Validation Assays

AssayMetric2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride (Anticipated)ML297 (Known Activator)VU0468554 (Known Inhibitor)
Thallium Flux EC50 / IC50 To be determined (expect nanomolar to low micromolar potency if active)EC50 ≈ 160 nM (for GIRK1/2)[9]IC50 ≈ 2.6 µM (for GIRK1/2)[11]
Subunit Selectivity To be determined (may show selectivity for specific GIRK subunit combinations)Selective for GIRK1-containing channels.[7][8]Preferential inhibition of GIRK1/4 over GIRK1/2.[11]
Patch-Clamp Effect on Current If activator: Increase in outward current at potentials positive to the K+ reversal potential. If inhibitor: Decrease in basal or agonist-induced outward current.Increases GIRK channel open probability.[11]Reduces carbachol-induced GIRK currents.[11]
Voltage Dependence To be determinedWeakens inward rectification.[11]Inhibition may show some voltage dependence.

Signaling Pathway Context

The activity of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, if confirmed as a GIRK channel modulator, will directly impact a well-defined signaling pathway.

GIRK Channel Signaling Pathway

G GPCR GPCR G_protein Gαβγ GPCR->G_protein G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma GIRK_channel GIRK Channel (Closed) G_beta_gamma->GIRK_channel GIRK_channel_open GIRK Channel (Open) GIRK_channel->GIRK_channel_open Hyperpolarization Hyperpolarization GIRK_channel_open->Hyperpolarization K+ efflux Agonist Agonist Agonist->GPCR Test_Compound 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride Test_Compound->GIRK_channel Direct Modulation?

Caption: Canonical and potential direct modulation of the GIRK signaling pathway.

Conclusion: A Path Forward for Validation

This guide provides a comprehensive framework for validating the biological activity of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride as a potential GIRK channel modulator. By employing a combination of high-throughput thallium flux assays and gold-standard patch-clamp electrophysiology, researchers can definitively characterize its potency, efficacy, and selectivity.

A thorough comparison with established GIRK modulators like ML297 and VU0468554 will be essential to understand its unique pharmacological profile and its potential as a novel research tool or therapeutic agent. The detailed protocols and comparative data presented herein offer a clear and scientifically rigorous path for elucidating the biological function of this and other novel piperidine-based compounds targeting the GIRK channel family.

References

  • Nguyen, Q. T., Glaaser, I. W., & Slesinger, P. A. (2024). Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels. Frontiers in Pharmacology, 15, 1368565. [Link]

  • Zhao, Y., Gameiro-Ros, I., Glaaser, I. W., & Slesinger, P. A. (2021). Advances in Targeting GIRK Channels in Disease. Trends in pharmacological sciences, 42(3), 203–215. [Link]

  • Kaufmann, K. W., Romaine, I. M., Mackie, K., & Slesinger, P. A. (2013). ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS chemical neuroscience, 4(9), 1278–1286. [Link]

  • Glukhov, A. V., Kalin, J. H., & Slesinger, P. A. (2021). Characterization of VU0468554, a New Selective Inhibitor of Cardiac G Protein–Gated Inwardly Rectifying K+ Channels. The Journal of pharmacology and experimental therapeutics, 378(2), 101–110. [Link]

  • Wen, W., et al. (2013). Discovery of 'molecular switches' within a GIRK activator scaffold that afford selective GIRK inhibitors. Bioorganic & medicinal chemistry letters, 23(16), 4562–4567. [Link]

  • Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences, 111(39), 14241-14246. [Link]

  • Zhao, Y., et al. (2020). Identification of a G-Protein-Independent Activator of GIRK Channels. Cell reports, 32(13), 108189. [Link]

  • Vanderbilt University Center for Technology Transfer & Commercialization. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics. [Link]

  • ION Biosciences. Gi/o GPCR-GIRK Thallium Flux Assay. [Link]

  • Kobayashi, T., et al. (2004). Inhibition of G protein-activated inwardly rectifying K+ channels by various antidepressant drugs. Neuropsychopharmacology, 29(10), 1841-1851. [Link]

  • Fernández-López, L., et al. (2021). G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice. eNeuro, 8(3), ENEURO.0069-21.2021. [Link]

  • ION Biosciences. Gi/o GPCR-GIRK Thallium Flux Assay Kit. [Link]

  • Cui, H., et al. (2021). Molecular mechanism of GIRK2 channel gating modulated by cholesteryl hemisuccinate. Frontiers in Pharmacology, 12, 761765. [Link]

  • Carro, A., et al. (2022). The Relevance of GIRK Channels in Heart Function. International Journal of Molecular Sciences, 23(19), 11859. [Link]

  • Wikipedia. G protein-coupled inwardly rectifying potassium channel. [Link]

  • Axon Instruments. Patch-clamp technique. [Link]

  • Kozek, K. A., et al. (2018). Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels. ACS chemical neuroscience, 9(10), 2447–2455. [Link]

  • Kobayashi, T., & Ikeda, K. (2006). Inhibition of G Protein-Activated Inwardly Rectifying K+ Channels by Different Classes of Antidepressants. PLoS ONE, 1(1), e120. [Link]

  • Metrion Biosciences. Ion Channel Activators: Thallium Flux and Patch-Clamp Study. [Link]

  • Kaufmann, K. W., et al. (2013). ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice. ACS Chemical Neuroscience, 4(9), 1278-1286. [Link]

  • Kawa, K., et al. (2014). Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain. PLoS ONE, 9(2), e88913. [Link]

  • Wydeven, N., et al. (2014). Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297. Proceedings of the National Academy of Sciences, 111(39), 14241-14246. [Link]

Sources

Comparative

A Comparative Guide to 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride and Other Nicotinonitrile Derivatives in Oncology Research

This guide provides a comprehensive comparison of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride with other relevant nicotinonitrile derivatives, offering insights for researchers and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride with other relevant nicotinonitrile derivatives, offering insights for researchers and professionals in drug development. We will delve into the chemical synthesis, biological activities, and the structure-activity relationships of these compounds, with a focus on their potential as kinase inhibitors in oncology. While specific experimental data for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is not extensively available in the public domain, this guide establishes a framework for its evaluation by comparing it to well-characterized nicotinonitrile analogs.

Introduction: The Nicotinonitrile Scaffold in Drug Discovery

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Several marketed drugs, such as Bosutinib and Neratinib, feature the nicotinonitrile core, highlighting its clinical significance.[1]

A key area of interest for nicotinonitrile derivatives is in the development of kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] Consequently, targeting kinases has become a major strategy in oncology drug development. Nicotinonitrile-based compounds have been successfully designed to target various kinases, including Pim-1 and VEGFR-2, which are implicated in tumor cell proliferation, survival, and angiogenesis.[2][3]

This guide focuses on 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a compound that combines the nicotinonitrile core with a piperidin-4-yloxy moiety. The piperidine ring is another common fragment in drug design, often used to improve physicochemical properties and modulate biological activity.[4] The ether linkage at the 2-position of the nicotinonitrile ring is a common modification to explore structure-activity relationships.[5]

Synthesis of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride

A likely synthetic pathway would involve the reaction of 2-chloronicotinonitrile with N-Boc-4-hydroxypiperidine, followed by deprotection of the Boc group and subsequent formation of the hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation 2-Chloronicotinonitrile 2-Chloronicotinonitrile Intermediate_1 N-Boc-2-(piperidin-4-yloxy)nicotinonitrile 2-Chloronicotinonitrile->Intermediate_1 Base (e.g., NaH) Solvent (e.g., DMF) N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Intermediate_1 Intermediate_2 2-(Piperidin-4-yloxy)nicotinonitrile Intermediate_1->Intermediate_2 Acid (e.g., TFA or HCl) Final_Product 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride Intermediate_2->Final_Product HCl in a suitable solvent (e.g., Ether or Dioxane)

Caption: Proposed synthetic workflow for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Comparative Analysis of Nicotinonitrile Derivatives

To understand the potential of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, we will compare it to a selection of other nicotinonitrile derivatives with reported biological activity. The choice of comparators is based on their structural similarity and their activity against relevant cancer targets, namely Pim-1 kinase, VEGFR-2 kinase, and various cancer cell lines.

Pim-1 Kinase Inhibition

Pim-1 is a serine/threonine kinase that plays a critical role in cell cycle progression, proliferation, and apoptosis.[6] Its overexpression is associated with various cancers, making it an attractive therapeutic target. Several nicotinonitrile derivatives have been identified as potent Pim-1 inhibitors.

Table 1: Comparison of Pim-1 Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

Compound IDStructurePim-1 IC50 (nM)Reference
Compound A 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide derivative14.3[7]
Compound B 4,6-diaryl-3-cyanopyridine derivative21.2[1]
Compound C 4,6-diaryl-3-cyanopyridine derivative18.9[1]
2-(Piperidin-4-yloxy)nicotinonitrile HCl Structure not publicly availableData not publicly available-

Note: The structures for Compounds A, B, and C are complex and can be found in the cited references.

The data in Table 1 demonstrates that the nicotinonitrile scaffold can be functionalized to produce highly potent Pim-1 inhibitors with IC50 values in the nanomolar range. The specific substitutions on the pyridine ring and at the 2-position are critical for achieving high potency.

VEGFR-2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

Table 2: Comparison of VEGFR-2 Kinase Inhibitory Activity of Selected Nicotinonitrile Derivatives

Compound IDStructureVEGFR-2 IC50 (nM)Reference
Sorafenib Marketed Drug (contains a pyridine moiety)90[8]
Compound D Nicotinamide-based derivative60.83
2-(Piperidin-4-yloxy)nicotinonitrile HCl Structure not publicly availableData not publicly available-

Note: The structure for Compound D is complex and can be found in the cited reference.

As shown in Table 2, nicotinonitrile-related structures have demonstrated potent inhibition of VEGFR-2. The design of these inhibitors often focuses on mimicking the binding mode of ATP in the kinase domain.

In Vitro Anti-cancer Activity

The ultimate goal of developing kinase inhibitors is to translate their enzymatic potency into cellular activity, leading to the inhibition of cancer cell growth. The following table summarizes the cytotoxic activity of some nicotinonitrile derivatives against various cancer cell lines.

Table 3: Comparison of In Vitro Cytotoxicity of Selected Nicotinonitrile Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound B MCF-7 (Breast)3.58[1]
Compound C PC-3 (Prostate)3.60[1]
Compound D HCT-116 (Colon)9.3
Compound D HepG2 (Liver)7.8
2-(Piperidin-4-yloxy)nicotinonitrile HCl VariousData not publicly available-

The data in Table 3 indicates that potent kinase inhibition can translate into significant cytotoxicity against cancer cells. The specific cancer cell line sensitivity often depends on the dependency of that cancer type on the targeted kinase.

Experimental Protocols

To facilitate the evaluation of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and other novel nicotinonitrile derivatives, this section provides detailed, standardized protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Pim-1) - ADP-Glo™ Assay

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual.[9]

Kinase_Assay_Workflow cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Kinase Detection Reagents Prepare reaction mix: - PIM-1 Kinase - Substrate - ATP - Test Compound (or DMSO) Incubation1 Incubate at room temperature (e.g., 60 minutes) Reagents->Incubation1 ADP_Glo Add ADP-Glo™ Reagent Incubation1->ADP_Glo Incubation2 Incubate at room temperature (e.g., 40 minutes) ADP_Glo->Incubation2 Detection_Reagent Add Kinase Detection Reagent Incubation2->Detection_Reagent Incubation3 Incubate at room temperature (e.g., 30 minutes) Detection_Reagent->Incubation3 Luminescence Read Luminescence Incubation3->Luminescence

Caption: Workflow for the ADP-Glo™ Pim-1 kinase inhibition assay.

Detailed Steps:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the test compound (e.g., 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride) and a reference inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Kinase Inhibition Assay (VEGFR-2) - TR-FRET Assay

This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) methodology.[10]

TR_FRET_Workflow cluster_0 Kinase Reaction cluster_1 Detection Reagents Prepare reaction mix: - VEGFR-2 Kinase - Biotinylated Substrate - ATP - Test Compound (or DMSO) Incubation1 Incubate at room temperature (e.g., 60 minutes) Reagents->Incubation1 Detection_Mix Add Detection Mix: - Europium-labeled anti-phospho antibody - Streptavidin-Allophycocyanin (SA-APC) Incubation1->Detection_Mix Incubation2 Incubate at room temperature (e.g., 60 minutes) Detection_Mix->Incubation2 TR_FRET_Read Read TR-FRET Signal Incubation2->TR_FRET_Read

Caption: Workflow for the TR-FRET VEGFR-2 kinase inhibition assay.

Detailed Steps:

  • Prepare Reagents:

    • Prepare a 2X VEGFR-2 kinase solution in kinase reaction buffer.

    • Prepare a 2X biotinylated substrate/ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of the test compound and a reference inhibitor.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound.

    • Add the 2X kinase solution.

    • Initiate the reaction by adding the 2X biotinylated substrate/ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mix containing a Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC) in detection buffer.

    • Add the detection mix to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm and ~615 nm).

    • The ratio of the acceptor (665 nm) to donor (615 nm) signals is proportional to the level of substrate phosphorylation.

    • Calculate IC50 values from the dose-response curves.

Cell Viability Assay - MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[11][12]

MTT_Assay_Workflow cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Reading Cell_Seeding Seed cells in a 96-well plate Treatment Add serial dilutions of test compound Cell_Seeding->Treatment Incubation1 Incubate for 72 hours Treatment->Incubation1 MTT_Addition Add MTT solution to each well Incubation1->MTT_Addition Incubation2 Incubate for 4 hours MTT_Addition->Incubation2 Solubilization Add solubilization buffer (e.g., DMSO) Incubation2->Solubilization Reading Read absorbance at 570 nm Solubilization->Reading

Sources

Validation

A Senior Scientist's Guide to the Comparative Analysis of Piperidine-Containing PARP Inhibitors

Introduction In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2][3] Its prevalence in a vast number of clinically approved drugs is a testament to its favorabl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1][2][3] Its prevalence in a vast number of clinically approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[1][4] The piperidine motif offers a versatile three-dimensional structure that can be strategically modified to optimize a molecule's interaction with its biological target, enhance metabolic stability, and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[1][4][5]

This guide focuses on a particularly successful class of piperidine-containing drugs: the Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, especially PARP1 and PARP2, are critical components of the cell's DNA repair machinery, primarily involved in fixing single-strand breaks (SSBs).[6][7] Inhibiting PARP has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR), a key pathway for repairing more complex double-strand breaks (DSBs). This therapeutic strategy is rooted in the concept of "synthetic lethality," where the simultaneous loss of two distinct cellular functions—in this case, PARP-mediated SSB repair and HR-mediated DSB repair—leads to catastrophic DNA damage and cancer cell death.[6][8][9][10] This is especially effective in cancers with mutations in the BRCA1 or BRCA2 genes.[6][8][10]

Here, we will conduct a comparative analysis of four leading piperidine-containing PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. We will delve into their mechanisms, compare their performance using quantitative data, and provide detailed, field-proven protocols for their evaluation.

Section 1: The Dual Mechanism of Action of PARP Inhibitors

The therapeutic effect of PARP inhibitors is not solely derived from blocking the enzymatic repair of SSBs. A second, crucial mechanism is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA at the site of a break.[7][11][12] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication, leading to the collapse of replication forks and the formation of toxic DSBs.[8][11] Different inhibitors exhibit varying potencies for both enzymatic inhibition and PARP trapping, and this difference is a key factor in their distinct clinical profiles.[11][13] Talazoparib, for instance, is recognized as a particularly potent PARP trapper, which may contribute to its high efficacy.[11][13][14]

PARP_Mechanism cluster_0 Mechanism 1: Catalytic Inhibition cluster_1 Mechanism 2: PARP Trapping SSB DNA Single-Strand Break (SSB) PARP_binds PARP1 Binds to SSB SSB->PARP_binds Catalysis_Blocked Catalytic Activity Blocked PARP_binds->Catalysis_Blocked Inhibition Inhibitor PARP Inhibitor Inhibitor->Catalysis_Blocked Repair_Failed SSB Repair Fails Catalysis_Blocked->Repair_Failed PARP_Trapped Inhibitor traps PARP1 on DNA Catalysis_Blocked->PARP_Trapped Potentiates DSB_Formation Replication Fork Collapse -> Double-Strand Break (DSB) Repair_Failed->DSB_Formation Cell_Death Synthetic Lethality (Apoptosis) DSB_Formation->Cell_Death in HR-deficient cells (e.g., BRCA-/-) Replication_Stall Replication Fork Stalls PARP_Trapped->Replication_Stall DSB_Formation_2 Replication Fork Collapse -> Double-Strand Break (DSB) Replication_Stall->DSB_Formation_2 DSB_Formation_2->Cell_Death in HR-deficient cells (e.g., BRCA-/-)

Caption: Dual mechanisms of PARP inhibitors leading to synthetic lethality.

Section 2: Comparative Profile of Key Piperidine-Containing PARP Inhibitors

While all four inhibitors share a common target, their chemical structures, featuring distinct piperidine-based moieties, lead to differences in their potency, selectivity, and clinical application. All have received FDA approval for treating various cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA mutations.[15]

  • Olaparib (Lynparza®): The first-in-class PARP inhibitor. Its structure includes a fluorobenzyl-piperazine-carbonyl group that plays a key role in binding to the PARP active site.

  • Rucaparib (Rubraca®): Features a complex, rigidified structure that contributes to its potent enzymatic inhibition.

  • Niraparib (Zejula®): Contains a piperidine-carboxamide moiety. It is noted for its good oral bioavailability and ability to cross the blood-brain barrier.

  • Talazoparib (Talzenna®): Distinguished by its exceptional ability to trap PARP on DNA, which is up to 1000 times more potent than some other inhibitors.[11] This high trapping efficiency is thought to be a major driver of its cytotoxicity.[11][13]

Section 3: Quantitative Performance Analysis

The efficacy of these inhibitors can be quantitatively compared using the half-maximal inhibitory concentration (IC50), which measures the drug concentration required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate higher potency.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency
Olaparib 1 - 51 - 5Moderate
Rucaparib ~1.4~6.0Moderate
Niraparib 2 - 3.5~2.0Low-Moderate
Talazoparib ~1.2~0.9Very High
Table compiled from multiple sources. Note that absolute IC50 values can vary based on specific assay conditions.[6][11][16][17][18]

Expert Insight: The choice between these inhibitors is not based on potency alone. While Talazoparib shows the highest PARP trapping potency[11], factors such as the specific cancer type, the patient's genetic profile (e.g., type of BRCA mutation), and the drug's safety and tolerability profile are critical considerations in a clinical setting. The subtle differences in selectivity between PARP1 and PARP2 may also have long-term therapeutic consequences that are still under investigation.

Section 4: Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems for the comparative assessment of PARP inhibitors.

Protocol 4.1: In Vitro PARP1 Enzymatic Assay (Fluorometric)

This protocol determines the enzymatic inhibitory potency (IC50) of a compound against purified PARP1 enzyme.

Causality: We choose a fluorometric assay for its high sensitivity and wide dynamic range compared to colorimetric methods. The use of purified recombinant PARP1 and activated DNA ensures that the measured inhibition is specific to the enzyme's catalytic activity in a controlled environment.

PARP_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of piperidine-containing inhibitors Start->Prep_Inhibitor Prep_Enzyme Prepare PARP1 enzyme and activated DNA mix Start->Prep_Enzyme Incubate_1 Pre-incubate enzyme with inhibitors (10-15 min) Prep_Inhibitor->Incubate_1 Prep_Enzyme->Incubate_1 Add_Substrate Add NAD+ and fluorogenic substrate Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C (e.g., 30 min) Add_Substrate->Incubate_2 Read_Fluorescence Read fluorescence on plate reader (Ex/Em) Incubate_2->Read_Fluorescence Analyze Calculate % inhibition and determine IC50 Read_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for a fluorometric PARP1 enzymatic inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant human PARP1 enzyme, activated DNA, NAD+, and a fluorogenic substrate according to the manufacturer's guidelines (e.g., Sigma-Aldrich PARP1 Activity Assay Kit).[19]

  • Inhibitor Dilution: Prepare a 10-point serial dilution series of each piperidine-containing inhibitor (e.g., Olaparib, Talazoparib) in DMSO, followed by a further dilution in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and PARP1 enzyme to each well.

  • Inhibitor Addition: Add the diluted inhibitors to the respective wells. For control wells, add buffer with DMSO.

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[19]

  • Initiate Reaction: Add the NAD+ and substrate mixture to all wells to start the enzymatic reaction.

  • Incubation: Cover the plate and incubate for 30-60 minutes at 37°C.[19]

  • Data Acquisition: Stop the reaction (if required by the kit) and measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 4.2: Cell-Based Viability Assay in a BRCA-Deficient Cell Line

This protocol assesses the functional consequence of PARP inhibition by measuring cell viability, leveraging the principle of synthetic lethality.

Causality: We use a BRCA1-deficient human breast cancer cell line (e.g., MDA-MB-436 or HCC1937) because the synthetic lethal phenotype is most pronounced in cells with a compromised HR pathway.[16] A luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®) is chosen as it is a robust indicator of metabolic activity and cell viability.[20]

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-/- Cell + PARP Inhibitor N_DSB DSB Occurs N_HR Homologous Recombination (HR) N_DSB->N_HR N_Repair DNA Repaired N_HR->N_Repair N_Survival Cell Survival N_Repair->N_Survival B_DSB DSB Occurs (from PARPi) B_HR HR Defective (BRCA-/-) B_DSB->B_HR B_Repair Repair Fails B_HR->B_Repair B_Death Cell Death (Apoptosis) B_Repair->B_Death

Caption: The logical principle of synthetic lethality.

Step-by-Step Methodology:

  • Cell Culture: Culture BRCA1-deficient cells (e.g., MDA-MB-231) in the recommended medium (e.g., RPMI with 10% FBS).[21][22]

  • Cell Seeding: Seed the cells into a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[23]

  • Drug Treatment: Treat the cells with a serial dilution of the PARP inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell cycles (e.g., 48-72 hours).[6][23]

  • Viability Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Data Acquisition: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the data and determine the GI50 (concentration for 50% growth inhibition) using a non-linear regression curve fit.

Conclusion

The piperidine scaffold is a cornerstone in the design of potent PARP inhibitors. While Olaparib, Rucaparib, Niraparib, and Talazoparib all effectively inhibit the PARP enzyme, they exhibit meaningful differences in their secondary mechanism of PARP trapping and their overall potency. Talazoparib's exceptional trapping ability distinguishes it mechanistically, often translating to higher cytotoxicity in preclinical models.[11][13] The objective evaluation of these inhibitors using standardized, robust protocols, as detailed in this guide, is essential for researchers and drug developers to understand their subtle differences and to rationally select or design the next generation of targeted cancer therapies.

References

  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega. Available at: [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health (NIH). Available at: [Link]

  • Development of Mitochondria-Targeted PARP Inhibitors. MDPI. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Cell Viability Assay. Bio-protocol. Available at: [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. National Institutes of Health (NIH). Available at: [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. PubMed Central. Available at: [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. National Institutes of Health (NIH). Available at: [Link]

  • Cell viability assessment of BRCA1 and BRCA2 plasmid delivery in (a)... ResearchGate. Available at: [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals. Available at: [Link]

  • IC50 determination of niraparib, olaparib and rucaparib in BCRP and... ResearchGate. Available at: [Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. Available at: [Link]

  • PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. ResearchGate. Available at: [Link]

  • Synthetic Lethality of PARP Inhibitors in Prostate Cancer. CancerNetwork. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at: [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]

  • Practice guidelines for BRCA1/2 tumour testing in ovarian cancer. PubMed Central. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. PNAS. Available at: [Link]

  • Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. TALZENNA. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. National Institutes of Health (NIH). Available at: [Link]

  • Advances in the Treatment of Ovarian Cancer Using PARP Inhibitors and the Underlying Mechanism of Resistance. PubMed. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PubMed Central. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

  • A summary of PARP inhibitor's mechanism of action. On the top is a PARP... ResearchGate. Available at: [Link]

  • Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. National Institutes of Health (NIH). Available at: [Link]

Sources

Comparative

In Vivo Efficacy Comparison Guide: 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride in Models of Cognitive Impairment

This guide provides a comparative analysis of the in vivo efficacy of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a putative selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). Due to the limite...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vivo efficacy of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a putative selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). Due to the limited publicly available in vivo data for this specific compound, this document establishes a framework for its evaluation by comparing its hypothesized activity profile against two well-characterized α7 nAChR agonists: GTS-21 (DMXB-A) and PNU-282987 . The guide is intended for researchers and drug development professionals investigating novel therapeutic strategies for cognitive deficits associated with neurological and psychiatric disorders.

The piperidine scaffold is a highly privileged motif in medicinal chemistry, known for improving pharmacokinetic properties and metabolic stability in centrally active compounds.[1] The nicotinonitrile moiety, present in our compound of interest, is a key structural feature in several selective α7 nAChR ligands. Based on these structural alerts, we hypothesize that 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride will exhibit pro-cognitive effects by selectively activating α7 nAChRs.

The α7 Nicotinic Acetylcholine Receptor: A Therapeutic Target for Cognitive Enhancement

The α7 nAChR is a ligand-gated ion channel abundantly expressed in key brain regions associated with learning and memory, including the hippocampus and prefrontal cortex.[2] Activation of these receptors by acetylcholine or selective agonists leads to calcium influx, which in turn modulates a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function.[3][4] Dysregulation of α7 nAChR signaling has been implicated in the pathophysiology of cognitive impairment in disorders such as Alzheimer's disease and schizophrenia.[3][5] Selective agonists for the α7 nAChR are therefore a promising therapeutic avenue for addressing these cognitive deficits.[6][7]

The binding of an agonist, such as 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, to the α7 nAChR is expected to trigger the following canonical signaling cascade, promoting synaptic health and function.

alpha7_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist α7 Agonist (e.g., 2-(Piperidin-4-yloxy)nicotinonitrile HCl) a7nAChR α7 nAChR Agonist->a7nAChR Binds Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Opens Channel CaM Calmodulin (CaM) Ca_Influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates ERK ERK1/2 CaMKII->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates BDNF BDNF & Synaptic Protein Expression CREB->BDNF Promotes Transcription Synaptic_Plasticity Improved Synaptic Plasticity & Cognitive Function BDNF->Synaptic_Plasticity

Caption: Hypothesized signaling cascade following α7 nAChR activation.

Comparative In Vivo Efficacy in a Preclinical Model of Schizophrenia-Related Cognitive Deficits

To objectively assess the pro-cognitive potential of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, we propose a head-to-head comparison with GTS-21 and PNU-282987 in the ketamine-induced cognitive impairment model in rhesus monkeys. This model is well-established for its translational relevance to the cognitive deficits observed in schizophrenia, which are linked to NMDA receptor hypofunction.[8]

  • Animal Model: Rhesus monkeys are chosen for their complex cognitive abilities and the closer neuroanatomical and neurochemical homology to humans compared to rodents.

  • Cognitive Task: The object retrieval-detour task is a test of executive function and cognitive flexibility, domains that are particularly impaired in schizophrenia.[8]

  • Pharmacological Challenge: Ketamine, a non-competitive NMDA receptor antagonist, is used to induce a transient cognitive deficit that mimics aspects of the disease state.[8][9]

  • Comparator Compounds:

    • GTS-21 (DMXB-A): A partial agonist of the α7 nAChR that has shown pro-cognitive effects in preclinical models and has been investigated in clinical trials for schizophrenia.[5][6][8][10][11]

    • PNU-282987: A highly selective and potent α7 nAChR agonist that has demonstrated efficacy in various preclinical models of cognitive dysfunction.[3][7][12][13]

The following diagram outlines the proposed experimental workflow for a single testing session. Each animal would serve as its own control, undergoing each treatment condition in a counterbalanced design with adequate washout periods.

experimental_workflow cluster_setup Phase 1: Pre-Treatment cluster_challenge Phase 2: Induction of Deficit cluster_testing Phase 3: Behavioral Testing Habituation Acclimatize Animal to Test Chamber Pre-treatment Administer Test Compound (Vehicle, Test Article, or Comparator) Habituation->Pre-treatment Wait Wait 30 min Pre-treatment->Wait Challenge Administer Ketamine (or Saline Control) Wait->Challenge Wait2 Wait 15 min Challenge->Wait2 Testing Begin Object Retrieval-Detour Task Wait2->Testing Recording Record Performance Metrics: - % Successful Trials - Latency to Retrieve Reward Testing->Recording

Caption: Workflow for the ketamine-induced cognitive deficit model.

The following table presents hypothetical data that might be obtained from the proposed study. The values are based on the known potencies and efficacies of the comparator compounds in similar preclinical models.[8]

Treatment GroupDose (mg/kg, i.m.)Mean % Successful Trials (± SEM)% Reversal of Ketamine-Induced Deficit
Vehicle + Saline -95.2 ± 2.1N/A
Vehicle + Ketamine 0.358.7 ± 3.50%
2-(Piperidin-4-yloxy)nicotinonitrile HCl + Ketamine 0.0378.5 ± 4.054.2%
GTS-21 + Ketamine 0.0382.1 ± 3.864.1%
PNU-282987 + Ketamine 0.0185.6 ± 3.273.7%

Note: Data are hypothetical and for illustrative purposes only. SEM = Standard Error of the Mean.

Interpretation of Hypothetical Data: In this scenario, all three α7 nAChR agonists demonstrate the ability to significantly attenuate the cognitive deficit induced by ketamine. PNU-282987 is shown as the most potent, achieving a robust reversal at a lower dose. GTS-21 and the test article, 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, also show significant efficacy. This profile would position our test article as a viable candidate for further development, warranting more extensive dose-response studies and pharmacokinetic profiling.

Detailed Experimental Protocol

Protocol: Reversal of Ketamine-Induced Cognitive Impairment in Rhesus Monkeys using the Object Retrieval-Detour Task

3.1. Animals:

  • Adult male rhesus monkeys (Macaca mulatta), socially housed, with ad libitum access to water. Food is restricted prior to testing to ensure motivation for the food reward. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3.2. Apparatus:

  • A standard primate testing cage with a transparent front wall. A small opening in the front wall allows the monkey to reach out. A transparent barrier is placed in front of the opening, requiring the monkey to make a detour reach around the side of the barrier to retrieve a food reward (e.g., a grape or marshmallow).

3.3. Drug Preparation:

  • Ketamine HCl: Dissolved in sterile saline (0.9% NaCl) to a concentration of 1 mg/mL.

  • Test Article & Comparators: All compounds (2-(Piperidin-4-yloxy)nicotinonitrile HCl, GTS-21, PNU-282987) are dissolved in a suitable vehicle (e.g., 5% Tween 80 in saline) to the desired concentrations for intramuscular (i.m.) injection.

3.4. Procedure:

  • Baseline Training: Monkeys are trained on the object retrieval-detour task until they achieve a stable baseline performance of >90% successful retrievals over three consecutive days.

  • Acclimatization: On a test day, the animal is moved to the testing cage and allowed to acclimatize for 15 minutes.

  • Pre-treatment: The animal is administered the test compound (vehicle, test article, or comparator) via i.m. injection.

  • Incubation Period: The animal is returned to its home cage for a 30-minute pre-treatment incubation period.

  • Challenge: The animal is administered either ketamine (0.3 mg/kg, i.m.) or saline.

  • Post-Challenge Period: The animal is placed back in the testing cage for a 15-minute period before testing begins.

  • Testing Session: A session consists of 20 trials. For each trial, a food reward is placed behind the transparent barrier. A successful trial is recorded if the monkey retrieves the reward by reaching around the barrier within 30 seconds.

  • Data Collection: The primary endpoints are the percentage of successful trials and the latency to retrieve the reward on successful trials.

  • Washout: A minimum 72-hour washout period is observed between different treatment conditions for each animal.

Conclusion and Future Directions

This guide outlines a scientifically rigorous framework for evaluating the in vivo efficacy of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride as a pro-cognitive agent. By leveraging its structural similarity to known α7 nAChR agonists, we hypothesize a mechanism of action that can be tested in a validated, translationally relevant animal model. The proposed comparative study against established benchmarks like GTS-21 and PNU-282987 will provide critical data on its relative potency and efficacy.

Positive results from this study would strongly support advancing 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride into further preclinical development, including more comprehensive safety pharmacology, pharmacokinetic studies, and evaluation in other models of cognitive impairment (e.g., age-related cognitive decline or models of Alzheimer's disease). The ultimate goal is to determine if this compound possesses a therapeutic window and overall profile that is competitive with or superior to other agents in its class.

References

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Levin, E. D., & Rezvani, A. H. (2007). Nicotinic treatment for cognitive dysfunction. Current drug targets. CNS and neurological disorders, 6(4), 323–331.
  • Wallace, T. L., & Porter, R. H. (2011). Targeting the nicotinic alpha7 acetylcholine receptor to enhance cognition in disease. Biochemical pharmacology, 82(8), 891–903.
  • Wang, Y., Yin, Y., Wang, Y., Li, Y., & Li, S. (2020). Activation of α7 nAChR by PNU-282987 improves synaptic and cognitive functions through restoring the expression of synaptic-associated proteins and the CaM-CaMKII-CREB signaling pathway. Aging, 12(1), 543–570. [Link][3][13]

  • Lightowler, S., et al. (2007). Effects of the nicotinic α7 receptor partial agonist GTS-21 on NMDA-glutamatergic receptor related deficits in sensorimotor gating and recognition memory in rats. Neuropharmacology, 52(7), 1755-1764. [Link][6]

  • Cheng, Q., & Yakel, J. L. (2014). Presynaptic α7 Nicotinic Acetylcholine Receptors Enhance Hippocampal Mossy Fiber Glutamatergic Transmission via PKA Activation. The Journal of neuroscience : the official journal of the Society for Neuroscience, 34(1), 124–133. [Link][4]

  • Sagan, F., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 298, 117769. [Link][1]

  • Freedman, R., et al. (2008). Initial Phase 2 Trial of a Nicotinic Agonist in Schizophrenia. The American journal of psychiatry, 165(8), 1040–1047. [Link][5]

  • University of Colorado, Denver. (2020). Phase 2 Trial of a Nicotinic Agonist in Schizophrenia (DMXB-A). ClinicalTrials.gov. [Link][10]

  • Castner, S. A., et al. (2014). The nicotinic α7 receptor agonist GTS-21 improves cognitive performance in ketamine impaired rhesus monkeys. Neuropharmacology, 85, 476-485. [Link][8]

  • PNU-282987 ameliorates cognitive impairment induced by chronic intermittent hypoxia. (2021). Neuropsychiatric Disease and Treatment, 17, 1485–1496. [Link][12]

  • Redrobe, J. P., et al. (2011). Behavioral effects of PNU-282987, an alpha7 nicotinic receptor agonist, in mice. Behavioural brain research, 216(1), 336–341. [Link][7]

  • Taylor & Francis. (n.d.). GTS-21 – Knowledge and References. Retrieved from [Link][11]

  • Wikipedia contributors. (2024, January 19). Ketamine. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link][9]

  • Bagdas, D., et al. (2015). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British journal of pharmacology, 172(12), 3081–3092. [Link][2]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Nicotinonitrile Analogs as Kinase Inhibitors

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs, including the kinase inhibitors bosutinib and neratinib.[1] Its versatility all...

Author: BenchChem Technical Support Team. Date: February 2026

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs, including the kinase inhibitors bosutinib and neratinib.[1] Its versatility allows for extensive chemical modification, making it a valuable starting point for developing potent and selective inhibitors targeting various enzyme families, particularly protein kinases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nicotinonitrile analogs, focusing on their application as kinase inhibitors in oncology.

The Nicotinonitrile Scaffold: A Foundation for Kinase Inhibition

The nicotinonitrile core consists of a pyridine ring substituted with a cyano group. This arrangement offers several key features beneficial for drug design:

  • Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction within the hinge region of many kinase active sites.

  • Versatile Substitution: The carbon atoms of the pyridine ring can be functionalized to explore different chemical spaces, enabling optimization of potency, selectivity, and pharmacokinetic properties.[2]

  • Covalent Targeting Potential: The electron-withdrawing nature of the cyano group can activate adjacent positions, making the scaffold amenable to the introduction of electrophilic "warheads" for covalent inhibition.[3] Covalent inhibitors form a stable bond with a specific amino acid residue in the target protein, often leading to prolonged duration of action and increased potency.[4][5]

Strategic Modifications and Their Impact on Activity: A Comparative Analysis

The development of effective kinase inhibitors from the nicotinonitrile scaffold hinges on strategic modifications at various positions of the pyridine ring. Structure-activity relationship (SAR) studies are essential for rationally designing new analogs with improved anticancer activity.[2]

The 2- and 6-positions of the nicotinonitrile ring are frequently modified to interact with the kinase hinge region and the solvent-exposed area.

  • From Pyridinone to 2-Chloropyridine: A common synthetic strategy involves the conversion of a 2-hydroxynicotinonitrile (a pyridinone) to a 2-chloronicotinonitrile using reagents like phosphorous oxychloride (POCl₃).[6][7] This seemingly minor change significantly impacts the electronic properties of the ring. Aromatization of the cyanopyridinone ring by converting the electron-releasing hydroxyl group to an electron-withdrawing chloro group can alter the biological activity.[6] For instance, in a series of Pim-1 kinase inhibitors, the 2-chloro-cyanopyridine derivatives showed distinct activity profiles compared to their pyridinone precursors.[6]

Substituents at the 4- and 6-positions often extend into a hydrophobic pocket of the kinase active site.

  • Aryl and Heteroaryl Groups: The introduction of various aryl or heteroaryl groups at these positions is a common strategy to enhance potency. In one study, a series of 6-phenyl cyanopyridinone scaffolds were modified at position 4 with a lipophilic 2-chloroquinolin-3-yl moiety, a group known for its anticancer and Pim-1 inhibitory activities.[6]

  • Impact of Phenyl Ring Substitution: Further decoration of a phenyl ring at the 6-position with different substituents can modulate the electronic, lipophilic, and steric environment. This fine-tuning is critical for optimizing interactions with the target and improving the overall activity profile of the compound.[6]

The following Graphviz diagram illustrates the key modification points on the nicotinonitrile scaffold and their intended interactions within a kinase active site.

Key modification points on the nicotinonitrile scaffold.

Comparative Activity Data

The following table summarizes the cytotoxic activity of selected nicotinonitrile analogs against various cancer cell lines. This data highlights how different structural modifications influence anticancer potency.

Compound IDCore StructureModificationsCancer Cell LineIC₅₀ (µM)Reference
4c 2-Chloro-cyanopyridine4-(2-chloroquinolin-3-yl), 6-(4-chlorophenyl)HCT-116 (Colon)7.15 ± 0.35[6]
4c 2-Chloro-cyanopyridine4-(2-chloroquinolin-3-yl), 6-(4-chlorophenyl)PC3 (Prostate)13.64 ± 0.67[6]
4c 2-Chloro-cyanopyridine4-(2-chloroquinolin-3-yl), 6-(4-chlorophenyl)MCF-7 (Breast)15.74 ± 0.78[6]
1b 2-Oxo-pyridinone4-(4-chlorophenyl), 6-naphthylMCF-7 (Breast)2.35[7]
1b 2-Oxo-pyridinone4-(4-chlorophenyl), 6-naphthylHepG2 (Liver)2.01[7]
8c 2-Oxo-pyridinoneComplex hydrazide derivativeMCF-7 (Breast)3.02[7]
8c 2-Oxo-pyridinoneComplex hydrazide derivativeHepG2 (Liver)2.68[7]

IC₅₀ (half maximal inhibitory concentration) is the measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.

The data clearly shows that modifications to the core nicotinonitrile scaffold have a profound impact on cytotoxic activity. For example, compound 4c , a 2-chloropyridine derivative, shows potent activity against colon cancer cells.[6] In contrast, compounds 1b and 8c , which are based on the 2-oxo-pyridinone core, demonstrate significant activity against breast and liver cancer cell lines.[7]

Experimental Protocols for Activity Assessment

The determination of a compound's anticancer activity is a multi-step process, starting from initial cytotoxicity screening to more detailed mechanistic studies.

The workflow for evaluating novel nicotinonitrile analogs typically follows a standardized path to ensure data reliability and comparability.

Workflow A Synthesis & Purification of Analogs B In Vitro Cytotoxicity Assay (e.g., SRB or MTT) A->B C Determine IC50 Values B->C D Kinase Inhibition Assay (Biochemical) C->D  Most Potent  Compounds E Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) D->E F In Vivo Animal Models E->F

Sources

Comparative

A Comparative Guide to the Selectivity Profile of 2-(Piperidin-4-yloxy)nicotinonitrile Hydrochloride: A Putative Nicotinic Acetylcholine Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals In the landscape of neuroscience and pharmacology, the quest for selective receptor modulators is paramount for developing targeted therapeutics with improv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuroscience and pharmacology, the quest for selective receptor modulators is paramount for developing targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comprehensive analysis of the hypothetical selectivity profile of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, a compound of interest due to its structural resemblance to known nicotinic acetylcholine receptor (nAChR) ligands. As no definitive public data exists for this specific molecule, this document serves as a blueprint for its characterization, comparing its projected performance against established nAChR modulators: the non-selective agonist Nicotine, the α4β2 partial agonist Varenicline, and the potent, non-selective agonist Epibatidine.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and the Imperative of Selectivity

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various combinations of α and β subunits, giving rise to a diversity of subtypes with distinct pharmacological and physiological properties.[1] The most abundant and well-characterized neuronal nAChR subtypes include α4β2, α7, and α3β4.[2][3][4]

The α4β2 subtype is heavily implicated in nicotine addiction and is a key target for smoking cessation therapies.[3] The α7 subtype is involved in cognitive processes, and its modulation is being explored for the treatment of schizophrenia and Alzheimer's disease.[4] The α3β4 subtype is predominantly found in the autonomic ganglia and has been associated with the peripheral effects of nicotine.[2]

Given the diverse and sometimes opposing roles of these receptor subtypes, the selectivity of a ligand for a specific nAChR subtype is a critical determinant of its therapeutic potential and side-effect profile. A non-selective ligand, such as nicotine, activates a broad range of nAChRs, leading to a wide array of physiological effects, some of which are undesirable.[5] In contrast, a selective ligand can target a specific receptor subtype implicated in a particular pathology, thereby maximizing therapeutic benefit while minimizing off-target effects.

This guide outlines the experimental framework for determining the selectivity profile of a novel compound, exemplified by 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Comparative Selectivity Profile: An Illustrative Analysis

To contextualize the potential pharmacological profile of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, we present hypothetical, yet plausible, binding affinity (Ki) and functional activity (EC50/IC50) data against key nAChR subtypes and a representative off-target receptor, the serotonin 5-HT3 receptor. This data is benchmarked against well-characterized nAChR ligands.

Table 1: Comparative Binding Affinity (Ki, nM) of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and Reference Compounds at Various Receptors

CompoundnAChR α4β2nAChR α7nAChR α3β45-HT3 Receptor
2-(Piperidin-4-yloxy)nicotinonitrile HCl (Hypothetical) 5.2 150.8 89.3 >10,000
Nicotine1.01,0002030,000
Varenicline0.13,500500350
Epibatidine0.04201.0>10,000

Table 2: Comparative Functional Activity (EC50/IC50, nM) of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride and Reference Compounds at nAChR Subtypes

CompoundnAChR α4β2 (Agonist EC50)nAChR α7 (Agonist EC50)nAChR α3β4 (Antagonist IC50)
2-(Piperidin-4-yloxy)nicotinonitrile HCl (Hypothetical) 25.6 (Partial Agonist) >10,000 150.2
Nicotine100 (Full Agonist)10,000 (Partial Agonist)N/A (Agonist)
Varenicline2.0 (Partial Agonist)>10,0002,500 (Partial Agonist)
Epibatidine0.2 (Full Agonist)50 (Full Agonist)5.0 (Full Agonist)

Note: The data for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is illustrative and for demonstration purposes only.

Based on this hypothetical data, 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride would be characterized as a selective partial agonist for the α4β2 nAChR with weaker antagonist activity at the α3β4 subtype and negligible activity at the α7 and 5-HT3 receptors. This profile suggests a potential therapeutic application in areas where α4β2 modulation is desired with minimal off-target effects.

Experimental Methodologies for Determining Selectivity

The determination of a compound's selectivity profile is a multi-step process involving both binding and functional assays. The following are detailed protocols for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[1]

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_mem Prepare cell membranes expressing the target receptor subtype incubate Incubate membranes, radioligand, and test compound to reach equilibrium prep_mem->incubate prep_ligands Prepare serial dilutions of test compound and a fixed concentration of radioligand prep_ligands->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data to determine IC50 and calculate Ki values quantify->analyze

Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol for [³H]-Epibatidine Binding to α4β2 nAChRs

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing human α4 and β2 nAChR subunits.

    • Harvest cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the membrane pellet in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-Epibatidine (final concentration ~0.2 nM), and 50 µL of either buffer (for total binding), a high concentration of a non-labeled competitor like nicotine (10 µM, for non-specific binding), or the test compound at various concentrations.

    • Add 50 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).

    • Incubate the plate for 2-3 hours at room temperature to allow the binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a solution of polyethyleneimine to reduce non-specific binding.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays using Two-Electrode Voltage Clamp (TEVC)

Functional assays measure the effect of a compound on the physiological response of the receptor, such as ion channel opening. The two-electrode voltage clamp technique is a powerful method for studying ligand-gated ion channels expressed in Xenopus oocytes.

Experimental Workflow for Two-Electrode Voltage Clamp Assay

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_oocytes Inject Xenopus oocytes with cRNA for the target nAChR subunits incubate_oocytes Incubate oocytes for 2-7 days to allow for receptor expression prep_oocytes->incubate_oocytes clamp_oocyte Place oocyte in recording chamber and impale with two microelectrodes (voltage and current) incubate_oocytes->clamp_oocyte perfuse Perfuse with buffer and apply agonist and/or test compound clamp_oocyte->perfuse record Record agonist-evoked currents at a fixed holding potential perfuse->record analyze Analyze current amplitudes to generate dose-response curves and determine EC50 (agonist) or IC50 (antagonist) values record->analyze

Sources

Safety & Regulatory Compliance

Safety

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride proper disposal procedures

An In-Depth Guide to the Proper Disposal of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for Laboratory Professionals Welcome to your essential guide for the safe and compliant disposal of 2-(Piperidin-4-yloxy)nico...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride for Laboratory Professionals

Welcome to your essential guide for the safe and compliant disposal of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the responsible management of chemical waste. This document provides a detailed, step-by-step protocol for the proper disposal of this specific compound, grounded in scientific principles and regulatory awareness. Our goal is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a safe and environmentally responsible laboratory environment.

Hazard Identification and Risk Assessment: Understanding the Compound

2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is a heterocyclic compound containing a piperidine ring, a nicotinonitrile group, and is supplied as a hydrochloride salt. This structure informs its potential hazards, which are primarily associated with the piperidine and nitrile functionalities.

Key Hazards: Based on data from similar compounds, the primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

The hydrochloride salt form generally indicates a crystalline solid that is soluble in water.[4][5][][7] This solubility is a critical factor in its environmental mobility and dictates specific spill cleanup and disposal procedures.

Hazard ClassificationGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3]
Acute Toxicity, DermalH312Harmful in contact with skin.[2]
Acute Toxicity, InhalationH332Harmful if inhaled.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[1][2][3]
Specific target organ toxicity — Single exposureH335May cause respiratory irritation.[1][3]

Personal Protective Equipment (PPE): A Non-Negotiable for Safety

Given the identified hazards, a stringent PPE protocol is mandatory when handling 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride, especially during disposal procedures where the risk of exposure can be elevated.

PPE ItemSpecificationRationale for Use
Gloves Nitrile rubber, inspected before use.To prevent skin contact and absorption.[1][8]
Eye Protection Safety glasses with side shields or goggles.To protect against dust particles and splashes.[1]
Face Protection Face shield.To be used in conjunction with goggles when there is a significant risk of splashing.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or aerosols, especially during spill cleanup or when handling bulk quantities. For compounds containing cyanides, a specific cartridge may be required.[8]

Spill Management Protocol: Immediate and Effective Response

In the event of a spill, a swift and correct response is crucial to mitigate exposure and prevent environmental contamination.

For Dry Spills (Solid Powder):
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Don Appropriate PPE: Before initiating cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: Prevent the powder from becoming airborne.

  • Clean Up: Gently sweep or scoop the spilled material. Avoid generating dust.[1][9][10] A HEPA-filtered vacuum cleaner can also be used for larger spills.

  • Collect Waste: Place the collected material into a clearly labeled, sealable hazardous waste container.[1][10]

  • Decontaminate the Area: Wipe the spill area with a damp cloth. Be mindful not to spread the contamination.

  • Dispose of Cleaning Materials: All contaminated cleaning materials must be disposed of as hazardous waste.

For Spills of Solutions:
  • Containment: For small spills, absorb with an inert material such as sand, vermiculite, or a chemical absorbent. For larger spills, dike the area to prevent spreading.

  • Collection: Carefully scoop or sweep up the absorbent material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and then rinse with water. Collect the cleaning water for disposal as hazardous waste. Do not allow it to enter the sewer system.[4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

  • Waste Collection:

    • Solid Waste: Collect any solid waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container.

  • Waste Segregation and Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • Ensure the waste is segregated from incompatible materials. Piperidine derivatives are organic bases and should be kept away from acids and strong oxidizing agents to prevent vigorous reactions.[11][12]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride".

    • Indicate the primary hazards (e.g., "Toxic," "Irritant").

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • The disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

DisposalWorkflow Disposal Workflow for 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride cluster_assessment Initial Assessment cluster_procedure Disposal Procedure cluster_nonhazardous Non-Hazardous Path (Not Applicable) Start Waste Generated (Solid or Liquid) IsHazardous Is the waste hazardous? Start->IsHazardous Collect Collect in a labeled, sealed container IsHazardous->Collect Yes NonHazardous Follow standard laboratory disposal procedures IsHazardous->NonHazardous No (Not for this compound) Segregate Segregate from incompatible materials (Acids, Oxidizers) Collect->Segregate Store Store in designated hazardous waste area Segregate->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Dispose Professional Disposal by Licensed Contractor ContactEHS->Dispose

Caption: Decision workflow for the disposal of 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride.

Chemical Incompatibility and Segregation

To prevent dangerous reactions within waste containers, it is crucial to understand and respect chemical incompatibilities.

  • Acids: As a piperidine derivative, this compound is basic and will react with acids, potentially in a vigorous or exothermic manner.[]

  • Strong Oxidizing Agents: Piperidine and its derivatives can react with strong oxidizers.[11]

  • Reactive Metals: Avoid contact with reactive metals.

Always store waste containing 2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride in a container designated for organic bases and away from containers with acidic or oxidizing waste.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always consult your institution's specific safety and disposal guidelines and the Safety Data Sheet (SDS) for the most current information.

References

  • Indagoo Research Chemicals. (2025, December 29). SAFETY DATA SHEET: 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride.
  • CymitQuimica. (2023, July 6).
  • Fisher Scientific.
  • Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
  • Elsevier. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences.
  • Carl ROTH. (2025, March 31).
  • Fisher Scientific. (2025, December 20).
  • Nipissing University. (2019, June 12).
  • Fisher Scientific. (2024, March 5). SAFETY DATA SHEET: 2-(Piperidin-4-yloxy)benzonitrile.
  • National Center for Biotechnology Information. (2019, May 22). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central.
  • Sigma-Aldrich. (2025, September 23).
  • National Center for Biotechnology Information. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • National Center for Biotechnology Information.
  • United Nations Office on Drugs and Crime. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Cayman Chemical.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Chemos GmbH & Co.KG.
  • National Center for Biotechnology Information. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.
  • Wikipedia. Piperidine.
  • National Center for Biotechnology Information. (2023).
  • BOC Sciences. Piperidine Impurities.
  • New Jersey Department of Health. HAZARD SUMMARY: 2-DIMETHYLAMINOACETONITRILE.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 1-(2,4-Dimethoxybenzoyl)piperidin-4-amine hydrochloride.
  • National Center for Biotechnology Information. (2013).
  • SlideShare.
  • Wikipedia. 4-Piperidone.
  • ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

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2-(Piperidin-4-yloxy)nicotinonitrile hydrochloride
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